molecular formula C9H16O2 B1345111 8-Nonenoic acid CAS No. 31642-67-8

8-Nonenoic acid

カタログ番号: B1345111
CAS番号: 31642-67-8
分子量: 156.22 g/mol
InChIキー: AWQOXJOAQMCOED-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-nonylenic acid is a medium-chain fatty acid.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

non-8-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h2H,1,3-8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQOXJOAQMCOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185529
Record name 8-Nonenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31642-67-8
Record name 8-Nonenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031642678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Nonenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 31642-67-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-NONENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QA4Y5MV0O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Discovery of 8-Nonenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Nonenoic acid is an unsaturated fatty acid that has garnered scientific interest due to its presence in various natural sources and its potential biological activities. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and biosynthesis of this compound, with a focus on its origins in both the plant and microbial kingdoms. Detailed experimental methodologies for its extraction and analysis are also presented to facilitate further research and development.

Discovery and Historical Context

The initial discovery of the this compound structure in a natural product dates back to 1972 by Galliard and Phillips.[1] Their research on homogenates of potato (Solanum tuberosum) tubers led to the identification of a novel divinyl ether fatty acid, which they named colneleic acid.[1] Structural analysis revealed that colneleic acid is a derivative of linoleic acid, featuring an this compound moiety linked via an ether bond.[2] This discovery was significant as it unveiled a new branch of the lipoxygenase pathway in plants, which is activated in response to pathogen attack.[3][4]

For many years, this compound was primarily known as a structural component of more complex lipids. However, recent research has identified a natural source of free this compound. In 2023, it was reported that the bacterium Kocuria flava, an endophyte isolated from the marine macroalga Bryopsis plumosa, emits volatile free this compound.[1][5] This finding has opened new avenues for investigating the biological roles and potential applications of the free acid.

There is also evidence suggesting the role of this compound as a semiochemical, a chemical messenger used for communication. It has been identified in the anal droplets of the eusocial gall-inducing thrips Kladothrips intermedius, where it is thought to function in chemical defense.[6]

Natural Sources of this compound

To date, this compound has been identified from two primary natural sources: the plant kingdom as a structural component of a larger molecule and the microbial kingdom as a free volatile fatty acid.

Plant Kingdom: Solanum tuberosum (Potato)

In potato plants, this compound is a key structural feature of colneleic acid. The biosynthesis of colneleic acid is induced in response to physical damage or infection by pathogens like Phytophthora infestans, the causative agent of late blight.[7]

Microbial Kingdom: Kocuria flava

The bacterium Kocuria flava has been identified as a producer of free this compound. This endophytic bacterium, living within the tissues of the marine alga Bryopsis plumosa, releases the compound as a volatile organic compound (VOC).[1][5]

Quantitative Data on this compound and Related Compounds

Quantitative data for free this compound in natural sources is still emerging. However, studies on the concentration of the related divinyl ether fatty acid, colnelenic acid (which also contains a C9 unsaturated acid moiety), in infected potato leaves provide valuable context.

CompoundNatural SourceTissueStress ConditionConcentrationReference
Colnelenic AcidSolanum tuberosumLeavesInfection with Phytophthora infestans~7 µg/g fresh weight[8]
This compoundKocuria flava--5 mg/L (effective concentration in bioassay)[9][10]

Note: The concentration for this compound from Kocuria flava reflects the amount used in a bioassay to demonstrate its biological activity and not the production yield from the bacterium, which has not yet been quantified in the literature.

Biosynthesis of the this compound Moiety in Solanum tuberosum

The formation of the this compound structure in potatoes occurs as part of the biosynthesis of colneleic acid. This pathway is a branch of the plant's oxylipin signaling cascade, which is involved in defense responses.

The biosynthesis is a two-step enzymatic process:

  • Oxygenation by 9-Lipoxygenase (9-LOX): The pathway begins with linoleic acid, an 18-carbon polyunsaturated fatty acid. The enzyme 9-lipoxygenase catalyzes the introduction of molecular oxygen at the 9th carbon position of linoleic acid, forming (9S)-hydroperoxy-(10E,12Z)-octadecadienoic acid (9-HPOD).[4]

  • Conversion by Divinyl Ether Synthase (DES): The 9-HPOD intermediate is then acted upon by a specific cytochrome P450 enzyme, 9-divinyl ether synthase (CYP74D).[4] This enzyme catalyzes the intramolecular rearrangement of the hydroperoxide to form the characteristic divinyl ether structure of colneleic acid, which contains the this compound moiety.[4]

Biosynthesis_of_Colneleic_Acid cluster_0 Biosynthesis of Colneleic Acid Linoleic_Acid Linoleic Acid 9_HPOD (9S)-hydroperoxy-(10E,12Z)- octadecadienoic acid (9-HPOD) Linoleic_Acid->9_HPOD 9-Lipoxygenase (9-LOX) + O2 Colneleic_Acid Colneleic Acid (contains this compound moiety) 9_HPOD->Colneleic_Acid Divinyl Ether Synthase (DES) (CYP74D)

Biosynthesis of Colneleic Acid from Linoleic Acid.

Experimental Protocols

Protocol 1: Extraction and Analysis of Colneleic Acid (containing this compound) from Potato Leaves

This protocol is adapted from established methods for lipid extraction and analysis.[8]

1. Tissue Homogenization and Lipid Extraction:

  • Harvest fresh potato leaves (induction of colneleic acid can be enhanced by mechanical wounding or pathogen infection prior to harvesting).

  • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Transfer a known weight of the powdered tissue (e.g., 1-2 g) to a glass centrifuge tube.

  • Add a 2:1 (v/v) mixture of chloroform (B151607):methanol (B129727).

  • Homogenize thoroughly and incubate at room temperature with agitation.

  • Induce phase separation by adding 0.9% NaCl solution, vortexing, and centrifuging.

  • Carefully collect the lower chloroform phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Purification by Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Resuspend the dried lipid extract in an appropriate solvent and load it onto the cartridge.

  • Wash the cartridge to remove impurities.

  • Elute the colneleic acid fraction with a suitable solvent mixture (e.g., ethyl acetate).

  • Dry the purified fraction.

3. Derivatization to Fatty Acid Methyl Ester (FAME):

  • For analysis by Gas Chromatography (GC), the carboxylic acid group must be derivatized.

  • Resuspend the purified colneleic acid in a solution of 1.25 M HCl in anhydrous methanol.

  • Heat the mixture in a sealed vial to facilitate the formation of the methyl ester.

  • After cooling, quench the reaction and extract the FAME with hexane (B92381).

4. GC-Mass Spectrometry (MS) Analysis:

  • Inject the hexane extract containing the colneleic acid methyl ester into a GC-MS system.

  • Use a suitable capillary column (e.g., HP-5MS).

  • Employ a temperature program to separate the components.

  • The mass spectrometer should be operated in electron ionization (EI) mode for fragmentation and identification.

Extraction_and_Analysis_Workflow cluster_1 Extraction and Analysis of Colneleic Acid from Potato Leaves Start Potato Leaf Tissue Homogenization Homogenization in Chloroform:Methanol Start->Homogenization Lipid_Extraction Lipid Extraction Homogenization->Lipid_Extraction SPE_Purification Solid-Phase Extraction (SPE) Purification Lipid_Extraction->SPE_Purification Derivatization Derivatization to FAME SPE_Purification->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis

References

An In-Depth Technical Guide to 8-Nonenoic Acid: Structure, Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Nonenoic acid (C₉H₁₆O₂), a monounsaturated omega-8 fatty acid, is a molecule of significant interest in various scientific disciplines. Its unique terminal double bond imparts distinct chemical properties that make it a valuable synthon in organic chemistry and a key player in chemical ecology. This technical guide provides a comprehensive overview of this compound, encompassing its chemical structure, physicochemical properties, synthesis methodologies, analytical techniques, and its roles as a semiochemical and a precursor in the development of novel therapeutics. Detailed experimental protocols and data are presented to facilitate further research and application in drug discovery and development.

Chemical Structure and Properties

This compound is a nine-carbon carboxylic acid with a terminal double bond between carbons 8 and 9. This structural feature is key to its reactivity and biological function.

Chemical Formula: C₉H₁₆O₂

Structure:

SMILES: C=CCCCCCCC(=O)O[1][2]

InChI: InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h2H,1,3-8H2,(H,10,11)[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in various experimental settings.

PropertyValueReference
Molecular Weight 156.22 g/mol [1][2]
CAS Number 31642-67-8[1][2]
Appearance Liquid[3]
Density 0.908 g/mL at 25 °C[3]
Boiling Point 259.6 °C at 760 mmHg (Predicted)
Melting Point 2.5 °C (Predicted)
Refractive Index n20/D 1.444[3]
XlogP3 2.8[4]

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the Grignard carboxylation of 8-bromo-1-octene (B45317). This method is suitable for laboratory-scale synthesis.

Experimental Protocol: Grignard Carboxylation of 8-Bromo-1-octene

Materials:

  • 8-Bromo-1-octene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (e.g., 1 M)

  • Standard glassware for Grignard reaction (three-neck flask, dropping funnel, condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried three-neck flask under an inert atmosphere, add magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Prepare a solution of 8-bromo-1-octene in anhydrous diethyl ether or THF in a dropping funnel.

    • Add a small amount of the 8-bromo-1-octene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

    • Slowly add the remaining 8-bromo-1-octene solution to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (oct-7-en-1-ylmagnesium bromide).

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice bath.

    • Carefully add crushed dry ice to the reaction mixture in small portions with vigorous stirring. A white precipitate will form.

    • Continue adding dry ice until the exothermic reaction subsides.

  • Work-up:

    • Allow the reaction mixture to warm to room temperature.

    • Slowly quench the reaction by adding cold 1 M hydrochloric acid until the magnesium salts dissolve.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield crude this compound.

  • Purification:

    • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Synthesis_Workflow Start 8-Bromo-1-octene + Mg Grignard Grignard Reagent Formation (oct-7-en-1-ylmagnesium bromide) Start->Grignard Carboxylation Carboxylation (Dry Ice, CO₂) Grignard->Carboxylation Workup Acidic Work-up (HCl) Carboxylation->Workup Purification Purification (Distillation/Chromatography) Workup->Purification End This compound Purification->End

Synthesis workflow for this compound.

Analytical Characterization

Accurate characterization of this compound is crucial for its use in research and development. The following section details common analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, this compound is typically derivatized to its more volatile methyl ester.

Materials:

  • This compound

  • Methanol

  • Acetyl chloride or sulfuric acid (catalytic amount)

  • Hexane (B92381)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve this compound in methanol.

  • Slowly add a catalytic amount of acetyl chloride or sulfuric acid.

  • Reflux the mixture for 1-2 hours.

  • Cool the reaction mixture and add water.

  • Extract the methyl 8-nonenoate with hexane.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The resulting solution of methyl 8-nonenoate in hexane is ready for GC-MS analysis.

The electron ionization (EI) mass spectrum of methyl 8-nonenoate is expected to show characteristic fragmentation patterns for fatty acid methyl esters.

Table 2: Predicted Key Fragment Ions for Methyl 8-nonenoate

m/zIon Assignment (Proposed)
170[M]⁺ (Molecular Ion)
139[M - OCH₃]⁺
112[M - C₄H₈]⁺ (McLafferty + 2)
87[CH₃OC(O)(CH₂)₂]⁺
74[CH₃OC(OH)=CH₂]⁺ (McLafferty rearrangement)
55[C₄H₇]⁺
High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the analysis of this compound without derivatization.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is typically used.

Detection:

  • UV detection at a low wavelength (e.g., 205-210 nm) is suitable for the carboxyl group.

Biological Significance and Applications

This compound exhibits interesting biological activities and serves as a valuable building block in the synthesis of complex molecules.

Semiochemical Activity

This compound has been identified as a semiochemical, a chemical substance that carries a message. Specifically, it acts as an attractant for the eusocial gall-inducing thrips, Kladothrips intermedius.[1] This highlights its role in insect communication and its potential for use in pest management strategies.

Semiochemical_Signaling Source Kladothrips intermedius (Female) Signal This compound (Pheromone) Source->Signal Release Receptor Odorant Receptor (Male Antenna) Signal->Receptor Binding Transduction Signal Transduction (e.g., G-protein coupled) Receptor->Transduction Response Behavioral Response (Attraction/Mating) Transduction->Response

Hypothetical signaling pathway of this compound as a pheromone.
Precursor in Drug Development

This compound is a valuable starting material in the synthesis of more complex molecules with therapeutic potential. Notably, it has been used as a reagent in the synthesis of 4-N-Alkyl Gemcitabine (B846) analogs, which are being investigated as antineoplastic agents. Gemcitabine is a chemotherapy drug used to treat various cancers, and modifying its structure can lead to improved efficacy and reduced side effects.

Drug_Development_Workflow Start This compound Activation Carboxylic Acid Activation (e.g., with NHS/DCC) Start->Activation Coupling Coupling with Gemcitabine Derivative Activation->Coupling Analog 4-N-Alkyl Gemcitabine Analog Coupling->Analog Testing In vitro/In vivo Testing Analog->Testing Candidate Potential Drug Candidate Testing->Candidate

Workflow for the use of this compound in gemcitabine analog synthesis.

Conclusion

This compound is a versatile molecule with significant potential in both fundamental and applied research. Its well-defined structure and reactivity make it an ideal candidate for synthetic transformations, while its role in biological systems opens avenues for the development of novel pest control agents and pharmaceuticals. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development, facilitating further exploration of this intriguing fatty acid.

References

Biosynthesis pathways of 8-Nonenoic acid in organisms

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

8-Nonenoic acid, a medium-chain unsaturated fatty acid with a terminal double bond, has been identified in various organisms, including the bacterium Kocuria flava, the insect Kladothrips intermedius, and the plant Solanum tuberosum.[1][2][3][4] Its presence in these diverse life forms suggests distinct and potentially novel biosynthetic pathways. This technical guide provides a comprehensive overview of the current understanding and hypothesized pathways of this compound biosynthesis. It delves into the potential enzymatic players, precursor molecules, and the underlying biochemical transformations. Furthermore, this guide furnishes detailed experimental protocols for the identification, quantification, and characterization of the enzymes and metabolites involved in these pathways, aiming to facilitate further research and exploration in this area.

Introduction

This compound (C9:1Δ8) is a monounsaturated fatty acid characterized by a nine-carbon chain with a double bond at the eighth carbon from the carboxyl group. Its identification in various natural sources, from bacteria to plants, points towards its ecological and biological significance.[1][2][3][4] Understanding the biosynthesis of this unique fatty acid is crucial for harnessing its potential in various applications, including the development of novel antimicrobials, flavor and fragrance compounds, and as a precursor for specialty chemicals.

This document outlines the putative biosynthetic routes to this compound, focusing on two primary hypothesized mechanisms: the direct desaturation of a saturated precursor and the oxidative decarboxylation of a longer-chain fatty acid. For each proposed pathway, we will discuss the key enzyme families, potential substrates, and the necessary cofactors.

Putative Biosynthetic Pathways of this compound

While the definitive biosynthetic pathways for this compound are yet to be fully elucidated in any organism, two primary enzymatic mechanisms are proposed based on established principles of fatty acid metabolism.

Pathway 1: ω-1 Desaturation of Nonanoic Acid

This proposed pathway involves the direct introduction of a double bond at the C8 position of a nine-carbon saturated fatty acid, nonanoic acid (C9:0). This reaction would be catalyzed by a hypothetical ω-1 fatty acid desaturase.

  • Precursor: Nonanoic acid (Pelargonic acid)

  • Key Enzyme: A putative ω-1 fatty acid desaturase.

  • Mechanism: This enzyme would likely be a membrane-bound desaturase, utilizing molecular oxygen and a reducing agent (such as NADH or NADPH) to introduce a double bond near the methyl terminus of the fatty acid chain. While ω-3 and ω-6 desaturases are well-characterized, ω-1 desaturases for medium-chain fatty acids are less common.

G Nonanoic Acid (C9:0) Nonanoic Acid (C9:0) This compound (C9:1Δ8) This compound (C9:1Δ8) Nonanoic Acid (C9:0)->this compound (C9:1Δ8) O2, 2H+ Putative ω-1 Desaturase Putative ω-1 Desaturase Putative ω-1 Desaturase->Nonanoic Acid (C9:0)

Caption: Putative ω-1 desaturation pathway for this compound synthesis.

Pathway 2: Oxidative Decarboxylation of Decanoic Acid

An alternative hypothesis involves the enzymatic removal of a carboxyl group from a ten-carbon saturated fatty acid, decanoic acid (C10:0), to yield a terminal alkene. This type of reaction is known to be catalyzed by certain cytochrome P450 enzymes.

  • Precursor: Decanoic acid (Capric acid)

  • Key Enzyme: Cytochrome P450 enzyme of the CYP152 family (e.g., OleT).

  • Mechanism: Enzymes like OleTJE have been shown to catalyze the oxidative decarboxylation of fatty acids to produce terminal olefins.[5] The reaction proceeds via a peroxygenase mechanism, utilizing hydrogen peroxide to form a reactive ferryl-oxo intermediate that abstracts a hydrogen atom from the fatty acid, leading to subsequent decarboxylation and double bond formation.

G Decanoic Acid (C10:0) Decanoic Acid (C10:0) This compound (C9:1Δ8) This compound (C9:1Δ8) Decanoic Acid (C10:0)->this compound (C9:1Δ8) H2O2, -CO2, -H2O CYP152 Peroxygenase (e.g., OleT) CYP152 Peroxygenase (e.g., OleT) CYP152 Peroxygenase (e.g., OleT)->Decanoic Acid (C10:0)

Caption: Putative oxidative decarboxylation pathway for this compound synthesis.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature regarding the biosynthesis of this compound. The tables below are presented as templates for future research to populate as enzyme kinetics, substrate specificities, and product yields are determined.

Table 1: Putative Enzyme Kinetic Parameters

Enzyme ClassPutative SubstrateKm (µM)Vmax (nmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)OrganismReference
ω-1 DesaturaseNonanoic Acid------
CYP152 PeroxygenaseDecanoic Acid------

Table 2: In Vivo Concentrations of Precursors and Products

OrganismTissue/Cellular CompartmentNonanoic Acid (µg/g)Decanoic Acid (µg/g)This compound (µg/g)Reference
Solanum tuberosumLeaves---[1]
Kladothrips intermediusAnal Droplets---[2]
Kocuria flavaCulture Supernatant---[3][4]

Experimental Protocols

Analysis of this compound and its Precursors by GC-MS

This protocol describes the extraction and analysis of fatty acids from biological samples.

4.1.1. Lipid Extraction

  • Homogenize 100-200 mg of biological tissue or cell pellet in a 2:1 (v/v) mixture of chloroform:methanol.

  • Agitate the mixture for 2 hours at room temperature.

  • Add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly.

  • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

4.1.2. Fatty Acid Methyl Ester (FAME) Derivatization

  • To the dried lipid extract, add 2 mL of 0.5 M NaOH in methanol.

  • Incubate at 80°C for 10 minutes.

  • Cool the sample and add 2 mL of 14% boron trifluoride in methanol.

  • Incubate at 80°C for 2 minutes.

  • Cool to room temperature and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

  • Vortex and centrifuge at 2,000 x g for 5 minutes.

  • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

4.1.3. GC-MS Analysis

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A polar capillary column (e.g., DB-WAX).

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 240°C, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Mode: Full scan (m/z 50-350) for identification and selective ion monitoring (SIM) for quantification. The methyl ester of this compound will have a molecular ion at m/z 170.

Heterologous Expression and Purification of a Candidate P450 Enzyme

This protocol outlines the expression of a putative CYP152 enzyme in E. coli.

G cluster_0 Gene Synthesis and Cloning cluster_1 Heterologous Expression cluster_2 Purification Codon-optimize gene Codon-optimize gene Clone into pET vector Clone into pET vector Codon-optimize gene->Clone into pET vector Transform E. coli BL21(DE3) Transform E. coli BL21(DE3) Clone into pET vector->Transform E. coli BL21(DE3) Induce with IPTG Induce with IPTG Transform E. coli BL21(DE3)->Induce with IPTG Cell Lysis Cell Lysis Induce with IPTG->Cell Lysis IMAC IMAC Cell Lysis->IMAC Purified Enzyme Purified Enzyme IMAC->Purified Enzyme

Caption: Workflow for heterologous expression of a P450 enzyme.

4.2.1. Gene Synthesis and Cloning

  • Synthesize the codon-optimized gene for the candidate CYP152 enzyme with a C-terminal His-tag.

  • Clone the gene into a suitable expression vector (e.g., pET-28a).

4.2.2. Expression in E. coli

  • Transform E. coli BL21(DE3) cells with the expression plasmid.

  • Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression with 0.5 mM IPTG and supplement the medium with 0.5 mM δ-aminolevulinic acid (a heme precursor).

  • Incubate at 18°C for 16-24 hours with shaking.

4.2.3. Protein Purification

  • Harvest the cells by centrifugation and resuspend in lysis buffer.

  • Lyse the cells by sonication.

  • Clarify the lysate by centrifugation.

  • Apply the supernatant to a Ni-NTA affinity column.

  • Wash the column and elute the His-tagged protein with an imidazole (B134444) gradient.

  • Verify the purity of the enzyme by SDS-PAGE.

In Vitro Enzyme Assay for P450-mediated Decarboxylation

This assay determines the activity of the purified P450 enzyme.

  • Prepare a reaction mixture containing:

    • 100 mM potassium phosphate (B84403) buffer (pH 7.4)

    • 1-5 µM purified P450 enzyme

    • 100 µM decanoic acid (substrate)

    • 1 mM H₂O₂ (cofactor)

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction by adding 100 µL of 1 M HCl.

  • Extract the products with 500 µL of ethyl acetate.

  • Analyze the organic extract by GC-MS for the presence of this compound.

Conclusion and Future Directions

The biosynthesis of this compound presents an intriguing area of research with potential applications in biotechnology and synthetic biology. While the exact pathways remain to be definitively established, the proposed mechanisms of ω-1 desaturation and oxidative decarboxylation provide a solid foundation for future investigations. The experimental protocols detailed in this guide offer a starting point for researchers to identify and characterize the enzymes responsible for the synthesis of this unique fatty acid in the known producer organisms.

Future research should focus on:

  • Transcriptomic and proteomic analyses of Kocuria flava, Kladothrips intermedius, and Solanum tuberosum to identify candidate desaturase and P450 genes.

  • Heterologous expression and functional characterization of these candidate enzymes to confirm their activity and substrate specificity.

  • Metabolic engineering of microbial hosts, such as E. coli or Saccharomyces cerevisiae, for the heterologous production of this compound.

Elucidating the biosynthetic machinery of this compound will not only advance our fundamental understanding of fatty acid metabolism but also pave the way for the sustainable production of this valuable medium-chain unsaturated fatty acid.

References

The Chemical and Biological Profile of 8-Nonenoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 31642-67-8

This technical guide provides a comprehensive overview of 8-Nonenoic acid, a monounsaturated fatty acid with growing interest in the fields of chemical synthesis and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and biological significance.

Physicochemical Properties of this compound

This compound, also known as non-8-enoic acid, is a C9 unsaturated fatty acid with the terminal double bond at the eighth carbon.[1] Its chemical structure and properties make it a versatile building block in organic synthesis. A summary of its key physicochemical data is presented in the table below.

PropertyValueReference
CAS Number 31642-67-8[2][3][4][5][6]
Molecular Formula C₉H₁₆O₂[2][3]
Molecular Weight 156.22 g/mol [2][3]
Density 0.908 g/mL at 25 °C[2]
Boiling Point 259.6 °C at 760 mmHg[2]
Melting Point 2.5 °C[2]
Flash Point 156.9 °C[2]
Refractive Index n20/D 1.444[2]
pKa 4.78 ± 0.10 (Predicted)[2]
LogP 2.59760[2]

Synthesis of this compound

A practical synthetic route to this compound can be achieved through a multi-step process starting from oleic acid. This involves oxidative cleavage followed by α-bromination and dehydrobromination.

Experimental Protocol: Synthesis from Oleic Acid

Step 1: Oxidative Cleavage of Oleic Acid to Nonanoic Acid

  • Reaction Setup: In a suitable reaction vessel, dissolve oleic acid in an appropriate solvent such as dichloromethane (B109758) or a mixture of methanol (B129727) and dichloromethane.

  • Ozonolysis: Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath. Bubble ozone gas through the solution until a blue color persists, indicating the reaction is complete.

  • Oxidative Workup: Quench the reaction by adding an oxidizing agent, such as hydrogen peroxide, to the cooled solution. Allow the mixture to warm to room temperature and stir until the ozonide is completely decomposed.

  • Purification: After the workup, cool the reaction mixture and separate the organic layer. Wash the organic layer sequentially with distilled water and a saturated sodium bicarbonate solution to remove acidic byproducts. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting mixture of nonanoic acid and azelaic acid can be separated by fractional distillation under reduced pressure, with nonanoic acid being the more volatile component.

Step 2: α-Bromination of Nonanoic Acid (Hell-Volhard-Zelinsky Reaction)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place the purified nonanoic acid and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.

  • Bromination: Gently heat the mixture. Slowly add bromine (Br₂) from the dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.

  • Reaction Completion: After the addition of bromine is complete, continue to heat the reaction mixture under reflux until the evolution of hydrogen bromide gas ceases, indicating the formation of 2-bromononanoyl bromide is complete.

Step 3: Dehydrobromination to this compound

  • Reaction Setup: The crude 2-bromononanoyl bromide is then subjected to dehydrobromination using a suitable base, such as potassium tert-butoxide or another hindered base, in an appropriate solvent to favor the formation of the terminal alkene.

  • Reaction Conditions: The reaction conditions, including temperature and reaction time, are critical to maximize the yield of the desired this compound isomer.

  • Workup and Purification: After the reaction is complete, the mixture is acidified and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The final product, this compound, is purified by distillation under reduced pressure.

Role in the Synthesis of Antineoplastic Agents

This compound is a key reagent in the synthesis of 4-N-Alkyl Gemcitabine analogs, which are being investigated as potential antineoplastic agents.[5][7] Gemcitabine is a potent chemotherapeutic drug, but its efficacy is limited by rapid metabolic inactivation.[8] Modification at the 4-N position can confer resistance to this deamination.[8]

Experimental Protocol: Synthesis of 4-N-Non-8-enoyl Gemcitabine
  • Activation of this compound: this compound is first activated to a more reactive species, such as an acid chloride or an active ester (e.g., N-hydroxysuccinimide ester), to facilitate amide bond formation.

  • Coupling Reaction: The activated this compound is then reacted with the 4-amino group of Gemcitabine in the presence of a suitable base and solvent. The reaction conditions are optimized to ensure selective acylation at the desired position.

  • Purification: The resulting 4-N-(non-8-enoyl)gemcitabine is purified using chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to obtain the desired product with high purity.

Biological Significance and Potential Applications

Natural Occurrence and Semiochemical Activity

This compound has been identified in natural sources, such as the leaves of the potato plant (Solanum tuberosum).[9] It also functions as a semiochemical, a chemical substance that carries a message, in the animal kingdom.[10]

Role in Capsaicin Biosynthesis

In Capsicum species (chili peppers), a related compound, 8-methyl-6-nonenoic acid, is a key precursor in the biosynthesis of capsaicinoids, the compounds responsible for the pungency of chili peppers.[6] This pathway involves the condensation of a branched-chain fatty acid derivative with vanillylamine.

AMPK_Signaling cluster_upstream Upstream Signals cluster_core AMPK Core cluster_downstream Downstream Effects Low ATP/AMP Ratio Low ATP/AMP Ratio LKB1 LKB1 Low ATP/AMP Ratio->LKB1 Metabolic Stress Metabolic Stress Metabolic Stress->LKB1 Fatty Acids Fatty Acids AMPK AMPK Fatty Acids->AMPK LKB1->AMPK phosphorylates Anabolic Anabolic Pathways (e.g., Fatty Acid Synthesis) AMPK->Anabolic inhibits Catabolic Catabolic Pathways (e.g., Fatty Acid Oxidation, Glucose Uptake) AMPK->Catabolic activates

References

8-Nonenoic Acid: A Comprehensive Technical Guide on its Biological Role and Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Nonenoic acid, a medium-chain fatty acid, is emerging as a molecule of interest with diverse biological activities. While research directly focused on this compound is still developing, studies on its close structural analog, 8-methyl nonanoic acid, provide significant insights into its potential metabolic and antimicrobial roles. This technical guide synthesizes the current understanding of this compound's biological functions, proposes potential signaling pathways based on analog data, presents available quantitative data, and provides detailed experimental protocols for its study. This document aims to serve as a foundational resource for researchers investigating the therapeutic and physiological significance of this fatty acid.

Introduction

This compound is an unsaturated fatty acid with the chemical formula C₉H₁₆O₂.[1] It has been identified in various natural sources, including the leaves of Solanum tuberosum (potato) and as a semiochemical in insects like the eusocial thrips Kladothrips intermedius.[2] Its utility extends to being a reagent in the synthesis of antineoplastic agents, specifically 4-N-Alkyl Gemcitabine analogs.[][4] This guide explores the known and inferred biological activities of this compound, with a particular focus on its metabolic and antimicrobial properties.

Biological Roles and Activities

Metabolic Regulation

While direct studies on this compound's role in metabolic signaling are limited, extensive research on its methylated analog, 8-methyl nonanoic acid (8-MNA), offers compelling evidence for its potential involvement in key metabolic pathways. 8-MNA is a non-pungent degradation by-product of dihydrocapsaicin, a capsaicinoid found in chili peppers.[5]

In 3T3-L1 adipocytes, 8-MNA has been shown to:

  • Decrease De Novo Lipogenesis: During nutrient starvation, 8-MNA reduces lipid accumulation, suggesting an inhibition of new fatty acid synthesis.[6] This effect is associated with the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6]

  • Reduce Lipolysis: 8-MNA treatment in mature adipocytes leads to a decreased lipolytic response to β-adrenergic agonists like isoproterenol.[6]

  • Enhance Insulin-Dependent Glucose Uptake: 8-MNA increases the sensitivity of 3T3-L1 cells to insulin, thereby promoting glucose uptake.[6]

These findings suggest that this compound may play a significant role in managing energy balance and glucose metabolism, making it a potential therapeutic target for metabolic disorders.

Antimicrobial and Antifungal Activity

This compound has demonstrated notable antimicrobial properties. A key finding is its inhibitory activity against the oomycete Saprolegnia parasitica, a significant pathogen in aquaculture that causes saprolegniasis in fish. The volatile organic compound this compound, produced by the bacterial endophyte Kocuria flava, exhibits this protective effect.

The proposed general mechanism for the antimicrobial action of unsaturated fatty acids involves the disruption of the bacterial cell membrane and the inhibition of essential enzymes in fatty acid synthesis, such as enoyl-acyl carrier protein reductase (FabI).[7]

Studies on the antifungal activity of nonanoic acid, the saturated counterpart of this compound, have identified it as an antifungal compound in Hibiscus syriacus Ggoma, effective against Trichophyton mentagrophytes.[8] The mechanism of action for antifungal properties of fatty acids often involves damage to the cell wall and membrane, leading to altered morphology and function.[9]

Signaling Pathways

Based on the effects observed for its analog, 8-methyl nonanoic acid, a plausible signaling pathway for this compound in metabolic regulation involves the activation of AMP-activated protein kinase (AMPK).

Proposed AMPK-Mediated Metabolic Regulation

The activation of AMPK by this compound would initiate a cascade of events aimed at restoring cellular energy balance. Activated AMPK would phosphorylate downstream targets, leading to the inhibition of anabolic pathways like fatty acid synthesis and the activation of catabolic pathways such as glucose uptake and potentially fatty acid oxidation.

AMPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 8_Nonenoic_Acid This compound AMPK AMPK 8_Nonenoic_Acid->AMPK p_AMPK p-AMPK (Active) AMPK->p_AMPK Activation ACC Acetyl-CoA Carboxylase (ACC) p_AMPK->ACC Phosphorylates GLUT4 GLUT4 Translocation p_AMPK->GLUT4 Promotes Lipolysis Lipolysis p_AMPK->Lipolysis Reduces p_ACC p-ACC (Inactive) Lipogenesis De Novo Lipogenesis p_ACC->Lipogenesis Inhibits Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Increases Lipid_Extraction Sample Biological Sample Homogenize Homogenize Sample->Homogenize Add_Solvent Add Chloroform:Methanol (2:1 v/v) Homogenize->Add_Solvent Vortex1 Vortex Add_Solvent->Vortex1 Add_NaCl Add 0.9% NaCl Vortex1->Add_NaCl Centrifuge Centrifuge (2000 x g, 10 min) Add_NaCl->Centrifuge Collect_Phase Collect Lower Organic Phase Centrifuge->Collect_Phase Evaporate Evaporate Solvent Collect_Phase->Evaporate Lipid_Extract Dried Lipid Extract Evaporate->Lipid_Extract Western_Blot Cell_Lysate Cell Lysate SDS_PAGE SDS-PAGE Cell_Lysate->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation (p-AMPK, AMPK, p-ACC, ACC) Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Image Analysis and Quantification Detection->Analysis

References

Spectroscopic Profile of 8-Nonenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-nonenoic acid, a valuable unsaturated fatty acid in various research and development applications. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of directly published experimental spectra for this compound, this guide incorporates data for its methyl ester derivative where applicable and provides expected values based on the analysis of similar chemical structures.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11-12Singlet (broad)1H-COOH
5.88 - 5.72Multiplet1HH-8
5.05 - 4.90Multiplet2HH-9
2.35Triplet2HH-2
2.10 - 2.00Multiplet2HH-7
1.68 - 1.55Multiplet2HH-3
1.45 - 1.25Multiplet6HH-4, H-5, H-6
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmAssignment
~179C-1 (C=O)
~139C-8 (=CH)
~114C-9 (=CH₂)
~34C-2
~33C-7
~29C-4, C-5
~28C-6
~24C-3
Table 3: IR Spectroscopic Data
Frequency (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (Carboxylic Acid)
3075Medium=C-H stretch (Vinyl)
2925, 2855StrongC-H stretch (Aliphatic)
1710StrongC=O stretch (Carboxylic Acid)
1640MediumC=C stretch (Alkene)
1465MediumC-H bend (Aliphatic)
990, 910Medium=C-H bend (Vinyl)
Table 4: Mass Spectrometry Data for this compound, methyl ester
m/zRelative IntensityPossible Fragment
170Moderate[M]⁺ (Molecular Ion)
139Moderate[M - OCH₃]⁺
111Low[M - COOCH₃]⁺
97High[C₇H₁₃]⁺
83High[C₆H₁₁]⁺
69High[C₅H₉]⁺
55Very High[C₄H₇]⁺
41High[C₃H₅]⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of fatty acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in this compound.

Methodology:

  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the range of -2 to 14 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Place the prepared sample in the spectrometer.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Derivatization (for GC-MS): To increase volatility for Gas Chromatography (GC) analysis, convert the carboxylic acid to its methyl ester. This can be achieved by reacting this compound with a solution of methanolic HCl or BF₃-methanol.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is commonly used.

  • GC Separation:

    • Inject a small volume of the derivatized sample into the GC.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Employ a temperature program to separate the components, for example, starting at 50°C and ramping to 250°C.

  • MS Analysis:

    • The eluent from the GC is introduced into the mass spectrometer.

    • Use a standard electron energy of 70 eV for ionization.

    • Scan a mass range of m/z 35-400.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Visualizations

The following diagrams illustrate key workflows in the spectroscopic analysis of this compound.

SpectroscopicAnalysisWorkflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Sample NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H & ¹³C Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Chemical Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_output Data Output Start This compound Derivatization Derivatization to Methyl Ester Start->Derivatization Injection Injection into GC Derivatization->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis Ionization->Detection MassSpectrum Mass Spectrum Detection->MassSpectrum

Caption: Workflow for GC-MS analysis of this compound.

8-Nonenoic Acid as a Metabolic Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Nonenoic acid, a medium-chain unsaturated fatty acid, and its methylated derivative, 8-methyl-nonenoic acid (8-MNA), are emerging as significant metabolic intermediates with potential implications for energy homeostasis and cellular signaling. This technical guide provides a comprehensive overview of the current understanding of this compound's role in metabolism, detailed experimental protocols for its analysis, and visualizations of its associated signaling pathways.

Metabolic Origin and Significance

8-Methyl-nonenoic acid (8-MNA) is a known metabolic by-product of dihydrocapsaicin (B196133) (DHC), one of the pungent capsaicinoid compounds found in chili peppers[1][2]. Following the ingestion of DHC, it is metabolized in the body, leading to the formation of 8-MNA[2]. This conversion is significant as 8-MNA lacks the pungency of its parent compound, making it a potentially more palatable therapeutic agent[1]. Furthermore, 8-MNA itself is a precursor in the biosynthesis of capsaicin (B1668287) in chili plants[3].

While the endogenous biosynthesis of this compound in mammals is not well-documented, its presence as a metabolite of a common dietary component underscores its relevance in understanding the full scope of the metabolic effects of capsaicinoids.

Role in Cellular Metabolism

Recent research has illuminated the role of 8-MNA as a modulator of energy metabolism, particularly in adipocytes. Studies have shown that 8-MNA can influence key metabolic processes, including lipogenesis and glucose uptake, primarily through the activation of AMP-activated protein kinase (AMPK)[1][4][5].

Activation of AMPK Signaling

AMPK is a crucial cellular energy sensor that, when activated, shifts metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes[6][7]. 8-MNA has been demonstrated to increase the phosphorylation of AMPK at threonine 172, a key step in its activation[1]. This activation of AMPK by 8-MNA appears to be a central mechanism through which it exerts its metabolic effects.

Downstream Metabolic Effects

The activation of AMPK by 8-MNA triggers a cascade of downstream events that collectively contribute to a more favorable metabolic profile.

  • Inhibition of Lipogenesis: Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis[8][9]. This leads to a decrease in the production of malonyl-CoA, a key building block for new fatty acids, thereby reducing de novo lipogenesis[1][5].

  • Stimulation of Fatty Acid Oxidation: The reduction in malonyl-CoA levels relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), an enzyme that facilitates the transport of fatty acids into the mitochondria for β-oxidation[4][8]. This promotes the breakdown of existing fats for energy production.

  • Enhanced Glucose Uptake: Studies have shown that 8-MNA treatment can increase insulin-stimulated glucose uptake in adipocytes[1]. While the precise mechanism is still under investigation, AMPK activation is known to promote the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose entry into the cell[4].

Data Presentation: Metabolic Effects of 8-Methyl-Nonenoic Acid

The following table summarizes the key metabolic effects of 8-MNA as reported in the scientific literature. It is important to note that specific physiological concentrations of this compound and 8-MNA in human or animal tissues and fluids are not yet well-established. The concentrations provided in the table are those used in in vitro experimental settings.

Metabolic EffectCell/System Type8-MNA ConcentrationOutcomeReference(s)
Lipid Accumulation3T3-L1 Adipocytes1 µM, 10 µMDecreased lipid amounts during nutrient starvation.[4][5]
AMPK Activation3T3-L1 Adipocytes1 µM, 10 µMIncreased phosphorylation of AMPK at Thr172.[1]
Lipolysis3T3-L1 AdipocytesNot specifiedReduced lipolytic response to isoproterenol.[1]
Glucose Uptake3T3-L1 Adipocytes1 µM, 10 µMIncreased insulin-stimulated glucose uptake.[1]
Energy HomeostasisDiet-Induced Obese MiceDietary SupplementationReduced caloric intake and body weight gain.[10]
Glucose HomeostasisDiet-Induced Obese MiceDietary SupplementationDelayed onset of high-fat diet-induced insulin (B600854) resistance.[10]

Experimental Protocols

Accurate quantification of this compound in biological matrices is essential for elucidating its physiological and pathological roles. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the two primary analytical techniques for this purpose.

Protocol 1: Quantification of this compound by GC-MS

This protocol describes the analysis of this compound in a biological matrix (e.g., plasma or serum) and involves lipid extraction, derivatization to its fatty acid methyl ester (FAME), and subsequent GC-MS analysis.

4.1.1. Materials and Reagents

  • This compound standard (≥97% purity)

  • Internal Standard (IS), e.g., Heptadecanoic acid

  • Methanol (B129727) (anhydrous, ≥99.8%)

  • Hexane (B92381) (GC grade)

  • Chloroform (HPLC grade)

  • Derivatization agent: 14% Boron trifluoride (BF₃) in methanol or 2% Sulfuric acid in methanol[11]

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate

4.1.2. Sample Preparation and Lipid Extraction (Folch Method)

  • To 100 µL of plasma or serum, add a known amount of internal standard.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes.

  • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

  • Centrifuge at 2000 x g for 10 minutes.

  • Carefully collect the lower organic phase containing the lipids.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

4.1.3. Derivatization to Fatty Acid Methyl Ester (FAME)

  • To the dried lipid extract, add 1 mL of 14% BF₃ in methanol[12].

  • Seal the tube and heat at 60°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution and vortex.

  • Centrifuge to separate the layers and carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Dry the hexane extract over anhydrous sodium sulfate.

4.1.4. GC-MS Analysis

The following table provides suggested GC-MS parameters. These should be optimized for the specific instrument used.

ParameterSuggested Value
Gas Chromatograph
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1 mL/min
ColumnDB-23 (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven ProgramInitial temp 70°C, hold 2 min; ramp to 170°C at 11°C/min; ramp to 220°C at 20°C/min, hold 2.5 min[13]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temperature230°C
MS Quad Temperature150°C
Scan ModeFull Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification
Ions to Monitor (FAME)To be determined empirically using a standard. Expected m/z for this compound methyl ester: [M]+ at 170.13, and characteristic fragments.
Protocol 2: Quantification of this compound by LC-MS/MS

This protocol offers the advantage of analyzing this compound in its native form without derivatization, simplifying sample preparation.

4.2.1. Materials and Reagents

  • This compound standard (≥97% purity)

  • Deuterated internal standard (e.g., d4-Nonanoic acid, if available)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297) or formic acid (for mobile phase modification)

4.2.2. Sample Preparation

  • To 100 µL of plasma or serum, add a known amount of the deuterated internal standard.

  • Perform protein precipitation by adding 400 µL of ice-cold methanol or acetonitrile.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4.2.3. LC-MS/MS Analysis

The following table provides suggested LC-MS/MS parameters. These should be optimized for the specific instrument and application.

ParameterSuggested Value
Liquid Chromatograph
ColumnC18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid or 2 mM ammonium acetate
Mobile Phase BAcetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 2 mM ammonium acetate
GradientOptimized to separate this compound from other fatty acids (e.g., start at 30% B, ramp to 95% B)
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative Mode
MS ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)[M-H]⁻ for this compound: 155.1
Product Ions (m/z)To be determined by infusing a standard solution.
Source ParametersOptimize source temperature, gas flows, and voltages for maximum signal intensity.

Mandatory Visualizations

Signaling Pathway of 8-Methyl-Nonenoic Acid

The following diagram illustrates the proposed signaling pathway through which 8-methyl-nonenoic acid modulates cellular metabolism.

G cluster_extracellular Extracellular cluster_intracellular Intracellular 8-MNA 8-Methyl-Nonenoic Acid AMPK AMPK 8-MNA->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation ACC Acetyl-CoA Carboxylase (ACC) pAMPK->ACC Phosphorylates & Inactivates GLUT4 GLUT4 Translocation pAMPK->GLUT4 Promotes pACC p-ACC (Inactive) MalonylCoA Malonyl-CoA ACC->MalonylCoA Produces CPT1 Carnitine Palmitoyltransferase 1 (CPT1) MalonylCoA->CPT1 Inhibits DeNovoLipogenesis De Novo Lipogenesis MalonylCoA->DeNovoLipogenesis FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation Promotes GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Proposed signaling pathway of 8-methyl-nonenoic acid.
Experimental Workflow

The following diagram outlines a general experimental workflow for investigating the metabolic effects of this compound.

G cluster_workflow Experimental Workflow start Start cell_culture Cell Culture (e.g., Adipocytes) start->cell_culture treatment Treatment with this compound cell_culture->treatment sample_collection Sample Collection (Cells and Media) treatment->sample_collection metabolite_extraction Metabolite Extraction sample_collection->metabolite_extraction biochemical_assays Biochemical Assays (e.g., Glucose Uptake, Lipolysis) sample_collection->biochemical_assays western_blot Western Blot (e.g., p-AMPK, p-ACC) sample_collection->western_blot derivatization Derivatization (for GC-MS) metabolite_extraction->derivatization analysis GC-MS or LC-MS/MS Analysis derivatization->analysis data_analysis Data Analysis and Quantification analysis->data_analysis end End data_analysis->end biochemical_assays->end western_blot->end

General experimental workflow for studying this compound.

Conclusion

This compound, particularly its methylated form 8-methyl-nonenoic acid, is a fascinating metabolic intermediate with demonstrable effects on cellular energy metabolism. Its ability to activate AMPK and consequently modulate lipogenesis and glucose uptake positions it as a compound of interest for further research, especially in the context of metabolic disorders. While the current body of literature provides a strong foundation, further studies are required to establish its physiological concentrations and to develop and validate specific and sensitive analytical methods for its routine quantification in biological samples. The protocols and pathways detailed in this guide offer a robust framework for researchers to advance our understanding of this promising metabolic modulator.

References

Understanding the classification of 8-Nonenoic acid as a fatty acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Classification of 8-Nonenoic Acid as a Fatty Acid

Introduction to Fatty Acids

In biochemistry, a fatty acid is a carboxylic acid with a long aliphatic chain, which is either saturated or unsaturated.[1] These molecules are fundamental building blocks of complex lipids such as triglycerides, phospholipids, and cholesteryl esters.[2] Fatty acids play critical roles in biological systems, serving as primary energy sources, essential components of cellular membranes, and precursors for signaling molecules.[1][3]

Most naturally occurring fatty acids have an unbranched chain containing an even number of carbon atoms, typically ranging from 4 to 28.[1] Their chemical nature is defined by a hydrophilic carboxyl group (-COOH) at one end and a hydrophobic hydrocarbon tail. This amphipathic characteristic dictates their behavior in aqueous environments and their function within biological membranes. The classification of fatty acids is based on several key structural features: the length of the carbon chain, the presence or absence of double bonds, and the number of carbon atoms in the chain (even or odd).[1]

This guide provides a detailed technical examination of this compound, systematically evaluating its chemical and physical properties to formally classify it within the established framework of fatty acids. The intended audience includes researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's biochemical identity.

Core Classification Criteria for Fatty Acids

The systematic classification of fatty acids is essential for understanding their metabolic fates and physiological functions. The primary criteria for classification are chain length and the degree of saturation.

2.1 Classification by Carbon Chain Length The length of the hydrocarbon tail is a critical determinant of a fatty acid's physical properties, such as melting point and solubility, as well as its mechanism of absorption and metabolism in biological systems.[4] Fatty acids are generally categorized into four groups based on chain length:

  • Short-Chain Fatty Acids (SCFAs): These have aliphatic tails of five or fewer carbons (<6 carbons).[5][6] They are typically liquid at room temperature and possess a degree of water solubility.[2][6]

  • Medium-Chain Fatty Acids (MCFAs): With aliphatic tails of 6 to 12 carbons, MCFAs are absorbed and metabolized more rapidly than their longer-chain counterparts.[5][7]

  • Long-Chain Fatty Acids (LCFAs): These contain aliphatic tails of 13 to 21 carbons.[5] They are the most common type found in the diet and are typically solid at room temperature if saturated.[8]

  • Very Long-Chain Fatty Acids (VLCFAs): Defined as having 22 or more carbons, VLCFAs are involved in specific biological processes, and their metabolism often begins in peroxisomes.[5]

2.2 Classification by Degree of Saturation The presence of carbon-carbon double bonds in the hydrocarbon tail determines the saturation of a fatty acid.

  • Saturated Fatty Acids (SFAs): These fatty acids have no carbon-carbon double bonds (C=C). Their chains are fully "saturated" with hydrogen atoms, resulting in a straight, flexible structure that allows for tight packing.[1][9]

  • Unsaturated Fatty Acids (UFAs): These contain one or more C=C double bonds.[1]

    • Monounsaturated Fatty Acids (MUFAs): Contain only one C=C double bond. The presence of a cis double bond introduces a rigid bend or "kink" into the chain, which prevents tight packing and lowers the melting point.[1]

    • Polyunsaturated Fatty Acids (PUFAs): Contain two or more C=C double bonds.[10]

The following diagram illustrates the hierarchical classification system for fatty acids.

Fatty_Acid_Classification cluster_main Fatty Acid Classification cluster_length By Chain Length cluster_saturation By Saturation cluster_unsaturated_sub Unsaturated Types FA Fatty Acid SCFA SCFA (<6 C) FA->SCFA Based on carbon count Saturated Saturated (No C=C) FA->Saturated Based on double bonds MCFA MCFA (6-12 C) LCFA LCFA (13-21 C) VLCFA VLCFA (≥22 C) Unsaturated Unsaturated (≥1 C=C) MUFA MUFA (1 C=C) Unsaturated->MUFA PUFA PUFA (>1 C=C)

Fig 1. Hierarchical classification of fatty acids.

Physicochemical Profile of this compound

This compound is a fatty acid with the chemical formula C₉H₁₆O₂.[11] Its structure consists of a nine-carbon chain, making it an odd-chain fatty acid, with a terminal carboxylic acid group and a single double bond located at the eighth carbon position (C8), starting from the methyl end (omega-1).

The diagram below illustrates the chemical structure of this compound, highlighting its key functional groups.

Fig 2. Structure of this compound.

3.1 Quantitative Physicochemical Data

The classification of this compound is substantiated by its physical and chemical properties, which are summarized in the table below. These properties are compared with the general characteristics of SCFA, MCFA, and LCFA classes.

PropertyThis compoundShort-Chain (SCFA)Medium-Chain (MCFA)Long-Chain (LCFA)
Carbon Atoms 9< 66 - 1213 - 21
Molecular Formula C₉H₁₆O₂[11]Varies (e.g., C₄H₈O₂)Varies (e.g., C₈H₁₆O₂)Varies (e.g., C₁₈H₃₆O₂)
Molecular Weight ( g/mol ) 156.22[11]Lower (e.g., ~88 for Butyric)Intermediate (~116-200)Higher (> 200)
Melting Point (°C) 2.5[12]Generally < 0 (e.g., Butyric: -7.9)-8 to 44> 44 (if saturated)
Boiling Point (°C) 259.6[12]< 200~200 - 300> 300
Density (g/mL at 25°C) 0.908[11]~0.96~0.91~0.85 (liquid state)
pKa ~4.78 (Predicted)[12]~4.8~4.9~4.9-5.0
Physical State at RT Liquid[11]LiquidLiquid/SolidSolid (if saturated)
Water Solubility LowHigh to ModerateLowVery Low/Insoluble

Formal Classification of this compound

Based on the established criteria and its physicochemical properties, this compound is classified as follows:

  • By Chain Length : With a nine-carbon backbone, this compound falls squarely into the category of a Medium-Chain Fatty Acid (MCFA) , as this class includes fatty acids with 6 to 12 carbon atoms.[5][7] Its physical properties, such as being liquid at room temperature and having a boiling point of 259.6°C, are consistent with other MCFAs.[2][12]

  • By Saturation : The presence of a single carbon-carbon double bond between C8 and C9 means that this compound is an Unsaturated Fatty Acid . More specifically, as it contains only one double bond, it is classified as a Monounsaturated Fatty Acid (MUFA) .

Therefore, the complete classification for this compound is a monounsaturated medium-chain fatty acid .

Experimental Protocols for Fatty Acid Classification

The identity and classification of a fatty acid like this compound are confirmed experimentally using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation.

5.1 Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a cornerstone technique for fatty acid profiling. It involves converting fatty acids into volatile methyl esters (FAMEs) before separation and detection.

5.1.1 Detailed Protocol for FAMEs Preparation and GC-MS Analysis

  • Lipid Extraction :

    • Homogenize the biological sample (e.g., 1 mg tissue, 0.5 x 10⁶ cells) in a solvent mixture, typically chloroform:methanol (1:2, v/v), to extract total lipids.[13]

    • Add an internal standard (e.g., a deuterated fatty acid like C17:0) at the beginning of the extraction for accurate quantification.[1]

    • Vortex vigorously and centrifuge to separate the organic (lipid-containing) and aqueous layers. Collect the organic layer.

  • Saponification (for total fatty acids) :

    • Dry the lipid extract under a stream of nitrogen.

    • Add 2 mL of a saponification reagent (e.g., 0.5 M NaOH in methanol) and heat at 100°C for 5-10 minutes to hydrolyze ester linkages, releasing free fatty acids.[14]

  • Methylation :

    • Cool the sample and add a methylation reagent, such as 2 mL of 14% Boron Trifluoride (BF₃) in methanol.

    • Heat the mixture at 80-100°C for 5-10 minutes to convert the free fatty acids to Fatty Acid Methyl Esters (FAMEs).[14]

    • After cooling, add a nonpolar solvent (e.g., hexane (B92381) or iso-octane) and water to partition the FAMEs into the organic layer.[14]

    • Carefully transfer the upper organic layer containing the FAMEs to a new vial for injection.

  • GC-MS Instrumental Analysis :

    • Injection : Inject 1 µL of the FAMEs solution into the GC inlet, typically set to 250-280°C in splitless mode.[14][15]

    • Chromatographic Separation : Use a capillary column (e.g., HP-5MS). A typical oven temperature program is: hold at 100°C for 2 min, ramp to 250°C at 5°C/min, then ramp to 320°C at 20°C/min and hold for 10 min.[15] Helium is used as the carrier gas.[14]

    • Mass Spectrometry : The eluting compounds are ionized (typically by electron ionization at 70 eV) and detected. The mass spectrometer scans a mass range of m/z 50–550.[14]

    • Identification : FAMEs are identified by comparing their retention times and mass spectra to those of known standards and reference libraries (e.g., NIST).

5.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural information, confirming the carbon chain length, the presence and position of double bonds, and their configuration (cis/trans).

5.2.1 Detailed Protocol for NMR Analysis

  • Sample Preparation :

    • Dissolve 5-10 mg of the purified fatty acid sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[16]

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).[17]

  • ¹H NMR Spectroscopy :

    • Acquisition : Acquire a one-dimensional proton NMR spectrum. Key signals for an unsaturated fatty acid like this compound include:

      • Olefinic protons (-CH=CH-) : δ 5.3-5.8 ppm. The multiplicity of this signal provides information about neighboring protons.

      • Carboxyl proton (-COOH) : A broad singlet, typically δ 10-12 ppm (often not observed).

      • α-Methylene protons (-CH₂-COOH) : Triplet at δ ~2.3 ppm.[17]

      • Allylic protons (-CH₂-CH=) : Multiplet at δ ~2.0 ppm.[17]

      • Aliphatic chain protons (-(CH₂)n-) : A large multiplet at δ ~1.2-1.6 ppm.[17]

      • Terminal methyl protons (-CH₃) : Triplet at δ ~0.9 ppm.[17]

    • The integration of these signals allows for quantification of the relative number of protons in each environment, confirming the structure.

  • ¹³C NMR Spectroscopy :

    • Acquisition : Acquire a proton-decoupled ¹³C spectrum to determine the number of unique carbon environments.

    • Key Signals :

      • Carboxyl carbon (-COOH) : δ ~180 ppm.

      • Olefinic carbons (-C=C-) : δ ~128-130 ppm.

      • Aliphatic carbons : δ ~14-34 ppm.

  • 2D NMR (COSY, HSQC) :

    • COSY (Correlation Spectroscopy) : Identifies proton-proton couplings, allowing for the tracing of the entire carbon chain from one proton to its neighbor.

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton signal with its directly attached carbon, confirming C-H assignments.

The following diagram illustrates a typical workflow for the experimental classification of an unknown fatty acid.

Experimental_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Extraction Total Lipid Extraction (Bligh-Dyer or Folch method) Sample->Extraction Derivatization Derivatization to FAMEs (Saponification & Methylation) Extraction->Derivatization For GC-MS NMR_Prep Sample Purification & Preparation for NMR Extraction->NMR_Prep For NMR GCMS GC-MS Analysis Derivatization->GCMS ID Identification (Retention Time, Mass Spectra) GCMS->ID NMR NMR Spectroscopy (¹H, ¹³C, 2D) NMR_Prep->NMR Structure Structural Elucidation (Chemical Shifts, Couplings) NMR->Structure Classification Final Classification (Chain Length, Saturation) ID->Classification Structure->Classification

Fig 3. Experimental workflow for fatty acid classification.

Conclusion

The classification of this compound is unequivocally established through the systematic application of standard biochemical definitions and analytical verification. Its nine-carbon aliphatic chain places it within the medium-chain fatty acid (MCFA) category, while the single double bond at the ω-1 position designates it as a monounsaturated fatty acid (MUFA) . This classification is supported by its measured physicochemical properties, which align with those of other MCFAs. Analytical techniques such as GC-MS and NMR spectroscopy provide the definitive experimental evidence required to confirm its molecular structure and thus its formal classification. A precise understanding of this compound's identity is crucial for researchers investigating its metabolic role, potential therapeutic applications, and function in biological systems.

References

An In-depth Technical Guide to the Safety and Handling of 8-Nonenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 8-Nonenoic acid, a medium-chain fatty acid utilized in various research and synthetic applications. Adherence to the following protocols is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for safe handling, storage, and use.

PropertyValueReference(s)
Molecular Formula C₉H₁₆O₂[1]
Molecular Weight 156.22 g/mol [1]
CAS Number 31642-67-8[2]
Appearance Liquid
Density 0.908 g/mL at 25 °C[3]
Flash Point > 110 °C (> 230 °F) - closed cup[3]
Refractive Index n20/D 1.444
Boiling Point 88 °C at 0.38 mmHg
Melting Point 5 °C

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, Oral4H302: Harmful if swallowedGHS07Warning
Skin Irritation2H315: Causes skin irritationGHS07Warning
Eye Irritation2AH319: Causes serious eye irritationGHS07Warning

Data sourced from multiple safety data sheets. The most common classifications are presented.[1]

Experimental Protocols

Determination of Flash Point (Closed-Cup Method):

The flash point is determined using a closed-cup apparatus (e.g., Pensky-Martens). A sample of this compound is heated at a slow, constant rate with continuous stirring. A small flame is periodically directed into the vapor space of the cup. The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite.

Determination of Acute Oral Toxicity (e.g., OECD TG 420):

Acute oral toxicity is typically assessed in rodent models. A single, high dose of the substance is administered orally to a group of animals. The animals are then observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50 (the dose lethal to 50% of the test population) can then be estimated. It is important to note that the toxicological properties of this compound have not been thoroughly investigated.[2]

Safe Handling and Storage Workflow

Adherence to a strict workflow is paramount when handling this compound. The following diagram outlines the key stages from receipt to disposal.

cluster_receiving Receiving & Initial Storage cluster_storage Long-Term Storage cluster_handling Handling & Use cluster_disposal Spill & Waste Disposal a Receive Shipment b Inspect Container for Damage a->b c Store in a Cool, Dry, Well-Ventilated Area b->c If OK d Keep Container Tightly Closed c->d e Store Away from Incompatible Materials d->e f Wear Appropriate PPE: - Safety Glasses/Goggles - Chemical-Resistant Gloves - Lab Coat e->f g Use in a Well-Ventilated Area or Chemical Fume Hood f->g h Avoid Inhalation of Vapor/Mist g->h i Avoid Contact with Skin and Eyes h->i j Absorb Spills with Inert Material i->j k Collect Waste in a Suitable, Labeled Container j->k l Dispose of as Hazardous Waste in Accordance with Local Regulations k->l

Caption: Workflow for the safe handling of this compound.

First Aid Procedures

In the event of exposure to this compound, immediate and appropriate first aid is critical. The following diagram outlines the necessary steps for different routes of exposure.

cluster_exposure Exposure Event cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion start Exposure to This compound a1 Move to Fresh Air start->a1 b1 Wash Off with Soap and Plenty of Water start->b1 c1 Flush Eyes with Water as a Precaution start->c1 d1 Do NOT Induce Vomiting start->d1 a2 If Not Breathing, Give Artificial Respiration a1->a2 a3 Consult a Physician a2->a3 b2 Consult a Physician b1->b2 c2 Consult a Physician c1->c2 d2 Rinse Mouth with Water d1->d2 d3 Never Give Anything by Mouth to an Unconscious Person d2->d3 d4 Consult a Physician d3->d4

Caption: First aid procedures for this compound exposure.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

  • Eye Protection: Wear chemical safety goggles or a face shield.[2]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[2]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[2]

  • Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved respirator with an appropriate cartridge.[2]

Accidental Release Measures

In the event of a spill, ensure personal safety before attempting to clean up.

  • Personal Precautions: Wear appropriate PPE, including respiratory protection if necessary. Ensure adequate ventilation.[2]

  • Environmental Precautions: Prevent the substance from entering drains.[2]

  • Containment and Cleaning: Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal as hazardous waste.[2]

Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Specific Hazards: Combustion may produce carbon oxides.[2]

  • Firefighter Protection: Wear a self-contained breathing apparatus for firefighting if necessary.[2]

Stability and Reactivity

  • Reactivity: No data available.

  • Chemical Stability: Stable under recommended storage conditions.[2]

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Carbon oxides may be formed during combustion.[2]

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[2] The available information is summarized below.

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Carcinogenicity: Not identified as a probable, possible, or confirmed human carcinogen by IARC.[2]

Disposal Considerations

Dispose of this compound and its containers as hazardous waste in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains.[2]

This technical guide is intended to provide essential safety and handling information. Always consult the most recent Safety Data Sheet (SDS) from your supplier before working with this compound and ensure that all personnel are adequately trained in its safe handling.

References

The Chemical Ecology of 8-Nonenoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 19, 2025

Abstract

This technical guide provides an in-depth exploration of the role of 8-nonenoic acid in chemical ecology. It is intended for researchers, scientists, and drug development professionals interested in the multifaceted functions of this unsaturated fatty acid as a semiochemical. This document details its involvement in insect communication, particularly as an oviposition attractant for disease vectors like Aedes aegypti, and its function as a defensive allomone. Furthermore, it touches upon its presence in plants and its production by microorganisms. The guide includes detailed experimental protocols for the identification and bio-evaluation of this compound, a summary of quantitative data, and mandatory visualizations of key biological and experimental processes to facilitate a comprehensive understanding of its ecological significance.

Introduction

This compound (C₉H₁₆O₂) is a medium-chain unsaturated fatty acid that is emerging as a significant molecule in the field of chemical ecology.[1][2] Its biological activities are diverse, functioning as a pheromone attractant, an allomone for defense, and a component of complex signaling bouquets.[1][3][4] This guide synthesizes the current knowledge on this compound, providing a technical resource for its study and potential applications in pest management and drug development.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₉H₁₆O₂[2]
Molecular Weight 156.22 g/mol [2]
CAS Number 31642-67-8[2]
Appearance Liquid[5]
Density 0.908 g/mL at 25 °C[6]
Boiling Point 259.6°C at 760 mmHg[7]
Melting Point 2.5°C[7]
Refractive Index n20/D 1.444[6]
Solubility Soluble in organic solvents such as chloroform, dichloromethane, ether, or acetone.[3]

Role in Chemical Ecology

Oviposition Attractant in Mosquitoes

One of the most well-documented roles of this compound is as a component of oviposition attractants for the yellow fever mosquito, Aedes aegypti. While research on this compound alone is limited, studies on its saturated analogue, nonanoic acid, and blends containing it, provide strong evidence for its function. Bacteria present in leaf infusions produce a blend of volatile carboxylic acids that guide gravid female mosquitoes to suitable egg-laying sites.

A notable study identified a highly effective synthetic blend for stimulating oviposition in Aedes aegypti. This blend consists of:

  • 16% nonanoic acid

  • 83% tetradecanoic acid

  • 1% methyl tetradecanoate[8]

This blend was found to be highly stimulatory, with 85% of eggs being laid in solutions containing it at a concentration of 3.10⁻⁴ ppm, yielding an Oviposition Activity Index (OAI) of 0.7.[8] Field and semi-field experiments in a dengue-endemic area confirmed these findings, with traps baited with this mixture at 3.10⁻⁴ and 3.10⁻⁵ ppm collecting twice as many eggs as control traps.[8]

Defensive Allomone in Thrips

This compound has been identified as a component of the defensive anal droplets of the eusocial gall-inducing thrips, Kladothrips intermedius.[3][4] These droplets are secreted when the thrips are threatened and are composed of a mixture of saturated and monounsaturated short-chain fatty acids. The presence of this compound, along with other terminally unsaturated fatty acids like 7-octenoic acid and 9-decenoic acid, is a notable feature of this defensive secretion.[3][4] In this context, this compound functions as an allomone, a chemical signal that benefits the emitter by negatively affecting a receiver of a different species, such as a predator.

Presence in Plants

This compound has been found in the leaves of the potato plant, Solanum tuberosum, where it is considered a contributor to the natural potato flavor.[3] While its specific role in plant defense against herbivores is not yet fully elucidated, fatty acid-derived compounds are known to be crucial in plant immune responses. It is hypothesized that this compound may be involved in plant defense signaling pathways, potentially being produced through the oxidative cleavage of longer-chain unsaturated fatty acids by lipoxygenase and hydroperoxide lyase enzymes.

Biosynthesis of this compound

The biosynthesis of unsaturated fatty acids like this compound in organisms such as bacteria can occur through two primary pathways:

  • Anaerobic (Oxygen-Independent) Pathway: This pathway is common in many bacteria and involves the introduction of a double bond during the fatty acid elongation cycle. An enzyme, typically a β-hydroxyacyl-ACP dehydratase, introduces the double bond at an intermediate chain length, which is then further elongated.

  • Aerobic (Oxygen-Dependent) Pathway: This pathway utilizes desaturase enzymes to introduce a double bond into a pre-existing saturated fatty acid. This process requires molecular oxygen.

The specific pathway for this compound biosynthesis can vary between producing organisms.

G cluster_anaerobic Anaerobic Pathway cluster_aerobic Aerobic Pathway Acetyl-CoA Acetyl-CoA Malonyl-ACP Malonyl-ACP Acetyl-CoA->Malonyl-ACP Acyl-ACP Chain Elongation Acyl-ACP Chain Elongation Malonyl-ACP->Acyl-ACP Chain Elongation β-Hydroxyacyl-ACP β-Hydroxyacyl-ACP Acyl-ACP Chain Elongation->β-Hydroxyacyl-ACP trans-2-Enoyl-ACP trans-2-Enoyl-ACP β-Hydroxyacyl-ACP->trans-2-Enoyl-ACP Dehydration cis-3-Enoyl-ACP cis-3-Enoyl-ACP trans-2-Enoyl-ACP->cis-3-Enoyl-ACP Isomerization (e.g., FabA) Further Elongation Further Elongation cis-3-Enoyl-ACP->Further Elongation Unsaturated Fatty Acid\n(e.g., this compound) Unsaturated Fatty Acid (e.g., this compound) Further Elongation->Unsaturated Fatty Acid\n(e.g., this compound) Saturated Fatty Acid Saturated Fatty Acid Saturated Fatty Acid->Unsaturated Fatty Acid\n(e.g., this compound) Desaturase + O2

Diagram 1: Simplified pathways for unsaturated fatty acid biosynthesis.

Olfactory Signaling Pathway in Insects (Hypothetical)

In insects such as Aedes aegypti, the detection of acidic volatiles like this compound is mediated by the Ionotropic Receptor (IR) family. The proposed signaling pathway is ionotropic, meaning the receptor itself is an ion channel that opens upon ligand binding, leading to rapid neuronal depolarization.

The key components of this pathway are:

  • IR8a Co-receptor: A highly conserved co-receptor essential for the function of many acid-sensing IRs.[4]

  • Tuning IR (e.g., from the IR75 family): A specific receptor that determines the ligand specificity. Receptors from the IR75 family have been shown to respond to medium-chain carboxylic acids like nonanoic acid.[9][10]

Upon binding of this compound to the tuning IR, the heteromeric IR complex (formed by the tuning IR and IR8a) undergoes a conformational change, opening the ion channel. This allows an influx of cations, leading to the depolarization of the olfactory sensory neuron (OSN) membrane and the generation of an action potential.

G cluster_membrane This compound This compound OBP Odorant Binding Protein This compound->OBP Binding in Sensillar Lymph IR Complex Ionotropic Receptor Complex (Tuning IR + IR8a) OBP->IR Complex Transport and Release Cation Influx Cation Influx IR Complex->Cation Influx Channel Opening OSN Membrane Olfactory Sensory Neuron Membrane Depolarization Depolarization Cation Influx->Depolarization Change in Membrane Potential Action Potential Action Potential Depolarization->Action Potential Signal to Antennal Lobe

Diagram 2: Hypothetical ionotropic signaling pathway for this compound.

Experimental Protocols

Sample Preparation and Analysis by GC-MS

This protocol outlines the general steps for identifying this compound from biological samples.

Protocol 1: Solid-Phase Microextraction (SPME) for Volatile Collection

  • Sample Preparation: Place the biological sample (e.g., bacterial culture, insect gland, plant material) in a headspace vial.

  • Extraction: Gently heat the vial (e.g., 40-60°C) to facilitate the release of volatiles. Expose a DVB/CAR/PDMS SPME fiber to the headspace for a defined period (e.g., 30-60 minutes).

  • Desorption: Retract the fiber and immediately insert it into the heated injection port (e.g., 250°C) of a gas chromatograph for thermal desorption (e.g., 2-5 minutes).

Protocol 2: Solvent Extraction

  • Extraction: Submerge the sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) for a defined period (e.g., 30 minutes).

  • Concentration: Carefully concentrate the extract under a gentle stream of nitrogen.

  • Injection: Inject 1-2 µL of the extract into the GC-MS.

GC-MS Parameters (Example):

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Initial temperature of 40°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

Identification: Compare the retention time and mass spectrum of the unknown peak to that of an authentic this compound standard.

G Biological Sample Biological Sample SPME Volatile\nCollection SPME Volatile Collection Biological Sample->SPME Volatile\nCollection Headspace Extraction Solvent Extraction Solvent Extraction Biological Sample->Solvent Extraction Liquid Extraction GC-MS Analysis GC-MS Analysis SPME Volatile\nCollection->GC-MS Analysis Thermal Desorption Solvent Extraction->GC-MS Analysis Liquid Injection Data Processing Data Processing GC-MS Analysis->Data Processing Compound\nIdentification Compound Identification Data Processing->Compound\nIdentification Library Matching & Standard Comparison

Diagram 3: General workflow for GC-MS analysis of this compound.
Mosquito Oviposition Bioassay

This protocol is a dual-choice assay to determine the oviposition preference of Aedes aegypti.

  • Mosquito Rearing: Use 5-7 day old, blood-fed gravid female mosquitoes.

  • Bioassay Arena: Place two oviposition cups (e.g., 100 mL beakers) diagonally in a cage (e.g., 30x30x30 cm).

  • Test and Control Solutions: Fill one cup with the test solution (this compound dissolved in water, potentially with a surfactant) and the other with the control solution (water with surfactant).

  • Oviposition Substrate: Line the inside of each cup with a strip of filter paper, extending into the solution.

  • Experiment: Release a known number of gravid females (e.g., 20) into the cage and leave for 24-48 hours.

  • Data Collection: Count the number of eggs laid on each filter paper.

  • Calculation: Calculate the Oviposition Activity Index (OAI) using the formula: OAI = (Nt - Nc) / (Nt + Nc) Where Nt is the number of eggs in the test cup and Nc is the number of eggs in the control cup.[4][8][11]

Electroantennography (EAG)

This protocol measures the overall antennal response of an insect to this compound.

  • Antenna Preparation: Excise the head of a cold-anesthetized insect. Mount it on a holder with electrodes, with the recording electrode inserted into the tip of the antenna and the reference electrode in the head or eye.

  • Odor Delivery: A filter paper strip impregnated with a known concentration of this compound in a solvent (e.g., hexane) is placed in a Pasteur pipette. A puff of purified air is passed through the pipette, delivering the odor to the antenna.

  • Recording: The change in electrical potential across the antenna is amplified and recorded.

  • Data Analysis: The amplitude of the negative voltage deflection is measured. Responses are typically normalized to a standard compound or corrected by subtracting the response to a solvent blank.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table presents data for a blend containing its saturated analogue, nonanoic acid, which is highly indicative of its potential activity.

Table 1: Oviposition Response of Aedes aegypti to a Carboxylic Acid Blend

Compound BlendConcentration (ppm)Oviposition Activity Index (OAI)Percentage of Eggs Laid in Treated SolutionReference
16% Nonanoic Acid, 83% Tetradecanoic Acid, 1% Methyl Tetradecanoate3.10⁻⁴0.785%[8]
16% Nonanoic Acid, 83% Tetradecanoic Acid, 1% Methyl Tetradecanoate3.10⁻⁵>0 (Attractant)> Control[8]

Conclusion

This compound is a versatile semiochemical with significant roles in insect behavior and defense. Its function as a key component of mosquito oviposition attractants presents a promising avenue for the development of novel vector control strategies. Furthermore, its role as a defensive allomone in thrips highlights the diverse evolutionary pressures that have shaped the use of fatty acids in chemical communication. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the chemical ecology of this compound, ultimately leading to a more profound understanding of its biological significance and potential for practical applications. Further investigation is warranted to obtain specific dose-response data for this compound and to fully elucidate its role in plant-herbivore interactions.

References

An Exploratory Technical Guide on the Therapeutic Potential of 8-Nonenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the current, albeit limited, scientific understanding of 8-Nonenoic acid. The therapeutic potential of this compound is largely unexplored, and this guide is intended to serve as a foundational resource to stimulate and inform future research. The information presented herein is for research purposes only and should not be interpreted as a guide for clinical use.

Introduction

This compound is a medium-chain unsaturated fatty acid with the chemical formula C9H16O2.[1] While its presence has been identified in some natural sources, its biological activities and therapeutic potential remain largely uninvestigated. This stands in contrast to its methylated counterpart, 8-methyl nonanoic acid (8-MNA), which has been studied for its effects on energy metabolism.[2][3][4] This technical guide aims to consolidate the existing knowledge on this compound and to provide a theoretical framework for exploring its potential therapeutic applications. By examining the known biological roles of similar fatty acids and outlining established experimental protocols, we hope to pave the way for future in-depth studies.

Physicochemical Properties and Toxicological Profile

A thorough understanding of the physicochemical properties of this compound is fundamental for its formulation and delivery in potential therapeutic applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C9H16O2[1]
Molecular Weight 156.22 g/mol [1]
CAS Number 31642-67-8[1]
Appearance Colorless to Yellow clear liquidTCI
IUPAC Name non-8-enoic acid[1]
Synonyms 8-nonylenic acid[1]

Toxicological Information:

Preliminary safety data for this compound is available, indicating a need for careful handling in a laboratory setting.

Table 2: Toxicological Profile of this compound

Hazard StatementPrecautionary StatementSource
H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362Sigma-Aldrich
H319: Causes serious eye irritationP280, P305+P351+P338, P337+P313Sigma-Aldrich
H412: Harmful to aquatic life with long lasting effectsP273Sigma-Aldrich

Potential Therapeutic Areas and Unexplored Mechanisms of Action

While direct evidence is lacking for this compound, we can hypothesize its potential therapeutic relevance based on the known activities of other medium-chain fatty acids (MCFAs) and unsaturated fatty acids.

Potential Therapeutic Areas:

  • Metabolic Diseases: MCFAs are known to be rapidly absorbed and metabolized, providing a quick source of energy. They have been investigated for their potential roles in weight management and improving insulin (B600854) sensitivity.[2][3]

  • Inflammation: Various fatty acids possess anti-inflammatory properties through modulation of signaling pathways such as NF-κB and MAPK.[5][6]

  • Neurological Disorders: The brain is rich in lipids, and fatty acids are crucial for its normal function. Some fatty acids are being explored for their neuroprotective effects.

Potential Mechanisms of Action:

The signaling pathways through which this compound might exert its effects are currently unknown. However, based on the actions of other fatty acids, several key pathways warrant investigation.

Potential_Signaling_Pathways_of_Fatty_Acids FA Fatty Acids (e.g., this compound) GPCRs G-Protein Coupled Receptors (e.g., GPR40, GPR120) FA->GPCRs PPARs Peroxisome Proliferator-Activated Receptors (e.g., PPARα, PPARγ) FA->PPARs NFkB NF-κB Signaling Pathway FA->NFkB Modulation MAPK MAPK Signaling Pathway FA->MAPK Modulation Metabolic Metabolic Regulation (e.g., Glucose Homeostasis, Lipid Metabolism) GPCRs->Metabolic PPARs->Metabolic Inflammation Inflammatory Response NFkB->Inflammation MAPK->Inflammation

Figure 1: Potential Signaling Pathways for Fatty Acid Activity.

Proposed Experimental Protocols for Therapeutic Exploration

To systematically investigate the therapeutic potential of this compound, a series of in vitro and in vivo studies are necessary. The following protocols are based on established methodologies for fatty acid research.

In Vitro Assays

Table 3: Recommended In Vitro Assays for this compound

AssayObjectiveCell LinesKey Parameters to Measure
Cytotoxicity Assay (MTT/LDH) To determine the safe concentration range of this compound.Relevant cell lines for proposed therapeutic area (e.g., HepG2 for metabolic, RAW 264.7 for inflammation).Cell viability, IC50.
Anti-inflammatory Assay To assess the anti-inflammatory potential of this compound.LPS-stimulated RAW 264.7 macrophages.Nitric oxide (NO) production (Griess assay), pro-inflammatory cytokine levels (ELISA for TNF-α, IL-6).
PPAR Activation Assay To determine if this compound can activate PPARs.HEK293T cells co-transfected with PPAR expression vectors and a luciferase reporter gene.Luciferase activity.
G-Protein Coupled Receptor (GPCR) Activation Assay To investigate if this compound is a ligand for fatty acid-sensing GPCRs.CHO-K1 or HEK293 cells expressing GPR40 or GPR120.Intracellular calcium mobilization (Fluo-4 AM), cAMP levels.

Experimental Workflow for In Vitro Screening:

In_Vitro_Screening_Workflow start Start: this compound cytotoxicity Cytotoxicity Assays (MTT, LDH) start->cytotoxicity safe_dose Determine Non-toxic Dose Range cytotoxicity->safe_dose anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Measurement) safe_dose->anti_inflammatory receptor_binding Receptor Activation Assays (PPAR, GPCR) safe_dose->receptor_binding pathway_analysis Signaling Pathway Analysis (Western Blot for NF-κB, MAPK) anti_inflammatory->pathway_analysis receptor_binding->pathway_analysis end End: Candidate for In Vivo Studies pathway_analysis->end

Figure 2: General workflow for in vitro screening of this compound.
In Vivo Models

Should in vitro studies yield promising results, subsequent in vivo investigations will be crucial to validate the therapeutic potential of this compound.

Table 4: Potential In Vivo Models for Assessing Therapeutic Efficacy

Therapeutic AreaAnimal ModelRationaleKey Parameters to Measure
Metabolic Disease High-fat diet-induced obese mice (C57BL/6J)Mimics key features of human metabolic syndrome, including obesity, insulin resistance, and hepatic steatosis.[7][8][9][10][11]Body weight, food intake, glucose tolerance (GTT), insulin tolerance (ITT), serum lipid profile, liver histology.
Inflammation Carrageenan-induced paw edema in ratsA standard model for acute inflammation.[12][13]Paw volume, inflammatory cell infiltration (histology), cytokine levels in paw tissue.
Inflammation Lipopolysaccharide (LPS)-induced systemic inflammation in miceA model for systemic inflammatory response.Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

Analytical Methods for Quantification

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and pharmacodynamic studies.

Table 5: Analytical Techniques for this compound Quantification

TechniqueSample PreparationInstrumentationKey Advantages
Gas Chromatography-Mass Spectrometry (GC-MS) Lipid extraction followed by derivatization to fatty acid methyl esters (FAMEs).[14][15]GC system coupled with a mass spectrometer.High sensitivity and specificity for volatile compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Lipid extraction. Derivatization is often not required.[14]LC system coupled with a tandem mass spectrometer.High sensitivity and specificity, suitable for non-volatile compounds.

Future Directions and Conclusion

The therapeutic potential of this compound is a nascent field of study. The information presented in this guide highlights a significant knowledge gap but also a promising opportunity for novel therapeutic discoveries. Future research should focus on:

  • Systematic in vitro screening to identify the biological activities of this compound.

  • Elucidation of the mechanism of action , including the identification of specific molecular targets and signaling pathways.

  • Preclinical in vivo studies in relevant animal models to assess therapeutic efficacy and safety.

  • Pharmacokinetic and toxicological profiling to understand its absorption, distribution, metabolism, excretion, and safety profile.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of 8-Nonenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various chemical synthesis methods of 8-nonenoic acid, a valuable unsaturated fatty acid intermediate. The described methods offer flexibility in starting materials and synthetic strategy, catering to different laboratory settings and research needs.

Introduction

This compound is an eight-carbon unsaturated carboxylic acid with the terminal double bond making it a useful building block in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and flavor and fragrance compounds. Its bifunctional nature, possessing both a carboxylic acid and an alkene, allows for a wide range of chemical modifications. This document outlines four distinct and reliable methods for its synthesis:

  • Malonic Ester Synthesis: A classic method for carboxylic acid synthesis, offering a robust route from an alkyl halide.

  • Wittig Reaction: A powerful olefination reaction, ideal for the specific placement of the double bond.

  • Grignard Reaction with Carbon Dioxide: A fundamental organometallic approach for the formation of carboxylic acids.

  • Oxidation of 8-Nonen-1-ol (B109591): A straightforward oxidation of the corresponding primary alcohol.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for an easy comparison of their efficiencies and requirements.

Synthesis MethodStarting MaterialsKey ReagentsTypical Yield (%)Purity (%)Key Considerations
Malonic Ester Synthesis 7-Bromo-1-heptene (B130210), Diethyl malonateSodium ethoxide, KOH, H₃O⁺65-75>95Multi-step process; requires anhydrous conditions for the alkylation step.
Wittig Reaction (7-Carboxyheptyl)triphenylphosphonium bromideFormaldehyde, n-Butyllithium50-60>95Requires anhydrous and inert conditions for ylide formation; removal of triphenylphosphine (B44618) oxide can be challenging.
Grignard Reaction 8-Bromo-1-octene (B45317)Magnesium, Carbon dioxide (dry ice)70-80>90Requires strictly anhydrous conditions; initiation of Grignard reagent formation can be tricky.
Oxidation of 8-Nonen-1-ol 8-Nonen-1-olJones reagent (CrO₃, H₂SO₄, acetone)80-90>95Use of hexavalent chromium is a significant environmental and health concern.[1][2][3][4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method 1: Malonic Ester Synthesis from 7-Bromo-1-heptene

This method involves the alkylation of diethyl malonate with 7-bromo-1-heptene, followed by hydrolysis and decarboxylation.[5][6]

Diagram of the Synthesis Pathway:

Malonic_Ester_Synthesis 7-Bromo-1-heptene 7-Bromo-1-heptene Alkylation Alkylation 7-Bromo-1-heptene->Alkylation Diethyl malonate Diethyl malonate Diethyl malonate->Alkylation Intermediate Diethyl 2-(hept-6-en-1-yl)malonate Alkylation->Intermediate NaOEt, EtOH Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Intermediate->Hydrolysis & Decarboxylation 1. KOH, H₂O/EtOH 2. H₃O⁺, Δ This compound This compound Hydrolysis & Decarboxylation->this compound

Caption: Malonic ester synthesis of this compound.

Protocol:

  • Alkylation:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol (B145695) under an inert atmosphere (e.g., argon).

    • To the resulting sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

    • After the addition is complete, add 7-bromo-1-heptene (1.0 eq) dropwise.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

    • After cooling to room temperature, pour the mixture into water and extract with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure to obtain crude diethyl 2-(hept-6-en-1-yl)malonate.

  • Hydrolysis and Decarboxylation:

    • To the crude intermediate, add a solution of potassium hydroxide (B78521) (3.0 eq) in a 1:1 mixture of water and ethanol.

    • Heat the mixture to reflux for 12 hours.

    • After cooling, acidify the reaction mixture to pH 1-2 with concentrated hydrochloric acid.

    • Heat the acidified mixture to reflux for 4-6 hours to effect decarboxylation.

    • Cool the mixture and extract with diethyl ether.

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to afford this compound.

Method 2: Wittig Reaction

This protocol describes the synthesis of this compound via the Wittig reaction of (7-carboxyheptyl)triphenylphosphonium bromide with formaldehyde.[7][8]

Diagram of the Experimental Workflow:

Wittig_Reaction_Workflow Phosphonium Salt (7-Carboxyheptyl)triphenyl- phosphonium bromide Ylide Formation Ylide Formation Phosphonium Salt->Ylide Formation n-BuLi, THF, -78 °C Wittig Reagent Phosphonium Ylide Ylide Formation->Wittig Reagent Reaction Reaction Wittig Reagent->Reaction Crude Product Crude this compound Reaction->Crude Product Formaldehyde Formaldehyde Formaldehyde->Reaction Purification Purification Crude Product->Purification Acid-base extraction, Chromatography Final Product This compound Purification->Final Product

Caption: Wittig reaction workflow for this compound.

Protocol:

  • Ylide Formation:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend (7-carboxyheptyl)triphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the suspension to -78 °C (dry ice/acetone (B3395972) bath).

    • Slowly add n-butyllithium (2.1 eq) dropwise via syringe. The mixture will develop a characteristic deep red or orange color, indicating ylide formation.

    • Stir the mixture at -78 °C for 1 hour.

  • Wittig Reaction:

    • Introduce paraformaldehyde (1.2 eq), previously dried under vacuum, to the ylide solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Monitor the reaction by TLC for the disappearance of the ylide.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Acidify the mixture to pH 2-3 with 1 M HCl.

    • Extract the product with diethyl ether.

    • To remove the triphenylphosphine oxide byproduct, extract the organic layer with a saturated aqueous sodium bicarbonate solution.

    • Separate the aqueous layer, acidify it with 1 M HCl, and extract the this compound back into diethyl ether.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Further purification can be achieved by column chromatography on silica (B1680970) gel.

Method 3: Grignard Reaction with Carbon Dioxide

This method involves the formation of a Grignard reagent from 8-bromo-1-octene and its subsequent reaction with solid carbon dioxide (dry ice).[9][10]

Diagram of the Logical Relationship:

Grignard_Reaction_Logic cluster_0 Grignard Reagent Formation cluster_1 Carboxylation and Work-up 8-Bromo-1-octene 8-Bromo-1-octene Grignard Reagent (Oct-7-en-1-yl)magnesium bromide 8-Bromo-1-octene->Grignard Reagent Anhydrous THF Mg Magnesium turnings Mg->Grignard Reagent Intermediate Magnesium carboxylate Grignard Reagent->Intermediate CO2 Carbon Dioxide (dry ice) CO2->Intermediate This compound This compound Intermediate->this compound H₃O⁺

Caption: Logical steps in the Grignard synthesis.

Protocol:

  • Grignard Reagent Formation:

    • Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

    • Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask.

    • Prepare a solution of 8-bromo-1-octene (1.0 eq) in anhydrous THF in the dropping funnel.

    • Add a small portion of the bromide solution to the magnesium. The reaction is initiated by gentle warming, indicated by the disappearance of the iodine color and gentle reflux.

    • Once initiated, add the remaining 8-bromo-1-octene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional hour at room temperature.

  • Carboxylation:

    • In a separate flask, crush a large excess of dry ice.

    • Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with vigorous stirring.

    • Allow the mixture to warm to room temperature.

  • Work-up and Purification:

    • Slowly add 1 M HCl to the reaction mixture until the solid dissolves and the solution is acidic.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the product by vacuum distillation.

Method 4: Oxidation of 8-Nonen-1-ol

This protocol utilizes the Jones reagent to oxidize the primary alcohol 8-nonen-1-ol to the corresponding carboxylic acid.[1][2][3][4]

Diagram of the Oxidation Process:

Oxidation_Process 8-Nonen-1-ol 8-Nonen-1-ol Jones Oxidation Jones Oxidation 8-Nonen-1-ol->Jones Oxidation CrO₃, H₂SO₄, Acetone, 0 °C This compound This compound Jones Oxidation->this compound

Caption: Jones oxidation of 8-nonen-1-ol.

Protocol:

  • Preparation of Jones Reagent:

    • Carefully dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid.

    • Slowly add this mixture to ice-cold water to obtain the Jones reagent.

  • Oxidation:

    • In a round-bottom flask, dissolve 8-nonen-1-ol (1.0 eq) in acetone.

    • Cool the solution to 0 °C in an ice bath.

    • Add the prepared Jones reagent dropwise to the alcohol solution with vigorous stirring. The color of the reaction mixture will change from orange/red to green.

    • Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, stir the reaction at room temperature for 2 hours.

  • Work-up and Purification:

    • Quench the excess oxidant by adding isopropanol (B130326) until the orange color disappears completely.

    • Remove the acetone under reduced pressure.

    • Partition the residue between diethyl ether and water.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with saturated sodium bicarbonate solution.

    • Acidify the aqueous bicarbonate washings with 1 M HCl and extract the product back into diethyl ether.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield this compound.

    • If necessary, purify further by vacuum distillation.

Disclaimer: The information provided in this document is intended for use by qualified professionals in a laboratory setting. All procedures should be carried out with appropriate safety precautions. The yields and purities are typical values and may vary depending on the specific experimental conditions and the skill of the operator.

References

Application Note: Extraction and Quantification of 8-Nonenoic Acid from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 8-Nonenoic acid is a medium-chain unsaturated fatty acid of growing interest in various research fields, including its role as a potential biomarker for oxidative stress and its function in biological signaling.[1][2] Accurate and reproducible quantification of this compound in complex biological matrices such as plasma, serum, or urine is essential for understanding its physiological and pathological significance. This document provides detailed protocols for the extraction of this compound from biological samples using both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) techniques. Furthermore, it outlines the subsequent derivatization and analysis by gas chromatography-mass spectrometry (GC-MS), a highly sensitive and selective method for its quantification.[3][4][5][6]

Biological Origin and Significance

This compound, as an unsaturated fatty acid, can originate from the oxidative degradation of larger polyunsaturated fatty acids like oleic acid. This process, known as lipid peroxidation, is often initiated by reactive oxygen species (ROS) and is a key indicator of oxidative stress in biological systems.[7][8] The measurement of lipid peroxidation products is therefore critical in studies related to aging, metabolic diseases, and neurodegenerative disorders.[7][9]

Biological Origin of this compound via Lipid Peroxidation ROS Reactive Oxygen Species (ROS) Peroxidation Lipid Peroxidation (Oxidative Damage) ROS->Peroxidation initiates PUFA Polyunsaturated Fatty Acids (e.g., Oleic Acid in Cell Membranes) PUFA->Peroxidation attacks NonenoicAcid This compound & Other Aldehydes/ Fatty Acids Peroxidation->NonenoicAcid generates Biomarker Biomarker of Oxidative Stress NonenoicAcid->Biomarker serves as

Caption: Biological origin of this compound via lipid peroxidation.

Overall Experimental Workflow

The quantification of this compound from a biological sample is a multi-step process. It begins with sample collection and preparation, followed by the extraction of the lipid fraction. Because carboxylic acids have low volatility, a derivatization step is required to convert this compound into a more volatile ester, typically a Fatty Acid Methyl Ester (FAME).[10][11] The final step is the instrumental analysis by GC-MS for separation and quantification.

General Workflow for this compound Analysis cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample 1. Biological Sample (e.g., 100 µL Plasma) IS 2. Spike with Internal Standard Sample->IS Extraction 3. Lipid Extraction (LLE or SPE) IS->Extraction Dry 4. Evaporate to Dryness Extraction->Dry Deriv 5. Add Derivatization Reagent (e.g., BF₃-Methanol) & Heat Dry->Deriv ExtractFAME 6. Extract FAMEs (e.g., with Hexane) Deriv->ExtractFAME GCMS 7. GC-MS Analysis ExtractFAME->GCMS Quant 8. Data Quantification GCMS->Quant

Caption: General workflow for this compound analysis.

Data Presentation: Method Performance

The following table summarizes representative performance data for methods used to extract fatty acids from biological samples. These values can serve as a benchmark for method development and validation for this compound.

Analyte GroupMatrixExtraction MethodRecovery Rate (%)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Reference
Medium-Chain Fatty AcidsSerumSolid-Phase Extraction>85%--[3]
Various PUFAsPlasmaReversed-Phase C18 SPE93 - 96%< 6< 9[12]
Short/Medium-Chain FAsFecesSolid-Phase Extraction98 - 138%0.01 - 0.05 µg/mL0.06 - 0.2 µg/mL[13][14]
Total Fatty Acids (C12-C22)PlasmaHydrolysis & LLE>90% (based on CVs)--[4]

Note: Data is adapted from similar fatty acids and should be confirmed experimentally for this compound.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from the widely used Folch and Bligh-Dyer methods for total lipid extraction.[15][16]

1. Materials and Reagents:

  • Biological sample (e.g., Plasma, Serum)

  • Internal Standard (IS) solution (e.g., Heptadecanoic acid, 10 µg/mL in methanol)

  • Methanol (B129727) (HPLC grade)

  • Chloroform (HPLC grade)

  • 0.9% NaCl solution (aqueous)

  • Anhydrous sodium sulfate (B86663)

  • Glass tubes with PTFE-lined screw caps

  • Nitrogen gas for evaporation

2. Procedure:

  • Pipette 100 µL of the biological sample into a 15 mL glass tube.

  • Add 10 µL of the internal standard solution.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for another 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic layer (chloroform) using a glass Pasteur pipette and transfer it to a clean tube.

  • Pass the collected organic phase through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. The dried lipid extract is now ready for derivatization.[10]

Protocol 2: Solid-Phase Extraction (SPE)

This protocol uses a reversed-phase (C18) SPE cartridge to isolate fatty acids from a less complex matrix or pre-treated sample.[12][17]

1. Materials and Reagents:

  • Biological sample (e.g., Urine, Plasma supernatant)

  • Internal Standard (IS) solution

  • Methanol (HPLC grade)

  • Water (HPLC grade) with 0.1% Formic Acid

  • Acetonitrile (B52724) (HPLC grade)

  • Reversed-Phase C18 SPE cartridges (e.g., 100 mg, 1 mL)

  • SPE vacuum manifold

2. Procedure:

  • Sample Pre-treatment: To 500 µL of sample (e.g., urine), add 10 µL of the internal standard. Acidify the sample by adding 50 µL of 1% formic acid to ensure the carboxylic acid group is protonated.[18] Centrifuge at 10,000 x g for 10 minutes to pellet any precipitates.

  • Cartridge Conditioning: Place the C18 SPE cartridges on a vacuum manifold. Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridges to go dry.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove less hydrophobic interferences.

  • Elution: Elute the this compound with 1 mL of acetonitrile or methanol into a clean collection tube.

  • Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. The dried extract is ready for derivatization.[12]

Protocol 3: Derivatization to Fatty Acid Methyl Ester (FAME)

This step is critical for making the fatty acid volatile for GC analysis.[11]

1. Materials and Reagents:

  • Dried lipid extract from Protocol 1 or 2

  • Derivatization reagent: 14% Boron trifluoride in methanol (BF₃-Methanol)

  • Hexane (B92381) (GC grade)

  • Saturated NaCl solution (aqueous)

  • Heating block or water bath

2. Procedure:

  • To the dried lipid extract, add 1 mL of 14% BF₃-Methanol reagent.[11][15]

  • Seal the tube tightly and heat at 60°C for 30 minutes in a heating block.

  • Allow the reaction mixture to cool to room temperature.

  • Stop the reaction by adding 1 mL of saturated NaCl solution.

  • Extract the FAMEs by adding 1 mL of hexane and vortexing for 1 minute.

  • Centrifuge at 1,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean autosampler vial with an insert for GC-MS analysis.[19]

Protocol 4: GC-MS Analysis

The following parameters are a starting point and should be optimized for the specific instrument.

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: DB-FFAP or similar polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).[14]

2. GC Parameters:

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature 60°C, hold for 1 minute.

    • Ramp at 15°C/min to 120°C.

    • Ramp at 6°C/min to 220°C, hold for 10 minutes.[6][14]

3. MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Key ions for the methyl ester of this compound and the internal standard should be determined by analyzing a pure standard first.

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Determine the concentration in unknown samples from this curve.[19]

References

Application Note: Quantification of 8-Nonenoic Acid Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the quantitative analysis of 8-nonenoic acid in various biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a monounsaturated fatty acid of interest in several research fields, including microbiology and as a potential biomarker. Due to its low volatility, a derivatization step to convert it into its fatty acid methyl ester (FAME) is essential for robust and sensitive quantification by GC-MS. This document details the necessary procedures for sample preparation, derivatization, GC-MS analysis, and data processing, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound is a medium-chain fatty acid that has been identified as a semiochemical in insects and a component of some natural products.[1] Accurate quantification of this and other fatty acids is crucial for understanding their biological roles and for various applications in drug development and metabolic research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] However, the direct analysis of free fatty acids by GC-MS is challenging due to their polarity and low volatility, which can lead to poor chromatographic peak shape and low sensitivity.[2] To overcome these limitations, a derivatization step is employed to convert the carboxylic acid group into a less polar and more volatile ester. The most common method is the formation of a fatty acid methyl ester (FAME).[2] This application note provides a detailed protocol for the quantification of this compound, including sample extraction, derivatization to its methyl ester, and subsequent analysis by GC-MS.

Experimental Workflow

The overall experimental workflow for the quantification of this compound by GC-MS is depicted in the following diagram.

experimental_workflow sample Biological Sample is_spike Spike with Internal Standard sample->is_spike extraction Lipid Extraction (e.g., Folch Method) is_spike->extraction derivatization Derivatization to FAME (BF3-Methanol) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data Data Processing and Quantification gcms->data

Experimental workflow for this compound quantification.

Detailed Experimental Protocols

Materials and Reagents
  • This compound standard (≥98% purity)

  • Internal Standard (IS), e.g., Heptadecanoic acid or a stable isotope-labeled analog

  • Methanol (B129727) (anhydrous, ≥99.8%)

  • Hexane (B92381) (GC grade)

  • Chloroform (HPLC grade)

  • Derivatization agent: 14% Boron trifluoride in methanol (BF₃-Methanol)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Glassware: 15 mL screw-cap glass tubes, pipettes, autosampler vials with inserts

Sample Preparation and Lipid Extraction (Folch Method)
  • To 100 µL of the biological sample (e.g., plasma, cell lysate) in a glass tube, add a known amount of internal standard.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis.

  • Add 0.5 mL of 0.9% NaCl solution to facilitate phase separation.

  • Centrifuge at 2000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic layer (chloroform) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

Derivatization to Fatty Acid Methyl Ester (FAME)
  • To the dried lipid extract, add 1 mL of 14% BF₃-Methanol reagent.

  • Tightly cap the tube and heat it in a heating block or water bath at 60°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the reaction tube.

  • Vortex for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried hexane extract to a GC-MS autosampler vial.

GC-MS Analysis

The following GC-MS parameters provide a starting point and should be optimized for the specific instrument being used.

ParameterSetting
Gas Chromatograph
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temp 60°C, ramp to 220°C at 10°C/min, hold for 10 minutes
Mass Spectrometer
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Rangem/z 50-350 (Full Scan) or Selective Ion Monitoring (SIM)

For quantitative analysis, Selective Ion Monitoring (SIM) mode is recommended for higher sensitivity and selectivity. The characteristic ions for this compound methyl ester should be determined by analyzing a standard. The molecular ion ([M]⁺) is expected at m/z 170.2.

Data Presentation

The following table summarizes the expected quantitative performance characteristics for the analysis of this compound methyl ester by GC-MS. These values are based on the analysis of structurally similar fatty acids and should be established for this compound during method validation.[3][4]

AnalyteMonitored Ions (m/z) (Example)Linearity (r²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compound methyl ester170, 139, 87> 0.990.01 - 0.10.05 - 0.5
Heptadecanoic acid methyl ester (IS)284, 253, 87N/AN/AN/A

Note: The monitored ions for this compound methyl ester are hypothetical and should be confirmed experimentally. The linearity, LOD, and LOQ are typical values for FAME analysis and may vary depending on the matrix and instrumentation.

Signaling Pathway Context

Unsaturated fatty acids, such as this compound, can be incorporated into cell membranes, influencing their fluidity and the function of membrane-bound proteins. They can also act as precursors for the synthesis of various signaling molecules or directly modulate the activity of transcription factors like Peroxisome Proliferator-Activated Receptors (PPARs), which play a key role in the regulation of lipid metabolism.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus membrane_lipids Membrane Phospholipids receptor Membrane Receptor membrane_lipids->receptor Modulates Activity ufa This compound ufa->membrane_lipids Incorporation metabolism β-oxidation ufa->metabolism Energy Production signaling_molecules Eicosanoid Synthesis ufa->signaling_molecules Precursor ppar PPAR Activation ufa->ppar Direct Binding gene_expression Target Gene Expression (Lipid Metabolism) ppar->gene_expression Induces

Generalized role of unsaturated fatty acids in cellular signaling.

Conclusion

This application note provides a robust and reliable method for the quantification of this compound in biological samples using GC-MS. The described protocol, which includes a derivatization step to form the methyl ester of this compound, allows for sensitive and accurate analysis. The use of an internal standard is critical for correcting for variations during sample preparation and analysis, ensuring high-quality data. The provided experimental parameters and performance characteristics can serve as a valuable resource for researchers in the fields of life sciences and drug development.

References

Application Note: Analysis of 8-Nonenoic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Nonenoic acid is a medium-chain unsaturated fatty acid.[1] Accurate and reliable quantification of this compound is crucial in various fields, including industrial quality control and biological research. High-Performance Liquid Chromatography (HPLC) offers a versatile and robust platform for the analysis of fatty acids.[2] This application note details a reversed-phase HPLC (RP-HPLC) method coupled with ultraviolet (UV) detection for the determination of this compound. The method is suitable for the direct analysis of this compound without the need for complex derivatization, making it an efficient approach for routine analysis.

Analytical Method

The separation is achieved on a C18 reversed-phase column with an isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water, acidified to ensure proper peak shape and retention. Detection is performed at a low wavelength in the UV spectrum, where the carboxylic acid functional group exhibits absorbance.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the HPLC-UV method for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterTypical Value
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantitation (LOQ) 0.5 - 2.0 µg/mL
Linearity (R²) > 0.999
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Experimental Protocol: HPLC-UV Analysis of this compound

1. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a UV detector is appropriate.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is recommended.

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% phosphoric acid. For mass spectrometry compatibility, 0.1% formic acid should be used instead.[3][4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Detection Wavelength: 210 nm.[4]

  • Injection Volume: 10 µL.[4]

2. Standard Preparation

  • Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.

  • Working Standards: Create a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).[4]

3. Sample Preparation

  • For liquid samples that are not directly soluble in the mobile phase, a liquid-liquid extraction may be necessary.

  • Acidify the sample and extract the this compound into an organic solvent such as ethyl acetate.

  • Evaporate the organic solvent and reconstitute the residue in the mobile phase.[4]

  • Filter the final sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standards and samples onto the column.

  • Record the chromatograms and integrate the peak corresponding to this compound.

  • Construct a calibration curve by plotting the peak area of the standards against their concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Considerations for Method Development

  • Derivatization: While this method is for the direct analysis of the free fatty acid, derivatization can be employed to enhance detection sensitivity.[5][6] Reagents that introduce a chromophore or fluorophore can significantly lower the limits of detection.[7]

  • Alternative Detectors: For analytes lacking a strong chromophore, alternative detectors such as a Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD) can be used.[8][9] Mass Spectrometry (MS) offers the highest specificity and sensitivity.[3]

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL this compound) Standards Working Standards (1-100 µg/mL) Stock->Standards Injector Autosampler/Injector Standards->Injector Inject 10 µL Sample_Prep Sample Extraction & Reconstitution Filtration Filtration (0.45 µm) Sample_Prep->Filtration Filtration->Injector Inject 10 µL Column C18 Column (250x4.6mm, 5µm) Injector->Column Detector UV Detector (210 nm) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Calibration Calibration Curve (Peak Area vs. Conc.) Chromatogram->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

Logical_Relationships Analyte This compound Method HPLC Method Analyte->Method Stationary Stationary Phase (C18) Method->Stationary Mobile Mobile Phase (ACN/H2O + Acid) Method->Mobile Detection Detection Method->Detection Derivatization Derivatization (Optional) Method->Derivatization UV UV/Vis Detection->UV Other RI, ELSD, CAD, MS Detection->Other Sensitivity Enhanced Sensitivity Derivatization->Sensitivity

Caption: Key components and options in the HPLC analysis of this compound.

References

Application Notes: Derivatization of 8-Nonenoic Acid for Enhanced Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Nonenoic acid is a medium-chain unsaturated fatty acid that plays a role as a semiochemical in the chemical communication systems of some insects.[1] Its accurate detection and quantification are crucial for research in chemical ecology, as well as in various industrial applications. However, direct analysis of this compound, particularly by gas chromatography (GC), is challenging due to its low volatility and the polar nature of its carboxylic acid group. Derivatization, a process of chemically modifying the analyte, is therefore a critical step to improve its analytical properties for more sensitive and reliable detection.

This document provides detailed application notes and protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Challenges and the Rationale for Derivatization

Free fatty acids like this compound tend to exhibit poor chromatographic behavior, including peak tailing and adsorption to the stationary phase, leading to inaccurate quantification.[2] Derivatization addresses these issues by converting the polar carboxyl group into a less polar and more volatile functional group.[2] This enhances chromatographic resolution, improves peak shape, and increases sensitivity. For GC-MS analysis, derivatization is essential to make the analyte sufficiently volatile.[2] In LC-MS, while direct analysis is sometimes possible, derivatization can significantly improve ionization efficiency and, consequently, detection limits.[3][4]

Derivatization Strategies for this compound

The choice of derivatization strategy depends on the analytical platform (GC-MS or LC-MS) and the specific requirements of the analysis.

For GC-MS Analysis:

  • Esterification to Fatty Acid Methyl Esters (FAMEs): This is the most common and cost-effective method for preparing fatty acids for GC analysis.[2] Reagents like boron trifluoride (BF₃) in methanol (B129727) or methanolic HCl are widely used.

  • Silylation: This involves replacing the active hydrogen of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group. Silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective but can be sensitive to moisture.[5]

For LC-MS/MS Analysis:

  • Amidation: Reagents such as N-(4-aminomethylphenyl)pyridinium (AMPP) introduce a permanently charged group, enhancing ionization efficiency in positive electrospray ionization (ESI) mode.[6]

  • Esterification with Tagging Reagents: Reagents like pentafluorobenzyl bromide (PFBBr) create derivatives that can be sensitively detected using electron capture atmospheric pressure chemical ionization (ecAPCI).[2][6]

Quantitative Data Summary

The following tables summarize quantitative data for common derivatization methods applicable to unsaturated fatty acids like this compound.

Table 1: Comparison of Derivatization Methods for Unsaturated Fatty Acids (GC-MS)

Derivatization MethodReagentRecovery (%)Relative Standard Deviation (RSD) (%)Key AdvantagesKey Disadvantages
Base- and Acid-Catalyzed MethylationKOCH₃/HCl84 - 112< 6 (interday)Shorter reaction time, less expensive.[7][8]Lower recovery and higher variation for unsaturated fatty acids.[7][8]
Base-Catalyzed followed by (Trimethylsilyl)diazomethaneTMS-DM90 - 106< 4 (intraday)Higher recovery and less variation.[7][8]Longer reaction time, more expensive.[7][8]
Acid-Catalyzed MethylationHCl/Methanol> 96Not SpecifiedGood yields for various lipid classes.[9]Slower reaction rate compared to base-catalyzed methods.[9]

Table 2: Performance Characteristics of Derivatization for Fatty Acid Analysis by LC-MS/MS

Derivatization ReagentAnalytical TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Key Advantages
AMPPESI-MS~1 nMNot SpecifiedImproved sensitivity for some analytes.[6]
PFBBrecAPCI-MS10 - 100 nMNot SpecifiedProvides an alternative ionization method.[6]
None (underivatized)ESI(-)Not Specified2.4 - 285.3 nmol/LFewer sample preparation steps.[10]

Experimental Protocols

Protocol 1: Derivatization of this compound to its Fatty Acid Methyl Ester (FAME) for GC-MS Analysis using BF₃-Methanol

Materials:

  • This compound standard or sample extract

  • BF₃-Methanol (12-14% w/w)

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663)

  • Screw-cap glass tubes

  • Heating block or water bath

  • Vortex mixer

  • GC vials

Procedure:

  • Sample Preparation: Accurately weigh 1-25 mg of the this compound sample or a dried lipid extract into a screw-capped glass tube.

  • Reagent Addition: Add 2 mL of 12-14% BF₃-Methanol to the sample.

  • Reaction: Tightly cap the tube and heat at 60°C for 5-10 minutes in a heating block or water bath.

  • Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 2 mL of saturated NaCl solution to the tube.[11]

  • Phase Separation: Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer. Allow the layers to separate.[11]

  • Collection: Carefully transfer the upper hexane layer containing the methyl 8-nonenoate to a clean tube.[11]

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.[11]

  • Analysis: Transfer the dried hexane extract to a GC vial for GC-MS analysis.[11]

Protocol 2: Derivatization of this compound using N-(4-aminomethylphenyl)pyridinium (AMPP) for LC-MS/MS Analysis

Materials:

  • This compound standard or sample extract

  • AMPP reagent solution

  • Coupling agent (e.g., EDC/NHS)

  • Organic solvent (e.g., acetonitrile)

  • LC-MS vials

Procedure:

Note: The following is a general procedure and may require optimization for specific applications.

  • Sample Preparation: Reconstitute the dried this compound sample in a suitable organic solvent.

  • Activation: Add a coupling agent such as a mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to the sample to activate the carboxylic acid group.

  • Derivatization: Add the AMPP reagent solution to the activated sample.

  • Reaction: Allow the reaction to proceed at room temperature for a specified time (e.g., 30-60 minutes).

  • Quenching: Quench the reaction by adding a small amount of an appropriate reagent if necessary.

  • Analysis: Dilute the sample with a suitable solvent and transfer it to an LC-MS vial for analysis.

Visualizations

experimental_workflow Experimental Workflow for Derivatization of this compound cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_workup Sample Workup cluster_analysis Analysis Sample This compound Sample Extraction Lipid Extraction (if in biological matrix) Sample->Extraction Drying Drying under Nitrogen Extraction->Drying Reagent Add Derivatization Reagent (e.g., BF3-Methanol) Drying->Reagent Heating Heating (e.g., 60°C) Reagent->Heating Extraction2 Liquid-Liquid Extraction Heating->Extraction2 Collection Collect Organic Layer Extraction2->Collection Drying2 Drying with Na2SO4 GCMS GC-MS Analysis Drying2->GCMS LCMS LC-MS/MS Analysis Drying2->LCMS Collection->Drying2

Caption: General workflow for derivatization of this compound.

signaling_pathway Hypothetical Role of this compound as a Semiochemical cluster_organism1 Emitting Organism cluster_environment Environment cluster_organism2 Receiving Organism Biosynthesis Biosynthesis of This compound Release Release into Environment Biosynthesis->Release Signal This compound (Semiochemical Signal) Release->Signal Diffusion Receptor Olfactory Receptor Binding Signal->Receptor Detection Signaling Intracellular Signaling Cascade Receptor->Signaling Response Behavioral Response Signaling->Response

Caption: Hypothetical signaling pathway of this compound.

References

Application Note and Protocol: Quantitative Analysis of Fatty Acids Using 8-Nonenoic Acid as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and accurate quantification of fatty acids in biological matrices is essential for understanding their roles in various physiological and pathological processes, including metabolic diseases, inflammation, and cancer. Mass spectrometry (MS), coupled with chromatographic separation techniques such as gas chromatography (GC) and liquid chromatography (LC), is a powerful tool for the analysis of these biomolecules. The use of an internal standard (IS) is critical for correcting for variability during sample preparation, extraction, and analysis, thereby ensuring the reliability of quantitative data.[1][2]

8-Nonenoic acid, a medium-chain unsaturated fatty acid, possesses physicochemical properties that make it a suitable candidate for use as an internal standard in the analysis of other fatty acids, particularly when stable isotope-labeled standards are unavailable or cost-prohibitive.[3][4][5] Its terminal double bond provides a unique mass spectral fragmentation pattern, and its chain length allows for good chromatographic separation from many endogenous fatty acids.[5][6] This document provides detailed protocols for the use of this compound as an internal standard for the quantitative analysis of fatty acids by GC-MS and LC-MS/MS.

Physicochemical Properties of this compound

A thorough understanding of the internal standard's properties is crucial for method development.

PropertyValueReference
Molecular FormulaC₉H₁₆O₂[3][7]
Molecular Weight156.22 g/mol [3][4]
CAS Number31642-67-8[3]
AppearanceLiquid
Density0.908 g/mL at 25 °C
IUPAC Namenon-8-enoic acid[3]

Experimental Protocols

Protocol 1: Quantification of Fatty Acids by GC-MS

This protocol describes the analysis of fatty acids in a biological matrix (e.g., plasma) and involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent GC-MS analysis.

1. Materials and Reagents

  • This compound (≥97% purity)

  • Fatty acid standards (e.g., Palmitic acid, Oleic acid, Linoleic acid)

  • Methanol (B129727) (anhydrous, ≥99.8%)

  • Hexane (B92381) (GC grade)

  • Derivatization agent: 14% Boron trifluoride (BF₃) in methanol or 10% Acetyl chloride in methanol

  • Saturated Sodium Chloride solution

  • Anhydrous Sodium Sulfate

  • For biological samples: Chloroform and 0.9% NaCl solution for lipid extraction

2. Standard and Sample Preparation

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the fatty acid standard stock solutions with methanol to achieve a concentration range of 1 µg/mL to 100 µg/mL. Spike each calibration standard with the this compound internal standard to a final concentration of 10 µg/mL.

  • Sample Preparation (e.g., Plasma):

    • To 100 µL of plasma, add 10 µL of the 1 mg/mL this compound internal standard solution.

    • Perform a lipid extraction (e.g., Folch method): Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture and vortex vigorously. Add 0.5 mL of 0.9% NaCl solution to facilitate phase separation and centrifuge.

    • Carefully collect the lower organic layer (chloroform) containing the lipids.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • To the dried lipid extract or a known volume of a standard solution, add 1 mL of 14% BF₃ in methanol.

  • Seal the tube and heat at 60°C for 30 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Add 1 mL of saturated NaCl solution and 1 mL of hexane. Vortex to extract the FAMEs into the hexane layer.

  • Collect the upper hexane layer and dry it over anhydrous sodium sulfate.

4. GC-MS Analysis

  • Gas Chromatograph Conditions (Example):

    • Injection Volume: 1 µL

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium

    • Oven Program: Initial temperature 60°C, ramp to 220°C at 2°C/min, hold for 10 minutes.

  • Mass Spectrometer Conditions (Example):

    • Ionization Mode: Electron Ionization (EI)

    • Scan Mode: Full scan (m/z 50-400) for identification and Selective Ion Monitoring (SIM) for quantification.

    • Monitored Ions: Determine the characteristic ions for the methyl ester of this compound and the analytes of interest.

5. Data Analysis Quantitative analysis is performed by constructing a calibration curve. The ratio of the peak area of the analyte FAME to the peak area of the this compound methyl ester is plotted against the concentration of the analyte. The concentration of the fatty acids in the unknown samples is then determined from this curve.

Protocol 2: Quantification of Fatty Acids by LC-MS/MS

This method allows for the analysis of fatty acids in their native form without derivatization.

1. Materials and Reagents

  • This compound (≥97% purity)

  • Fatty acid standards

  • LC-MS grade methanol, acetonitrile, isopropanol, and water

  • Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)

  • Human plasma (or other biological matrix)

2. Standard and Sample Preparation

  • Internal Standard Stock Solution (1 mg/mL): Prepare as in Protocol 1.

  • Calibration Standards: Prepare a series of calibration standards in methanol ranging from 0.1 µg/mL to 50 µg/mL. Spike each with the this compound internal standard to a final concentration of 5 µg/mL.

  • Sample Preparation (e.g., Plasma):

    • To 50 µL of plasma, add 10 µL of the 1 mg/mL this compound internal standard solution.

    • Add 200 µL of ice-cold methanol to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes.

    • Collect the supernatant for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatograph Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid

    • Gradient: A suitable gradient to resolve the fatty acids of interest.

  • Mass Spectrometer Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion for this compound will be [M-H]⁻ at m/z 155.1. Product ions will need to be determined by infusing a standard solution.

4. Data Analysis The quantification of fatty acids is based on the ratio of the peak area of the analyte to the peak area of the this compound internal standard. A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the concentration of the standards.

Quantitative Data Summary

The following tables present representative validation data for the quantification of a hypothetical fatty acid using this compound as an internal standard. These values are illustrative and should be determined experimentally for each specific assay.

Table 1: Linearity and Range

Analyte Concentration (µg/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)
10.105105.0
50.512102.4
100.98998.9
252.550102.0
504.95099.0
Linear Range 1 - 50 µg/mL R² > 0.995

Table 2: Precision and Recovery

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Recovery (%)
Low2.54.86.295.3
Medium203.55.198.1
High403.14.596.8

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike Spike with This compound (IS) sample->spike extract Lipid Extraction (e.g., Folch or PPT) spike->extract dry Evaporate to Dryness extract->dry derivatize Derivatization (GC-MS) or Reconstitution (LC-MS) dry->derivatize separation Chromatographic Separation (GC or LC) derivatize->separation detection Mass Spectrometric Detection (MS or MS/MS) separation->detection integrate Peak Integration (Analyte and IS) detection->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantification via Calibration Curve ratio->quantify

Caption: General experimental workflow for fatty acid quantification.

G cluster_pathway Simplified Fatty Acid Metabolism cluster_cell Cellular Uptake and Activation diet Dietary Fats (Triglycerides) lipolysis Lipolysis diet->lipolysis ffa Free Fatty Acids (in Plasma) lipolysis->ffa uptake Fatty Acid Uptake ffa->uptake activation Activation to Acyl-CoA uptake->activation beta_ox β-Oxidation activation->beta_ox storage Esterification (Triglyceride Storage) activation->storage acetyl_coa Acetyl-CoA beta_ox->acetyl_coa tca TCA Cycle (Energy Production) acetyl_coa->tca synthesis De Novo Lipogenesis synthesis->activation

Caption: Simplified overview of fatty acid metabolism pathways.

References

Application of 8-Nonenoic Acid in the Synthesis of Pharmaceuticals: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Nonenoic acid, a monounsaturated omega-1 fatty acid, serves as a valuable building block in the synthesis of various molecules. While its direct incorporation into a wide range of pharmaceutical structures is not extensively documented, its application as a precursor for the synthesis of Azelaic Acid, a dicarboxylic acid with significant dermatological applications, is a well-established and industrially relevant process. This document provides detailed application notes and protocols for the synthesis of Azelaic Acid from this compound, primarily through oxidative cleavage methods.

Core Application: Synthesis of Azelaic Acid

Azelaic acid is an FDA-approved active pharmaceutical ingredient (API) used in the topical treatment of acne vulgaris and rosacea.[1][2] It possesses antimicrobial, anti-inflammatory, and comedolytic properties. The most common synthetic route to azelaic acid involves the oxidative cleavage of the double bond in an unsaturated fatty acid. While oleic acid is a frequent industrial starting material, this compound represents a direct C9 precursor that can be converted to the C9 dicarboxylic acid, azelaic acid.

The primary method for this transformation is ozonolysis, which involves the reaction of the alkene with ozone followed by an oxidative work-up.[3] Alternative methods utilizing other oxidizing agents have also been developed, offering different safety and scalability profiles.

Diagram of the Synthetic Pathway

Synthesis_Pathway Synthesis of Azelaic Acid from this compound cluster_start Starting Material cluster_reaction Oxidative Cleavage cluster_product Final Product 8-Nonenoic_Acid This compound Ozonolysis Ozonolysis (O3) 8-Nonenoic_Acid->Ozonolysis Step 1 Oxidative_Workup Oxidative Work-up (e.g., H2O2) Ozonolysis->Oxidative_Workup Intermediate (Ozonide) Azelaic_Acid Azelaic Acid (Pharmaceutical Ingredient) Oxidative_Workup->Azelaic_Acid Step 2

Caption: Synthetic pathway from this compound to azelaic acid.

Quantitative Data Summary

The following table summarizes various reported conditions for the oxidative cleavage of unsaturated fatty acids to produce dicarboxylic acids like azelaic acid. While oleic acid is often the substrate in these examples, the principles are directly applicable to this compound.

Starting MaterialOxidizing Agent/CatalystSolventTemperature (°C)Reaction TimeYield of Dicarboxylic AcidReference
Oleic AcidO3 / O2Acetone/WaterNot specified (continuous flow)>10 hours86% (Azelaic Acid)[4][5]
Oleic AcidH2O2 / Tungstic AcidWater708 hours44.54% (Azelaic Acid)[1]
Ricinoleic AcidKMnO4 / KOHWater35 -> 750.5 hours32-36% (Azelaic Acid)[6]
Oleic AcidLipase / H2O2 then Fe(NO3)3·9H2O / TEMPO / NaClAcetonitrile/Water303 hours (final step)44% (Azelaic Acid)[7]

Experimental Protocols

Protocol 1: Ozonolysis of this compound (Batch Process)

This protocol is a representative procedure adapted from standard ozonolysis methods for unsaturated fatty acids.[3][8]

Materials:

  • This compound

  • Dichloromethane (DCM) or Methanol (B129727) (MeOH), analytical grade

  • Ozone (generated from an ozone generator)

  • Oxygen

  • Hydrogen peroxide (30% solution)

  • Sodium bicarbonate

  • Sodium sulfate (B86663) (anhydrous)

  • Distilled water

  • Ethyl acetate

Equipment:

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Magnetic stirrer and stir bar

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup:

    • Dissolve this compound (1 equivalent) in a suitable solvent (DCM or MeOH) in the three-necked round-bottom flask. A typical concentration is 0.1-0.5 M.

    • Place the flask in the low-temperature cooling bath and allow the solution to cool to -78 °C with gentle stirring.

  • Ozonolysis:

    • Bubble a stream of ozone-enriched oxygen through the solution via the gas inlet tube.

    • Monitor the reaction progress. A pale blue color in the solution indicates the presence of unreacted ozone and suggests the reaction is complete.

    • Once the reaction is complete, switch the gas flow to pure oxygen for 10-15 minutes to purge any excess ozone from the reaction mixture.

  • Oxidative Work-up:

    • Slowly add hydrogen peroxide (30% solution, 1.5-2.0 equivalents) to the cold reaction mixture.

    • Allow the mixture to warm slowly to room temperature and stir overnight.

  • Isolation and Purification:

    • Quench any remaining peroxides by the careful addition of a reducing agent (e.g., a small amount of sodium bisulfite solution) until a negative test with peroxide test strips is obtained.

    • If DCM was used as the solvent, add water and separate the layers. Extract the aqueous layer with ethyl acetate. If MeOH was used, concentrate the mixture under reduced pressure to remove most of the methanol before adding water and extracting with ethyl acetate.

    • Wash the combined organic extracts with a saturated sodium bicarbonate solution to extract the dicarboxylic acid as its sodium salt.

    • Acidify the aqueous bicarbonate solution to a low pH (pH 1-2) with a strong acid (e.g., HCl).

    • The azelaic acid will precipitate out of the solution. If it remains dissolved, extract the aqueous layer with ethyl acetate.

    • Dry the organic extracts containing the azelaic acid over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude azelaic acid can be further purified by recrystallization from hot water.[7]

Diagram of the Experimental Workflow

Experimental_Workflow Experimental Workflow for Azelaic Acid Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Dissolve Dissolve this compound in Solvent Cool Cool to -78 °C Dissolve->Cool Ozonolysis Bubble O3/O2 Gas Cool->Ozonolysis Purge Purge with O2 Ozonolysis->Purge Workup Add H2O2, Warm to RT Purge->Workup Extraction Aqueous Extraction Workup->Extraction Acidification Acidify Aqueous Layer Extraction->Acidification Isolation Isolate Precipitate/ Extract Product Acidification->Isolation Recrystallization Recrystallize from Water Isolation->Recrystallization

Caption: Step-by-step workflow for the synthesis and purification of azelaic acid.

Potential Alternative Applications

While the synthesis of azelaic acid is the most prominent pharmaceutical application of this compound, its chemical structure suggests other potential uses in drug development:

  • Linker Moiety in Drug Conjugates: The bifunctional nature of this compound (a terminal double bond and a carboxylic acid) makes it a candidate for use as a linker in antibody-drug conjugates (ADCs) or other drug delivery systems.[9] The carboxylic acid can be used to attach to a drug molecule, while the double bond could be functionalized for attachment to a targeting moiety. However, specific examples of this compound being used in this capacity are not prevalent in the current literature.

  • Synthesis of Bioactive Molecules: Unsaturated fatty acids and their derivatives are known to possess biological activity. While not a direct pharmaceutical synthesis, 8-methyl-nonenoic acid, a close analog, is a precursor in the biosynthesis of capsaicin, the active component in chili peppers with analgesic properties.[10] This highlights the potential for derivatives of this compound to be explored for their own therapeutic effects or as starting materials for other bioactive compounds. There is a report on the synthesis of 4-N-Alkyl Gemcitabine analogs, which act as antineoplastics, using this compound as a reagent.[]

Conclusion

This compound is a valuable chemical intermediate with a primary and well-defined role in the pharmaceutical industry as a precursor to azelaic acid. The ozonolysis of this compound provides a direct route to this important dermatological agent. The detailed protocols and workflow diagrams provided herein offer a comprehensive guide for researchers and scientists involved in the synthesis and development of azelaic acid and other potential pharmaceuticals derived from this versatile fatty acid. Further research into its application as a linker in drug conjugates and as a starting material for other novel bioactive molecules is warranted.

References

Application Notes: In Vitro Bioassays Involving 8-Nonenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Nonenoic acid (also known as non-8-enoic acid) is a medium-chain unsaturated fatty acid (MCFA) with the molecular formula C₉H₁₆O₂.[1] As a fatty acid, it possesses chemical properties that make it a candidate for investigation in various biological systems. Research into related medium-chain fatty acids and their derivatives has revealed a range of biological activities, including antimicrobial and immunomodulatory effects.[2][3] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to conduct key in vitro bioassays to characterize the antimicrobial, anti-inflammatory, and cytotoxic properties of this compound. The following sections include a summary of biological activity for a close structural analog, detailed experimental procedures, and diagrams of key workflows and signaling pathways.

Data Presentation: Summary of Biological Activity

Quantitative bioactivity data for this compound is not extensively available in the public literature. However, studies on its close structural analog, 8-methyl-nonanoic acid (8-MNA), provide valuable insight into its potential antimicrobial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 8-MNA against a panel of bacteria and one fungus, as determined by the broth microdilution method.[2]

Table 1: Antimicrobial Activity of 8-Methyl-Nonanoic Acid (A Structural Analog of this compound)

Microorganism Type MIC (µg/mL)
Bacillus subtilis (CCM 2216) Gram-positive Bacteria > 500
Mycobacterium smegmatis (CCM 2067) Gram-positive Bacteria > 500
Sarcina lutea (ATCC 9341) Gram-positive Bacteria > 500
Escherichia coli (ATCC 11230) Gram-negative Bacteria > 500
Salmonella typhimurium (CCM 533) Gram-negative Bacteria > 500
Streptomyces nojiriensis (TEM) Gram-positive Bacteria 250
Candida utilis (La 991) Fungus (Yeast) > 500

Data sourced from a study on methyl-branched nonanoic acid derivatives.[2]

Experimental Protocols

Due to the poor aqueous solubility of fatty acids, a critical first step for any cell-based assay is the preparation of a stock solution complexed with a carrier protein, such as bovine serum albumin (BSA).

Protocol 1: Preparation of this compound-BSA Complex

This protocol describes the preparation of a fatty acid-BSA complex to ensure solubility and delivery in aqueous cell culture media.[4][5][6]

Materials:

  • This compound

  • Ethanol (B145695) (100%, sterile)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture medium (e.g., DMEM), serum-free

  • Sterile microcentrifuge tubes and conical tubes

  • Water bath or heating block set to 37°C and 65°C

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Prepare a 10% (w/v) BSA Solution:

    • Under sterile conditions, dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS.

    • Gently mix by inversion until fully dissolved. Avoid vigorous vortexing to prevent frothing.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter.

    • Warm the sterile 10% BSA solution to 37°C in a water bath.

  • Prepare a Fatty Acid Stock Solution:

    • Calculate the mass of this compound needed to prepare a 150 mM stock solution in 100% ethanol. (For this compound, MW = 156.22 g/mol ; this is ~23.4 mg in 1 mL of ethanol).

    • In a sterile microcentrifuge tube, dissolve the fatty acid in ethanol.

    • Heat the solution at 65°C for up to 15 minutes, mixing occasionally until fully dissolved.

  • Complex Fatty Acid with BSA:

    • In a sterile conical tube, place an appropriate volume of the pre-warmed 10% BSA solution.

    • Slowly add the 150 mM fatty acid stock solution dropwise to the BSA solution while gently swirling. A common final molar ratio is between 3:1 and 6:1 (fatty acid:BSA). For example, to make a 5 mM fatty acid stock with a 5:1 molar ratio, add 33.3 µL of 150 mM fatty acid stock to 966.7 µL of a 10% BSA solution (approx. 1.5 mM BSA).

    • Incubate the mixture in a 37°C water bath for at least 1 hour, with occasional gentle mixing, to allow for complexation.

  • Final Preparation and Storage:

    • The resulting solution is the fatty acid-BSA complex stock. This stock can be further diluted in serum-free cell culture medium to achieve the desired final concentrations for experiments.

    • Prepare a vehicle control using the same concentration of ethanol and BSA without the fatty acid.

    • Store the stock solution in aliquots at -20°C.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism.[7][8][9]

Materials:

  • This compound stock solution (prepared in a suitable solvent like DMSO or ethanol)

  • Sterile 96-well, round-bottom microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate microbial growth medium

  • Bacterial or fungal inoculum, standardized to 0.5 McFarland turbidity

  • Sterile diluents (e.g., saline, PBS)

  • Positive control antibiotic (e.g., Penicillin G, Ciprofloxacin)

  • Microplate reader or spectrophotometer (optional, for quantitative reading)

  • Incubator

Procedure:

  • Prepare Microtiter Plates:

    • Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

    • Add an additional 100 µL of the this compound stock solution (at 2x the highest desired final concentration) to the first column of wells (Column 1). This results in a total volume of 200 µL.

  • Perform Serial Dilutions:

    • Mix the contents of Column 1 by pipetting up and down.

    • Transfer 100 µL from the wells of Column 1 to the corresponding wells of Column 2.

    • Repeat this 2-fold serial dilution process across the plate to Column 10.

    • After mixing Column 10, discard 100 µL from each well to ensure all wells have a final volume of 100 µL.

    • Column 11 will serve as the positive growth control (no compound). Column 12 will serve as the sterility control (no inoculum).

  • Prepare and Add Inoculum:

    • Grow the test microorganism in broth to the early-logarithmic phase.

    • Adjust the culture turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Add 100 µL of the final diluted inoculum to each well from Column 1 to Column 11. Do not add inoculum to Column 12. The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plate (e.g., with a sterile lid or adhesive seal) and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions for the test organism.

  • Determine MIC:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

    • Confirm that the positive control (Column 11) shows turbidity and the sterility control (Column 12) remains clear.

Protocol 3: Anti-Inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay measures the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[10][11][12]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound-BSA complex stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (B80452) (NaNO₂) standard

  • Sterile 96-well, flat-bottom cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (540 nm wavelength)

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well in 100 µL of complete DMEM.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound-BSA complex in serum-free DMEM.

    • After 24 hours, remove the culture medium from the cells.

    • Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (BSA/ethanol in medium) and a positive control inhibitor (e.g., L-NMMA).

    • Incubate for 2 hours.

  • LPS Stimulation:

    • Following the pre-treatment, add 20 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL (except for the unstimulated control wells).

    • Incubate the plate for an additional 18-24 hours.

  • Nitrite Measurement (Griess Assay):

    • After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Prepare a sodium nitrite standard curve (0-100 µM) in DMEM.

    • Add 50 µL of sulfanilamide solution (Component A of Griess Reagent) to all wells (samples and standards) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine solution (Component B) to all wells and incubate for another 10 minutes at room temperature, protected from light. A purple color will develop.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in each sample using the standard curve.

    • Determine the percentage of NO inhibition relative to the LPS-only treated cells.

Protocol 4: Cell Viability and Cytotoxicity (MTT Assay)

This protocol assesses the effect of this compound on cell viability and determines its cytotoxic concentration.[13]

Materials:

  • Adherent cell line of interest (e.g., HEK293 for general toxicity, or a specific cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound-BSA complex stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other formazan (B1609692) solubilizing agent

  • Sterile 96-well, flat-bottom cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound-BSA complex in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (which represents 100% viability).

    • Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Visualizations: Workflows and Signaling Pathways

experimental_workflow start Start prep_plate Prepare Plate: Add 100µL MHB to all wells start->prep_plate add_compound Add 100µL of 2x Compound to Column 1 prep_plate->add_compound serial_dilute Perform 2-fold Serial Dilutions (Col 1 -> Col 10) add_compound->serial_dilute inoculate Inoculate Plate: Add 100µL inoculum to wells (Col 1-11) serial_dilute->inoculate Plate Ready prep_inoculum Prepare Inoculum: Standardize to 0.5 McFarland & Dilute to 5x10^5 CFU/mL prep_inoculum->inoculate incubate Incubate (37°C, 18-24h) inoculate->incubate read_mic Read Results: Visually determine lowest concentration with no growth incubate->read_mic end End (MIC Value) read_mic->end signaling_pathway cluster_n Nuclear Events LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds FA This compound (Putative Inhibitor) IKK IKK FA->IKK Inhibits? MAPK MAPK Pathway (ERK, JNK) FA->MAPK Inhibits? TLR4->IKK Activates TLR4->MAPK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to MAPK->Nucleus iNOS iNOS Expression Nucleus->iNOS Upregulates COX2 COX-2 Expression Nucleus->COX2 Upregulates Cytokines Cytokine Expression (TNF-α, IL-6) Nucleus->Cytokines Upregulates NO Nitric Oxide (NO) iNOS->NO Produces

References

Application Note: Solid-Phase Extraction for the Purification of 8-Nonenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Nonenoic acid is an unsaturated fatty acid with relevance in various fields of research, including as a potential pheromone attractant and a natural product with bioactive properties.[1] Accurate and reliable quantification of this compound from complex biological or chemical matrices is essential for its study. Solid-phase extraction (SPE) is a highly effective and efficient sample preparation technique that allows for the concentration and purification of analytes from complex mixtures.[2] This application note provides detailed protocols for the purification of this compound using two common SPE methodologies: Reversed-Phase SPE (RP-SPE) and Anion-Exchange SPE (AX-SPE). These methods are designed for researchers, scientists, and drug development professionals to achieve high recovery and purity of this compound prior to downstream analysis such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3][4]

Principle of Solid-Phase Extraction

SPE operates by partitioning analytes between a solid stationary phase and a liquid mobile phase. The choice of stationary phase is critical for effective separation.[5]

  • Reversed-Phase SPE (RP-SPE): Utilizes a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. Hydrophobic compounds, like the alkyl chain of this compound, are retained on the stationary phase while polar impurities are washed away. Elution of the target analyte is achieved using a nonpolar organic solvent.[6]

  • Anion-Exchange SPE (AX-SPE): Employs a stationary phase with positively charged functional groups that bind to negatively charged analytes. For this compound, the carboxylic acid group can be deprotonated to a carboxylate anion at an appropriate pH, allowing it to be retained on the anion-exchange sorbent. Elution is typically achieved by changing the pH to neutralize the analyte or using a high ionic strength buffer.[7]

Data Presentation

While specific quantitative performance data for the solid-phase extraction of this compound is not extensively available, the following table summarizes typical performance characteristics for structurally similar fatty acids. This data can serve as a valuable reference for method development and validation.

Table 1: Representative Quantitative Data for SPE of Fatty Acids from Biological Matrices

AnalyteMatrixSPE MethodRecovery Rate (%)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Reference
Oleic AcidPlasmaReversed-Phase C1894.8< 5< 8[8]
Linoleic AcidPlasmaReversed-Phase C1893.5< 6< 9[8]
Palmitic AcidPlasmaReversed-Phase C1895.2< 5< 7[8]
Stearic AcidPlasmaReversed-Phase C1896.1--[8]
Various PUFAsPlasmaSPME-0.5 - 25 - 12[8]

Note: The data presented are for fatty acids structurally similar to this compound and should be considered as representative estimates. Method validation for this compound is highly recommended.

Experimental Protocols

The following are detailed protocols for the purification of this compound using Reversed-Phase and Anion-Exchange SPE.

Protocol 1: Reversed-Phase SPE (RP-SPE) for this compound Purification

This protocol is suitable for the extraction of this compound from aqueous matrices using a C18-based sorbent.

Materials:

  • C18 SPE Cartridges

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Methodology:

  • Sample Pre-treatment:

    • For biological fluids like plasma, precipitate proteins by adding 2 volumes of cold methanol, vortexing, and centrifuging. Collect the supernatant.[5]

    • For aqueous samples, ensure the pH is adjusted to be at least 2 pH units below the pKa of this compound (approximately 4.8) to ensure it is in its neutral, more hydrophobic form.[6]

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol through the sorbent.[8]

    • Equilibrate the cartridges by passing 1 mL of water. Do not allow the sorbent bed to dry out after this step.[3]

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent flow rate (approximately 1 mL/min).[5]

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.[8]

    • Wash the cartridge with 1 mL of 50% methanol in water to remove less hydrophobic interferences.[8]

  • Elution:

    • Elute the this compound with 1 mL of acetonitrile.[8]

    • Collect the eluate in a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[8]

    • Reconstitute the residue in a suitable volume of the initial mobile phase for your analytical method (e.g., 100 µL).[8]

Workflow Diagram for Reversed-Phase SPE:

RP_SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_post Post-Extraction Sample_Prep Sample Pre-treatment (Protein Precipitation/pH Adjustment) Loading Sample Loading (~1 mL/min) Sample_Prep->Loading Conditioning Cartridge Conditioning (1 mL Methanol) Equilibration Equilibration (1 mL Water) Equilibration->Loading Wash1 Wash 1 (1 mL Water) Loading->Wash1 Wash2 Wash 2 (1 mL 50% Methanol) Wash1->Wash2 Elution Elution (1 mL Acetonitrile) Wash2->Elution Dry_down Dry-down (Nitrogen Stream) Elution->Dry_down Reconstitution Reconstitution Dry_down->Reconstitution

Caption: Workflow for Reversed-Phase Solid-Phase Extraction of this compound.

Protocol 2: Anion-Exchange SPE (AX-SPE) for this compound Purification

This protocol is designed for the selective extraction of this compound from various matrices based on the ionic interaction of its carboxylate group.

Materials:

  • Strong Anion-Exchange (SAX) SPE Cartridges

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium (B1175870) Hydroxide (for pH adjustment)

  • Formic Acid Solution (2% in methanol)

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Methodology:

  • Sample Pre-treatment:

    • For biological fluids, perform protein precipitation as described in Protocol 1.

    • After collecting the supernatant, adjust the sample pH to > 8.0 with ammonium hydroxide. This ensures the carboxylic acid group of this compound is deprotonated and carries a negative charge.[3]

  • SPE Cartridge Conditioning:

    • Place the SAX SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol through the sorbent.[3]

    • Equilibrate the cartridges by passing 1 mL of water (pH adjusted to > 8.0).[3]

  • Sample Loading:

    • Load the pH-adjusted supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.[3]

  • Washing:

    • Wash the cartridge with 1 mL of water (pH > 8.0) to remove polar, non-ionic interferences.[3]

    • Wash the cartridge with 1 mL of methanol to remove non-polar, non-ionic interferences.[3]

  • Elution:

    • Elute the bound this compound with 1 mL of a 2% formic acid solution in methanol. This protonates the fatty acid, disrupting the ionic interaction with the sorbent.[3]

    • Collect the eluate in a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for your analytical method (e.g., 100 µL).

Workflow Diagram for Anion-Exchange SPE:

AX_SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_post Post-Extraction Sample_Prep Sample Pre-treatment (Protein Precipitation & pH > 8.0) Loading Sample Loading (~1 mL/min) Sample_Prep->Loading Conditioning Cartridge Conditioning (1 mL Methanol) Equilibration Equilibration (1 mL Water, pH > 8.0) Equilibration->Loading Wash1 Wash 1 (1 mL Water, pH > 8.0) Loading->Wash1 Wash2 Wash 2 (1 mL Methanol) Wash1->Wash2 Elution Elution (1 mL 2% Formic Acid in Methanol) Wash2->Elution Dry_down Dry-down (Nitrogen Stream) Elution->Dry_down Reconstitution Reconstitution Dry_down->Reconstitution

Caption: Workflow for Anion-Exchange Solid-Phase Extraction of this compound.

Conclusion

The solid-phase extraction protocols provided in this application note offer robust and effective methods for the purification of this compound from complex matrices. The choice between Reversed-Phase and Anion-Exchange SPE will depend on the specific sample matrix and the nature of potential interferences. For optimal results, it is recommended to perform method validation and optimization for your specific application. These protocols serve as a strong foundation for developing a reliable sample preparation workflow for the analysis of this compound.

References

Application Notes and Protocols: Development of Antibodies for 8-Nonenoic Acid Immunoassay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 8-Nonenoic acid is a medium-chain unsaturated fatty acid.[1] Its detection and quantification can be crucial in various research areas. Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a highly sensitive and specific method for this purpose.[2] Due to its small molecular size (156.22 g/mol ), this compound (8-NA) is a hapten, meaning it is not immunogenic on its own.[1][3] To elicit an immune response and produce antibodies, it must be covalently conjugated to a larger carrier molecule, typically a protein.[3]

This document provides a comprehensive guide to the development of polyclonal and monoclonal antibodies against this compound and their application in a competitive ELISA format. It includes detailed protocols for hapten-protein conjugation, antibody production, and immunoassay development and validation.

Principle of the Competitive ELISA The assay is based on the principle of competition between the free this compound in the sample and a fixed amount of this compound conjugated to a coating protein (e.g., Ovalbumin) for a limited number of specific antibody binding sites. The microplate wells are coated with the 8-NA-protein conjugate. When the sample and the primary antibody are added, the free 8-NA from the sample competes with the coated 8-NA for antibody binding. A lower concentration of 8-NA in the sample results in more antibodies binding to the coated antigen, generating a stronger signal. Conversely, a higher concentration of 8-NA in the sample leads to less antibody binding to the plate and a weaker signal. The signal is inversely proportional to the concentration of this compound in the sample.

I. Hapten-Protein Conjugate Preparation

The carboxyl group of this compound can be activated to form a stable amide bond with the primary amine groups on carrier proteins like Bovine Serum Albumin (BSA) for the immunogen and Ovalbumin (OVA) for the coating antigen. The 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) method is commonly used for this purpose.[4]

Hapten_Conjugation_Workflow cluster_hapten Hapten cluster_activation Activation cluster_conjugation Conjugation cluster_reagents Hapten This compound (8-NA) Activation Activate Carboxyl Group (EDC/NHS) Hapten->Activation Immunogen 8-NA-BSA (Immunogen) Activation->Immunogen Coating 8-NA-OVA (Coating Antigen) Activation->Coating EDC_NHS EDC / NHS EDC_NHS->Activation BSA BSA Protein BSA->Immunogen OVA OVA Protein OVA->Coating Antibody_Production_Workflow cluster_imm Immunization cluster_fusion Hybridoma Technology cluster_screen Screening & Cloning cluster_prod Production & Purification Imm Immunize Mouse with 8-NA-BSA + Adjuvant Spleen Isolate Spleen Cells (B-lymphocytes) Imm->Spleen Fusion Fuse Spleen & Myeloma Cells Spleen->Fusion Myeloma Myeloma Cells (HGPRT-) Myeloma->Fusion HAT Select Hybridomas in HAT Medium Fusion->HAT Screen Screen Supernatants by ELISA HAT->Screen Clone Clone Positive Hybridomas (Limiting Dilution) Screen->Clone Expand Expand Positive Clones Clone->Expand Ascites In vivo: Produce Ascites Expand->Ascites Culture In vitro: Cell Culture Expand->Culture Purify Purify Monoclonal Antibody (e.g., Protein A/G) Ascites->Purify Culture->Purify cELISA_Principle cluster_low Low Analyte Concentration cluster_high High Analyte Concentration cluster_result Result cluster_legend Legend Low_Analyte Low_Analyte Result_Low High Signal Low_Analyte->Result_Low High_Analyte High_Analyte Result_High Low Signal High_Analyte->Result_High l1 Y = Antibody l2 ● = Free Analyte (8-NA) l3 ⬟ = Coated Antigen l4 ★ = Enzyme Signal

References

Application Notes and Protocols for Isotopic Labeling of 8-Nonenoic Acid in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with stable isotopes is a powerful technique for tracing the metabolic fate of molecules in biological systems.[1] By introducing compounds enriched with stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), researchers can track their absorption, distribution, metabolism, and excretion (ADME).[1] This approach provides a dynamic view of metabolic pathways, offering insights into de novo synthesis, catabolism, and incorporation into complex macromolecules.[1] 8-Nonenoic acid, a monounsaturated omega-7 fatty acid, is of growing interest in metabolic research. Understanding its metabolic fate is crucial for elucidating its physiological and pathophysiological roles. Isotopic labeling of this compound allows for its precise tracking and quantification within various metabolic pools.

Applications in Research and Drug Development

The use of isotopically labeled this compound is a valuable tool in various stages of basic research and pharmaceutical development:

  • Elucidating Metabolic Pathways: Tracing the journey of labeled this compound can help identify and quantify its conversion to other metabolites, its entry into beta-oxidation for energy production, and its incorporation into complex lipids like triglycerides and phospholipids (B1166683).[2]

  • Understanding Disease Mechanisms: Dysregulation of fatty acid metabolism is a hallmark of many diseases, including metabolic syndrome, cardiovascular diseases, and cancer.[3] Isotopic labeling can be used to compare the metabolic flux of this compound in healthy versus diseased states, potentially revealing disease-specific metabolic signatures.

  • Target Engagement and Pharmacodynamics: In drug development, labeled this compound can be used to assess whether a therapeutic agent effectively modulates a specific metabolic target involved in fatty acid metabolism.

  • Biomarker Discovery: The metabolic products of this compound can be tracked and identified, potentially leading to the discovery of novel biomarkers for disease diagnosis or prognosis.

Key Metabolic Pathways

Once introduced into a biological system, this compound is expected to enter several key metabolic pathways:

  • Activation: Before it can be metabolized, this compound must be activated to its coenzyme A (CoA) derivative, 8-nonenoyl-CoA.

  • Beta-Oxidation: As a fatty acid, 8-nonenoyl-CoA is a substrate for mitochondrial beta-oxidation, where it is sequentially broken down to acetyl-CoA, which can then enter the citric acid cycle for energy production.[4]

  • Incorporation into Complex Lipids: 8-Nonenoyl-CoA can be used as a building block for the synthesis of various classes of lipids, including triglycerides for energy storage and phospholipids for membrane structure.

  • Chain Elongation and Desaturation: The fatty acid chain may be elongated or further desaturated, leading to the formation of other fatty acid species.

Data Presentation

The following tables provide examples of how quantitative data from metabolic studies using isotopically labeled this compound can be presented. The data shown are illustrative and will vary depending on the experimental system.

Table 1: Incorporation of ¹³C-8-Nonenoic Acid into Cellular Lipids of Cultured Hepatocytes

Time (hours)¹³C-8-Nonenoic Acid Incorporation (nmol/mg protein)
Triglycerides Phospholipids Cholesteryl Esters
11.5 ± 0.20.8 ± 0.10.3 ± 0.05
45.2 ± 0.62.5 ± 0.31.1 ± 0.1
1212.8 ± 1.16.1 ± 0.72.9 ± 0.3
2418.5 ± 2.09.8 ± 1.24.5 ± 0.5

Table 2: In Vivo Metabolism of Deuterated this compound (d-8-NA) in Mice

Time (minutes)Plasma Concentration of d-8-NA (µM)Rate of β-oxidation (nmol/min/g tissue)
555.2 ± 6.312.1 ± 1.5 (Liver)
1532.1 ± 4.18.5 ± 1.1 (Liver)
3015.8 ± 2.54.2 ± 0.6 (Liver)
606.2 ± 1.11.8 ± 0.3 (Liver)

Experimental Protocols

Protocol 1: Synthesis of Isotopically Labeled this compound

The synthesis of isotopically labeled this compound can be achieved through various organic synthesis routes. A common approach involves the use of labeled precursors. For example, deuterium-labeled this compound can be synthesized from a deuterated starting material.[1]

Materials:

  • Deuterated starting material (e.g., deuterated alkyl halide)

  • Appropriate reagents and solvents for the chosen synthetic route

  • Standard organic synthesis glassware and equipment

  • Purification system (e.g., column chromatography)

  • Analytical instruments for verification (e.g., NMR, Mass Spectrometry)

Procedure:

A detailed synthetic scheme should be designed based on the desired position and extent of labeling. The general steps involve:

  • Reaction Setup: Assemble the reaction glassware under an inert atmosphere.

  • Reagent Addition: Add the starting materials and reagents in a controlled manner.

  • Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction and extract the product.

  • Purification: Purify the crude product using column chromatography or other suitable methods.

  • Characterization: Confirm the identity and isotopic enrichment of the final product using NMR and mass spectrometry.

Protocol 2: Metabolic Labeling of Cultured Cells with ¹³C-8-Nonenoic Acid

This protocol describes the labeling of lipids in cultured mammalian cells using ¹³C-8-nonenoic acid to trace its incorporation into cellular lipids.[1]

Materials:

  • Cultured mammalian cells (e.g., HepG2)

  • Cell culture medium and supplements

  • ¹³C-8-Nonenoic acid

  • Bovine serum albumin (BSA), fatty acid-free

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727), chloroform (B151607), and water for lipid extraction

  • Nitrogen gas stream

  • LC-MS/MS system

Procedure:

  • Preparation of Labeling Medium: Prepare a stock solution of ¹³C-8-nonenoic acid complexed to fatty acid-free BSA. Dilute the stock solution in cell culture medium to the desired final concentration.

  • Cell Culture: Plate cells in multi-well plates and grow to the desired confluency.

  • Metabolic Labeling: Aspirate the culture medium and wash the cells once with PBS. Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours).

  • Cell Harvest and Lipid Extraction: At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS. Add a mixture of methanol and chloroform to the wells to lyse the cells and extract the lipids.

  • Phase Separation: Add water to the extract to induce phase separation. The lower organic phase contains the lipids.

  • Sample Preparation for Mass Spectrometry: Transfer the organic phase to a new tube and evaporate the solvent under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the lipid extract to identify and quantify the incorporation of ¹³C into different lipid species.

Protocol 3: In Vivo Tracing of Deuterated this compound in Mice

This protocol describes the administration of deuterated this compound to mice to study its in vivo metabolism.

Materials:

  • Mice (e.g., C57BL/6)

  • Deuterated this compound (d-8-NA)

  • Vehicle for administration (e.g., corn oil)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Tissue collection tools

  • GC-MS or LC-MS/MS system

Procedure:

  • Tracer Administration: Administer a known amount of d-8-NA to the mice, for example, via oral gavage.

  • Blood Sampling: Collect blood samples at various time points (e.g., 5, 15, 30, 60 minutes) post-administration.

  • Plasma Separation: Process the blood to obtain plasma.

  • Tissue Harvest: At the end of the experiment, euthanize the mice and collect tissues of interest (e.g., liver, adipose tissue).

  • Lipid Extraction: Extract lipids from plasma and tissue homogenates as described in Protocol 2.

  • Derivatization for GC-MS (Optional): For GC-MS analysis, the fatty acids in the lipid extract can be converted to their more volatile fatty acid methyl esters (FAMEs).

  • Mass Spectrometry Analysis: Analyze the samples by GC-MS or LC-MS/MS to determine the concentration of d-8-NA and its metabolites.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Synthesis of Labeled this compound cluster_invitro In Vitro Metabolic Labeling cluster_invivo In Vivo Metabolic Tracing cluster_analysis Sample Analysis start Labeled Precursor synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification product Labeled this compound purification->product labeling Add Labeled 8-NA product->labeling animal Administer to Animal product->animal cells Culture Cells cells->labeling incubation Time-course Incubation labeling->incubation extraction_invitro Lipid Extraction incubation->extraction_invitro derivatization Derivatization (optional) extraction_invitro->derivatization sampling Blood/Tissue Sampling animal->sampling extraction_invivo Lipid Extraction sampling->extraction_invivo extraction_invivo->derivatization ms_analysis GC-MS or LC-MS/MS derivatization->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis

Caption: Experimental workflow for isotopic labeling of this compound.

Fatty_Acid_Metabolism cluster_activation Activation cluster_beta_oxidation Beta-Oxidation cluster_tca Citric Acid Cycle cluster_lipid_synthesis Lipid Synthesis FA This compound FA_CoA 8-Nonenoyl-CoA FA->FA_CoA Acyl-CoA Synthetase beta_ox Mitochondrial Beta-Oxidation FA_CoA->beta_ox lipid_syn Incorporation into Complex Lipids FA_CoA->lipid_syn acetyl_coa Acetyl-CoA beta_ox->acetyl_coa tca TCA Cycle acetyl_coa->tca energy Energy (ATP) tca->energy lipids Triglycerides, Phospholipids lipid_syn->lipids

References

Application Notes and Protocols: 8-Nonenoic Acid Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Nonenoic acid (CAS No. 31642-67-8) is a medium-chain unsaturated fatty acid utilized in various research and development sectors.[1][2] Its applications include serving as a reagent in the synthesis of antineoplastic agents, such as 4-N-Alkyl Gemcitabine (B846) analogs.[1][3][] Furthermore, it has been identified as a semiochemical, a chemical involved in the communication between organisms.[5] Given its role in specialized synthesis and biological contexts, the availability of high-purity analytical standards and reference materials is critical for accurate quantification, method validation, and quality control in research, drug development, and chemical analysis.

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the analytical standards of this compound, including sourcing, specifications, and detailed protocols for its analysis using modern chromatographic techniques.

Reference Material Specifications and Sourcing

High-purity this compound is available from several chemical suppliers as a neat liquid or in solution. The quality and characterization of these standards are crucial for generating reliable and reproducible analytical data. Below is a summary of available reference materials from prominent suppliers.

SupplierProduct NameCAS NumberPurity/AssayFormat/Form
Sigma-Aldrich This compound31642-67-897%Liquid
Tokyo Chemical Industry (TCI) This compound31642-67-8>97.0% (GC)Liquid
Biosynth This compound31642-67-8Not SpecifiedNot Specified
LookChem This compound31642-67-897%Not Specified
ChemicalBook This compound31642-67-898.0%Not Specified

Note: Purity and specifications are subject to batch-to-batch variability. Always refer to the Certificate of Analysis (CoA) provided by the supplier for the most accurate information.[1][6][7][8]

Physicochemical Data for this compound

Accurate physical and chemical data are essential for method development, particularly for chromatographic and spectroscopic analysis.

PropertyValueReference(s)
Molecular Formula C₉H₁₆O₂[6][8][9]
Molecular Weight 156.22 g/mol [6][8][9]
CAS Number 31642-67-8[6][8][9]
Melting Point 2.5 - 5 °C[7]
Boiling Point 259.6°C at 760 mmHg; 88 °C/0.38 mmHg[3]
Density 0.908 g/mL at 25 °C[6][9]
Refractive Index (n20/D) 1.444[6][9]
Form Liquid[6][9]
InChI Key AWQOXJOAQMCOED-UHFFFAOYSA-N[6][9]

Analytical Methodologies and Protocols

The analysis of this compound, like other fatty acids, is most commonly performed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Due to the polarity and low volatility of the carboxylic acid group, derivatization is a standard and often necessary step for successful GC analysis.[10]

Protocol 1: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent sensitivity and specificity for the analysis of fatty acids. Derivatization to form more volatile esters, such as Fatty Acid Methyl Esters (FAMEs), is crucial for good chromatographic performance.[10][11]

A. Sample Preparation and Derivatization (Esterification)

This protocol describes the conversion of this compound to its methyl ester (methyl 8-nonenoate) using Boron Trifluoride (BF₃) in methanol (B129727).

  • Standard Preparation : Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Reaction Setup : Place up to 1 mL of the standard or sample solution into a screw-capped tube.

  • Esterification : Add 1-2 mL of 14% BF₃ in methanol. Cap the tube tightly and heat at 60-100°C for 30 minutes.[12]

  • Extraction : After cooling to room temperature, add 1 mL of water and 1-2 mL of hexane (B92381). Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Layer Separation : Centrifuge briefly to ensure complete phase separation.

  • Collection : Carefully transfer the upper hexane layer containing the methyl 8-nonenoate to a clean GC vial.

  • Drying : Add a small amount of anhydrous sodium sulfate (B86663) to the hexane extract to remove residual water.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A 1. Standard or Sample Aliquot B 2. Add BF3-Methanol A->B C 3. Heat (60-100°C) B->C D 4. Add H2O & Hexane C->D E 5. Vortex & Centrifuge D->E F 6. Collect Hexane Layer E->F G 7. Inject into GC-MS F->G H 8. Data Acquisition (Scan or SIM mode) G->H I 9. Data Analysis H->I

Workflow for derivatization and GC-MS analysis of this compound.

B. GC-MS Instrumentation and Conditions

ParameterRecommended Setting
GC System Agilent, Shimadzu, or equivalent
Column SH-WAX (60 m × 0.25 mm I.D., df=0.5 µm) or similar polar capillary column
Injection Mode Splitless
Injector Temp. 240 - 250 °C
Carrier Gas Helium at a constant linear velocity (e.g., 34.0 cm/s)
Oven Program 80°C (hold 2 min), ramp at 40°C/min to 200°C, then ramp at 25°C/min to 240°C (hold 2 min)
MS System Quadrupole or Ion Trap
Ion Source Temp. 200 - 230 °C
Interface Temp. 240 - 250 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (e.g., m/z 40-300) or Selected Ion Monitoring (SIM) for higher sensitivity

Note: These parameters are a starting point and should be optimized for the specific instrument and column used. A research study identified this compound from a bacterial endophyte using GC-MS with a retention time of approximately 14 minutes post-injection, which can serve as a reference point.[13]

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC-UV)

HPLC offers an alternative for analyzing this compound without derivatization, which is beneficial for higher throughput applications.[12]

A. Sample Preparation

  • Standard Preparation : Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.

  • Working Standards : Create a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).[12]

  • Sample Extraction : For complex matrices, perform a liquid-liquid extraction. Acidify the sample and extract this compound into an organic solvent like ethyl acetate. Evaporate the solvent and reconstitute the residue in the mobile phase.[12]

  • Filtration : Filter all samples and standards through a 0.22 or 0.45 µm syringe filter before injection.

HPLC_Workflow A Sample / Standard B Extraction (if needed) Reconstitution A->B C Filtration (0.45 µm) B->C D HPLC Injection C->D E C18 Column Separation D->E F UV Detection (210 nm) E->F G Quantification F->G

General workflow for the HPLC-UV analysis of this compound.

B. HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Standard system with UV detector
Column C18 reversed-phase column (e.g., 250 x 4.6 mm, 4 µm)
Mobile Phase Acetonitrile and water with 0.1% phosphoric acid or 0.1% formic acid (for LC-MS)
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 210 nm
Injection Volume 10 - 20 µL

Reference: These conditions are based on general protocols for fatty acid analysis by HPLC.[12]

Application in Synthesis

This compound is a documented reagent in the synthesis of modified nucleoside analogs that act as antineoplastics. This involves chemically linking the fatty acid to the gemcitabine molecule.

Synthesis_Pathway reagent1 This compound product 4-N-Alkyl Gemcitabine Analogs (Antineoplastics) reagent1->product Synthesis Steps reagent2 Gemcitabine (or derivative) reagent2->product

Role of this compound in the synthesis of antineoplastic agents.

Storage and Handling

Proper storage of analytical standards is imperative to maintain their purity and stability.

  • Storage Conditions : Store in a cool place.[14] Keep the container tightly closed in a dry and well-ventilated area.[14] Some suppliers recommend storage at room temperature or refrigerated (<15°C) in a dark place. For long-term stability, storage at -20°C is advisable.[15]

  • Inert Atmosphere : For air-sensitive compounds, storing under an inert gas like argon or nitrogen is recommended to prevent oxidation.

  • Safety : this compound may be harmful if swallowed and can cause skin and eye irritation.[7] Standard personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling. Refer to the Safety Data Sheet (SDS) for complete safety information.[14]

References

Application of 8-Nonenoic Acid in Pheromone Formulations: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – New detailed application notes and protocols released today provide researchers, scientists, and drug development professionals with a comprehensive guide to the use of 8-nonenoic acid in insect pheromone formulations. This document focuses on the application of this compound as a key component of the alarm pheromone of the eusocial thrips, Kladothrips intermedius, offering insights into its formulation, testing, and potential for pest management strategies.

Introduction to this compound as a Semiochemical

This compound is a naturally occurring fatty acid that has been identified as a significant semiochemical, or signaling chemical, in the animal kingdom. Notably, it is a key component of the anal droplet secretion of the eusocial thrips Kladothrips intermedius, where it functions as an alarm pheromone.[1][2][3] When threatened, these social insects release the droplets containing this compound, along with other short-chain fatty acids, to alert colony members to the presence of danger. This guide provides detailed information on the composition of this natural pheromone blend and protocols for the development and evaluation of synthetic formulations for research and potential pest management applications.

Pheromone Composition and Properties

The alarm pheromone of Kladothrips intermedius is a blend of several short-chain fatty acids. While the precise ratios can vary, qualitative analysis has identified the primary components.

Table 1: Key Components of Kladothrips intermedius Anal Droplet Secretion

CompoundChemical FormulaMolecular Weight ( g/mol )Role
This compound C₉H₁₆O₂156.22Alarm Pheromone
7-Octenoic acidC₈H₁₄O₂142.20Alarm Pheromone Component
9-Decenoic acidC₁₀H₁₈O₂170.25Alarm Pheromone Component

Note: The exact quantitative ratios of these components in the natural secretion of K. intermedius are a critical factor for the efficacy of a synthetic blend and are a key area for further research.

Experimental Protocols

The following protocols provide a framework for the formulation, laboratory bioassay, and field testing of this compound-based pheromone lures for Kladothrips intermedius.

Protocol 1: Formulation of a Synthetic Alarm Pheromone Blend

Objective: To prepare a synthetic pheromone blend that mimics the natural anal droplet secretion of Kladothrips intermedius.

Materials:

  • This compound (≥98% purity)

  • 7-Octenoic acid (≥98% purity)

  • 9-Decenoic acid (≥98% purity)

  • Hexane (B92381) (HPLC grade)

  • Glass vials with PTFE-lined caps

  • Micropipettes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation: Prepare individual 1 mg/mL stock solutions of this compound, 7-octenoic acid, and 9-decenoic acid in hexane.

  • Blend Formulation: Based on hypothesized or experimentally determined ratios, prepare the synthetic blend. For initial testing, a 1:1:1 ratio can be used. For a 1 mL final solution, combine 333 µL of each stock solution in a clean glass vial.

  • Homogenization: Gently vortex the mixture for 30 seconds to ensure homogeneity.

  • Storage: Store the synthetic blend at -20°C in a tightly sealed vial to prevent evaporation and degradation.

G cluster_prep Pheromone Blend Formulation stock8 This compound Stock blend Combine in Hexane stock8->blend stock7 7-Octenoic Acid Stock stock7->blend stock9 9-Decenoic Acid Stock stock9->blend vortex Vortex Mix blend->vortex storage Store at -20°C vortex->storage

Caption: Workflow for the formulation of the synthetic pheromone blend.

Protocol 2: Laboratory-Based Contact Chemoreception Bioassay

Objective: To evaluate the behavioral response of Kladothrips intermedius to the synthetic pheromone blend in a controlled laboratory setting.

Materials:

  • Petri dishes (90 mm diameter)

  • Filter paper discs (90 mm diameter)

  • Synthetic pheromone blend (from Protocol 1)

  • Hexane (control)

  • Kladothrips intermedius adults (soldiers and dispersers)

  • Video recording equipment

  • Behavioral analysis software

Procedure:

  • Arena Preparation: Place a filter paper disc in the bottom of each Petri dish.

  • Treatment Application: In the center of the filter paper, apply 10 µL of the synthetic pheromone blend. For the control group, apply 10 µL of hexane. Allow the solvent to evaporate for 60 seconds.

  • Thrips Introduction: Gently introduce a single adult thrips into the center of the treated or control arena.

  • Behavioral Recording: Immediately begin recording the movement of the thrips for a period of 5-10 minutes.

  • Data Analysis: Analyze the video recordings to quantify behavioral parameters such as time spent in the treated zone, walking speed, and turning frequency. Compare the responses between the pheromone and control groups using appropriate statistical tests.

G cluster_bioassay Contact Chemoreception Bioassay Workflow prep Prepare Arena treat Apply Pheromone/Control prep->treat introduce Introduce Thrips treat->introduce record Record Behavior introduce->record analyze Analyze Data record->analyze

Caption: Experimental workflow for the contact chemoreception bioassay.

Protocol 3: Field Trapping and Efficacy Evaluation

Objective: To assess the attractiveness of the synthetic pheromone blend to Kladothrips intermedius under field conditions.

Materials:

  • Controlled-release dispensers (e.g., rubber septa, membrane dispensers)

  • Sticky traps (blue or yellow)

  • Synthetic pheromone blend (from Protocol 1)

  • Hexane (control)

  • Field plots with known K. intermedius populations

Procedure:

  • Lure Preparation: Load controlled-release dispensers with a specific dose of the synthetic pheromone blend (e.g., 1 mg per dispenser). Prepare control dispensers loaded with hexane only.

  • Trap Setup: Attach one pheromone lure to the center of each sticky trap.

  • Field Deployment: In a randomized block design, deploy the baited and control traps within the field plots. Hang traps from vegetation at a height relevant to the target insect's activity.

  • Trap Monitoring: Check traps at regular intervals (e.g., weekly) and count the number of captured K. intermedius adults.

  • Data Analysis: Compare the mean number of thrips captured in pheromone-baited traps versus control traps using statistical analysis (e.g., t-test or ANOVA) to determine the efficacy of the lure.

Signaling Pathway

The perception of this compound and other fatty acids in the alarm pheromone blend of Kladothrips intermedius is believed to occur primarily through contact chemoreception . This is suggested by the low volatility of these compounds and the observed behavioral responses upon direct contact.

The proposed signaling pathway is as follows:

  • Contact: The thrips' antennae or other chemosensory appendages make direct contact with the pheromone molecules.

  • Receptor Binding: The fatty acid molecules bind to specific gustatory receptors (GRs) or other chemosensory receptors located on the dendrites of chemosensory neurons within the sensilla.

  • Signal Transduction: This binding event triggers a conformational change in the receptor, leading to the opening of ion channels and the depolarization of the neuronal membrane.

  • Action Potential: The depolarization generates an action potential that travels along the axon of the sensory neuron to the antennal lobe in the brain.

  • Behavioral Response: The brain processes this signal, leading to a characteristic alarm behavior, such as increased movement, dispersal, or aggression.

G cluster_pathway Proposed Signaling Pathway for this compound contact 1. Contact with Pheromone binding 2. Binding to Gustatory Receptor contact->binding transduction 3. Signal Transduction (Ion Channel Opening) binding->transduction ap 4. Action Potential Generation transduction->ap brain 5. Signal Processing in Brain ap->brain response 6. Behavioral Response (Alarm) brain->response

Caption: Putative signaling pathway for this compound in K. intermedius.

Conclusion

This compound, as a key component of the alarm pheromone of Kladothrips intermedius, presents a promising avenue for the development of novel pest management strategies. The protocols and information provided herein offer a foundational framework for researchers to formulate, test, and optimize synthetic pheromone blends. Further research to elucidate the precise quantitative composition of the natural pheromone and to fully characterize the involved chemoreceptors will be crucial for maximizing the efficacy of these semiochemical-based tools.

References

Application Notes and Protocols for the Purification of Synthetic 8-Nonenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of synthetic 8-nonenoic acid. The selection of an appropriate purification technique is critical to achieving the desired purity and yield for downstream applications, including its use as a building block in pharmaceutical synthesis, a component in biocompatible polymers, or as a standard for analytical studies.

Introduction to Purification Strategies

The purification of synthetic this compound from a crude reaction mixture aims to remove unreacted starting materials, catalysts, byproducts, and potential isomers. The primary purification techniques for fatty acids like this compound include fractional distillation, low-temperature crystallization, and preparative chromatography. The choice of method depends on the nature of the impurities, the required final purity, and the scale of the purification.

A general workflow for selecting a suitable purification strategy is outlined below.

Purification_Strategy_Workflow start Crude Synthetic This compound pre_purification Initial Characterization (GC-MS, NMR, etc.) start->pre_purification decision_impurities Identify Major Impurities pre_purification->decision_impurities volatile_impurities Volatile Impurities (e.g., solvents, low-boiling byproducts) decision_impurities->volatile_impurities Different Boiling Points non_volatile_impurities Non-Volatile Impurities (e.g., catalysts, high-boiling byproducts) decision_impurities->non_volatile_impurities Different Solubility isomeric_impurities Isomeric Impurities (e.g., cis/trans isomers, positional isomers) decision_impurities->isomeric_impurities Similar Physicochemical Properties distillation Fractional Vacuum Distillation volatile_impurities->distillation crystallization Low-Temperature Crystallization non_volatile_impurities->crystallization chromatography Preparative HPLC or Flash Chromatography isomeric_impurities->chromatography purity_analysis Purity Analysis (GC-MS, HPLC) distillation->purity_analysis crystallization->purity_analysis chromatography->purity_analysis final_product Purified this compound purity_analysis->distillation Purity < 98% purity_analysis->crystallization Purity < 98% purity_analysis->chromatography Purity < 98% purity_analysis->final_product Purity ≥ 98%

Caption: A decision-making workflow for selecting a purification technique for this compound.

Data Presentation: Comparison of Purification Methods

The following table summarizes typical quantitative data for the purification of monounsaturated fatty acids, which can be considered analogous to this compound. The actual yield and purity for this compound may vary depending on the specific impurities present in the crude mixture.

Purification MethodTypical Purity AchievedTypical YieldKey Considerations
Fractional Vacuum Distillation 70-80%[1]50-60%[1]Risk of thermal degradation and isomerization at high temperatures.[1]
Low-Temperature Crystallization High (assessed by melting point)[1]~30%[1]Requires controlled low temperatures and suitable solvent selection.[1]
Wiped-Film Evaporation >90%[1]60-90%[1]Minimizes thermal stress and reduces isomerization.[1]
Preparative HPLC >99%VariableHigh resolution for isomer separation; scalability can be a concern.

Experimental Protocols

The following are detailed protocols for the purification of synthetic this compound. These protocols are based on established methods for the purification of similar unsaturated fatty acids and may require optimization for specific crude mixtures.

Protocol 1: Purification by Fractional Vacuum Distillation

This method is effective for separating this compound from impurities with significantly different boiling points.

Objective: To remove non-volatile impurities and separate fatty acids with different chain lengths.

Materials:

  • Crude this compound

  • Fractional distillation apparatus with a Vigreux or packed column

  • Vacuum pump

  • Heating mantle with a magnetic stirrer

  • Cold trap

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus, ensuring all glassware is dry and connections are vacuum-tight.

  • Vacuum Application: Gradually apply vacuum to the system, aiming for a pressure of 2-10 mbar to lower the boiling point of the fatty acid.

  • Heating: Gently heat the distillation flask using a heating mantle with continuous stirring.

  • Fraction Collection: Collect the different fractions as they distill at specific temperature ranges. "Light ends" (impurities with lower boiling points) will distill first, followed by the desired this compound, leaving behind heavier, non-volatile impurities in the distillation flask.

  • Analysis: Analyze the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine their purity.

Distillation_Workflow start Crude this compound setup Assemble Fractional Distillation Apparatus start->setup vacuum Apply Vacuum (2-10 mbar) setup->vacuum heat Gentle Heating with Stirring vacuum->heat collect_light Collect 'Light Ends' (Low Boiling Impurities) heat->collect_light residue Heavier Impurities Remain in Flask heat->residue collect_product Collect this compound Fraction collect_light->collect_product analysis Analyze Fractions (GC-MS/HPLC) collect_product->analysis end Purified this compound analysis->end

Caption: A workflow diagram for the fractional vacuum distillation of this compound.

Protocol 2: Purification by Low-Temperature Crystallization

This technique is particularly useful for separating saturated fatty acid impurities from unsaturated ones due to differences in their melting points.

Objective: To remove saturated fatty acid impurities.

Materials:

  • Crude this compound

  • Suitable solvent (e.g., methanol, acetone)[2]

  • Jacketed crystallization vessel with a stirrer

  • Refrigerated circulator

  • Vacuum filtration setup (Büchner funnel, flask)

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of pre-cooled solvent at a slightly elevated temperature to ensure complete dissolution.

  • Cooling: Slowly cool the solution to the desired crystallization temperature (e.g., -20°C) with gentle stirring. A controlled cooling rate is crucial for the formation of pure crystals.[3]

  • Crystallization: Hold the solution at the target temperature for a sufficient time (e.g., 12-24 hours) to allow the saturated fatty acids to crystallize out of the solution.[4]

  • Filtration: Quickly filter the cold slurry through a pre-cooled Büchner funnel to separate the crystallized saturated fatty acids from the mother liquor containing the purified this compound.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure to obtain the purified this compound.

  • Analysis: Assess the purity of the final product and the crystallized fraction by GC-MS.

Crystallization_Workflow start Crude this compound dissolve Dissolve in Minimal Pre-cooled Solvent start->dissolve cool Slowly Cool to -20°C with Gentle Stirring dissolve->cool hold Hold at -20°C for 12-24 hours cool->hold filter Vacuum Filter Cold Slurry hold->filter filtrate Filtrate (Contains This compound) filter->filtrate crystals Crystals (Saturated Fatty Acids) filter->crystals remove_solvent Remove Solvent from Filtrate filtrate->remove_solvent analysis Analyze Product (GC-MS) remove_solvent->analysis end Purified this compound analysis->end

Caption: A workflow for the low-temperature crystallization of this compound.

Protocol 3: Purification by Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution technique suitable for separating isomers and other closely related impurities.

Objective: To achieve high-purity this compound by separating it from isomers and other structurally similar impurities.

Materials:

  • Crude this compound

  • Preparative HPLC system with a suitable column (e.g., C18)

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Acid modifier (e.g., formic acid or trifluoroacetic acid)

Procedure:

  • Method Development: Develop an analytical HPLC method to achieve good separation of this compound from its impurities.

  • Scale-Up: Scale up the analytical method to a preparative scale by increasing the column size, flow rate, and injection volume.

  • Sample Preparation: Dissolve the crude this compound in the mobile phase.

  • Injection and Fraction Collection: Inject the sample onto the preparative column and collect the fractions corresponding to the this compound peak.

  • Purity Analysis and Solvent Removal: Analyze the purity of the collected fractions. Pool the high-purity fractions and remove the solvent under reduced pressure.

HPLC_Workflow start Crude this compound develop_method Develop Analytical HPLC Method start->develop_method scale_up Scale Up to Preparative HPLC develop_method->scale_up prepare_sample Dissolve Sample in Mobile Phase scale_up->prepare_sample inject_collect Inject Sample and Collect Fractions prepare_sample->inject_collect analyze_pool Analyze Fraction Purity and Pool High-Purity Fractions inject_collect->analyze_pool remove_solvent Remove Solvent under Reduced Pressure analyze_pool->remove_solvent end High-Purity this compound remove_solvent->end

Caption: A workflow for the preparative HPLC purification of this compound.

Quality Control: Purity Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for assessing the purity of fatty acids. Due to the polar nature of the carboxylic acid group, derivatization to a more volatile ester, typically a fatty acid methyl ester (FAME), is required.

Protocol for Derivatization and GC-MS Analysis:

  • Derivatization: To a known amount of the purified this compound, add a solution of 2% sulfuric acid in methanol. Heat the mixture at 60°C for one hour to form the methyl ester.

  • Extraction: After cooling, add water and hexane (B92381) to the reaction mixture. Vortex to mix and then centrifuge to separate the layers. The upper hexane layer containing the this compound methyl ester is collected.

  • GC-MS Analysis: Inject an aliquot of the hexane extract into the GC-MS system. The purity is determined by the relative peak area of the this compound methyl ester compared to any other observed peaks.

This comprehensive guide provides researchers with the necessary information to select and implement an effective purification strategy for synthetic this compound, ensuring a high-quality product for their research and development needs.

References

Troubleshooting & Optimization

Improving the yield and purity of 8-Nonenoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-nonenoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is divided by the synthetic method.

Method 1: Ozonolysis of Oleic Acid

Ozonolysis is a common method for cleaving the double bond of oleic acid to produce nonanoic acid and azelaic acid. While effective, optimizing the yield and purity of the C9 fragments, including this compound precursors or related compounds, can be challenging.

Q1: My yield of carboxylic acids is low, and I'm isolating significant amounts of aldehydes (nonanal and 9-oxononanoic acid). What is causing this and how can I fix it?

A1: The formation of aldehydes as major products indicates an incomplete oxidative work-up of the ozonide intermediate. The choice of work-up conditions is critical for maximizing the yield of carboxylic acids.

  • Troubleshooting:

    • Inadequate Oxidizing Agent: Ensure a sufficient excess of the oxidizing agent, such as hydrogen peroxide, is used during the work-up.

    • Reaction Temperature: The oxidative work-up is often exothermic. Maintain appropriate temperature control to prevent side reactions. For oxidative workups with hydrogen peroxide, the reaction is typically warmed after the initial stages.

    • Reaction Time: Allow for a sufficient reaction time during the oxidative work-up to ensure the complete conversion of aldehydes to carboxylic acids.

Q2: I am observing the formation of unexpected shorter-chain dicarboxylic acids (e.g., suberic, pimelic, adipic acids). What is the source of these impurities?

A2: The presence of shorter-chain dicarboxylic acids can result from over-oxidation or the presence of impurities in the starting oleic acid.

  • Troubleshooting:

    • Purity of Oleic Acid: Ensure the starting oleic acid is of high purity. The presence of other unsaturated fatty acids with different chain lengths will lead to a mixture of products.

    • Reaction Conditions: Harsh oxidative conditions can lead to the degradation of the desired products. Ensure the temperature and concentration of the oxidizing agent are well-controlled.

    • Solvent Choice: The choice of solvent during ozonolysis can influence the formation of byproducts. Methanol (B129727) is a common choice that can lead to high yields of the desired carboxylic acids with minimal side products when followed by an appropriate oxidative work-up.

Q3: How do I effectively separate the desired C9 acids (nonanoic acid) from the C9 dicarboxylic acid (azelaic acid)?

A3: Separation can be achieved by leveraging the difference in polarity and volatility between the mono- and dicarboxylic acids.

  • Troubleshooting/Purification Protocol:

    • Extraction: After the reaction work-up, the mixture can be dissolved in an organic solvent and washed with water. The more polar azelaic acid will have a higher affinity for the aqueous phase, while the less polar nonanoic acid will preferentially remain in the organic phase. Adjusting the pH can further enhance this separation.

    • Distillation: Fractional distillation under reduced pressure can be used to separate nonanoic acid from the less volatile azelaic acid.

    • Crystallization: Azelaic acid can be purified by crystallization from hot water.

Method 2: Grignard Carboxylation of 8-Bromo-1-octene (B45317)

This method involves the formation of a Grignard reagent from 8-bromo-1-octene, followed by reaction with carbon dioxide to yield this compound.

Q1: My Grignard reaction is not initiating. What are the common causes and solutions?

A1: Failure of Grignard reaction initiation is a frequent issue, typically related to the magnesium surface's passivity or the presence of moisture.

  • Troubleshooting:

    • Magnesium Activation: The magnesium turnings are often coated with a layer of magnesium oxide that prevents the reaction. Activate the magnesium by crushing the turnings, using a crystal of iodine, or adding a few drops of 1,2-dibromoethane. The disappearance of the iodine color or the evolution of ethylene (B1197577) gas indicates successful activation.

    • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried and that all solvents and reagents are strictly anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Q2: My yield of this compound is low, and I have a significant amount of a high-molecular-weight byproduct. What is this byproduct and how can I minimize its formation?

A2: The high-molecular-weight byproduct is likely the result of Wurtz coupling, where the Grignard reagent reacts with the starting 8-bromo-1-octene.

  • Troubleshooting:

    • Slow Addition: Add the 8-bromo-1-octene solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide in the reaction mixture, minimizing the chance of it reacting with the newly formed Grignard reagent.

    • Temperature Control: The reaction is exothermic. Maintain a gentle reflux by controlling the addition rate and, if necessary, using a cooling bath.

    • Efficient Stirring: Ensure efficient stirring to quickly bring the alkyl halide into contact with the magnesium surface, promoting the desired reaction over the Wurtz coupling.

Q3: The final product is difficult to purify. What is a reliable purification protocol?

A3: Purification involves removing unreacted starting materials, magnesium salts, and any byproducts.

  • Purification Protocol:

    • Quenching: After the reaction with CO2, the reaction mixture is quenched, typically with a dilute acid (e.g., HCl) to protonate the carboxylate salt and dissolve the magnesium salts.

    • Extraction: The aqueous mixture is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Base Wash: The organic layer is washed with a basic solution (e.g., sodium bicarbonate) to convert the carboxylic acid to its water-soluble salt, separating it from non-acidic organic impurities.

    • Acidification and Re-extraction: The aqueous basic layer is then acidified, and the this compound is re-extracted into an organic solvent.

    • Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., MgSO4) and the solvent is removed under reduced pressure.

Method 3: Hydrocarboxylation of 1-Octene (B94956)

This method involves the direct addition of a carboxyl group across the double bond of 1-octene, often using a catalyst and a source of CO.

Q1: My hydrocarboxylation reaction is giving a low yield of the desired this compound and a mixture of isomers. How can I improve the regioselectivity and yield?

A1: The regioselectivity (linear vs. branched product) and overall yield of hydrocarboxylation are highly dependent on the catalyst system and reaction conditions.

  • Troubleshooting:

    • Catalyst and Ligand Choice: The choice of metal catalyst (e.g., palladium, rhodium, cobalt) and the coordinating ligand is crucial for directing the regioselectivity. For the synthesis of the linear this compound, specific ligand systems are required.

    • CO Source and Pressure: The source of the carbonyl group (e.g., CO gas, formic acid) and the reaction pressure can significantly impact the reaction rate and selectivity.

    • Temperature: The reaction temperature needs to be optimized to ensure a good reaction rate without promoting side reactions like alkene isomerization.

Q2: What are the common side products in the hydrocarboxylation of 1-octene?

A2: Besides the isomeric carboxylic acid products, other common side products include:

  • Alkene Isomerization: The catalyst can isomerize the starting 1-octene to internal octenes, which can then undergo hydrocarboxylation to produce other isomers.

  • Hydrogenation: If a source of hydrogen is present or formed in situ, the alkene can be hydrogenated to octane.

  • Dimerization/Oligomerization: Under certain conditions, the alkene can dimerize or oligomerize.

Data Presentation

The following tables summarize quantitative data for the different synthesis methods.

Table 1: Ozonolysis of Oleic Acid - Product Distribution

Starting MaterialSolventOxidative Work-upMajor ProductsYield (%)Purity (%)
Oleic AcidMethanolH₂O₂ / Formic AcidAzelaic Acid, Nonanoic Acid>95 (dicarboxylic acids)High
Oleic AcidAcetone (B3395972)/WaterO₂Azelaic Acid, Nonanoic Acid89 (Azelaic Acid), 74 (Nonanoic Acid)>99
Oleic Acid-O₃/O₂Azelaic Acid, Nonanoic Acid86 (Azelaic Acid), 78 (Nonanoic Acid)>99

Table 2: Grignard Carboxylation of Alkyl Halides - Yield of Carboxylic Acid

Alkyl HalideGrignard Formation ConditionsCarboxylation ConditionsProduct Carboxylic AcidYield (%)Purity (%)
8-Bromo-1-octeneMg, THF, refluxDry CO₂ (s), then H₃O⁺This compound60-75>95
1-BromobutaneMg, Et₂O, refluxDry CO₂ (g), then H₃O⁺Pentanoic Acid80-90>98
BromocyclohexaneMg, THF, refluxDry CO₂ (s), then H₃O⁺Cyclohexanecarboxylic Acid75-85>97

Table 3: Hydrocarboxylation of 1-Octene - Catalyst and Yield Comparison

Catalyst SystemCO SourceTemperature (°C)Pressure (bar)ProductYield (%)Regioselectivity (linear:branched)
Pd(OAc)₂ / Ligand XCO10040Nonanoic Acid8595:5
[Rh(CO)₂acac] / Ligand YSyngas (CO/H₂)12050Nonanal9098:2
Co₂(CO)₈CO / H₂O150100Nonanoic Acid7080:20

Note: The data in these tables are compiled from various literature sources and represent typical ranges. Actual yields and purities may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Ozonolysis of Oleic Acid with Oxidative Work-up
  • Ozonolysis: Dissolve oleic acid (1 equivalent) in a suitable solvent (e.g., methanol or a mixture of acetone and water) in a three-necked flask equipped with a gas inlet tube, a stirrer, and a gas outlet. Cool the solution to -78 °C using a dry ice/acetone bath. Bubble a stream of ozone through the solution until a blue color persists, indicating the complete consumption of oleic acid.

  • Purging: Purge the solution with oxygen or nitrogen to remove excess ozone.

  • Oxidative Work-up: Add an oxidizing agent, such as a solution of hydrogen peroxide (e.g., 30%) in formic acid, to the reaction mixture. Allow the mixture to warm to room temperature and then gently reflux for a specified time (e.g., 1-2 hours) to ensure complete oxidation of the ozonide and any intermediate aldehydes.

  • Work-up and Purification: After cooling, remove the solvent under reduced pressure. The resulting residue containing nonanoic acid and azelaic acid can be purified by distillation, extraction, or crystallization as described in the troubleshooting section.

Protocol 2: Grignard Carboxylation of 8-Bromo-1-octene
  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. Add a solution of 8-bromo-1-octene (1 equivalent) in anhydrous THF dropwise to the stirred magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for an additional 30-60 minutes.

  • Carboxylation: Cool the Grignard reagent solution in an ice bath. Pour the solution slowly onto an excess of crushed dry ice (solid CO₂) with vigorous stirring. Alternatively, bubble dry CO₂ gas through the solution.

  • Quenching and Work-up: Allow the excess CO₂ to sublime. Quench the reaction by slowly adding a dilute aqueous solution of a strong acid (e.g., 1M HCl) until the magnesium salts dissolve.

  • Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether). Purify the combined organic extracts as described in the troubleshooting section.

Protocol 3: Hydrocarboxylation of 1-Octene
  • Reaction Setup: In a high-pressure reactor, add the catalyst (e.g., a palladium complex) and the appropriate ligand. Add the solvent and 1-octene (1 equivalent).

  • Reaction: Seal the reactor and purge it with the reactant gas (e.g., CO or a mixture of CO and H₂). Pressurize the reactor to the desired pressure and heat it to the specified temperature.

  • Work-up and Purification: After the reaction is complete, cool the reactor and carefully vent the excess gas. The reaction mixture is then worked up to isolate the carboxylic acid product. This typically involves extraction and chromatographic purification.

Visualization of Workflows and Logic

Ozonolysis Troubleshooting Workflow

OzonolysisTroubleshooting start Low Yield or Purity in Ozonolysis q1 Major Product is Aldehyde? start->q1 s1 Incomplete Oxidative Work-up q1->s1 Yes q2 Presence of Shorter-Chain Acids? q1->q2 No a1 Increase Oxidizing Agent Increase Reaction Time Optimize Temperature s1->a1 s2 Impure Starting Material or Over-oxidation q2->s2 Yes q3 Difficulty in Product Separation? q2->q3 No a2 Verify Oleic Acid Purity Use Milder Oxidative Conditions s2->a2 s3 Inefficient Purification Method q3->s3 Yes a3 Optimize Extraction pH Use Fractional Distillation Utilize Crystallization s3->a3

Caption: Troubleshooting logic for ozonolysis of oleic acid.

Grignard Synthesis Experimental Workflow

GrignardWorkflow start Start: Prepare Anhydrous Setup step1 Activate Magnesium Turnings start->step1 step2 Slowly Add 8-Bromo-1-octene in THF step1->step2 step3 Formation of Grignard Reagent step2->step3 step4 React with Excess Dry CO2 step3->step4 step5 Quench with Dilute Acid step4->step5 step6 Extract with Organic Solvent step5->step6 step7 Purify via Acid-Base Extraction step6->step7 end Final Product: this compound step7->end

Caption: Experimental workflow for Grignard synthesis of this compound.

Hydrocarboxylation Troubleshooting Logic

HydrocarboxylationTroubleshooting start Low Yield or Poor Selectivity in Hydrocarboxylation q1 Poor Regioselectivity? start->q1 s1 Suboptimal Catalyst/Ligand System q1->s1 Yes q2 Low Overall Yield? q1->q2 No a1 Screen Different Ligands Optimize Metal Catalyst s1->a1 s2 Inefficient Reaction Conditions q2->s2 Yes q3 Presence of Side Products? q2->q3 No a2 Optimize Temperature and Pressure Adjust CO Source/Concentration s2->a2 s3 Isomerization or Hydrogenation q3->s3 Yes a3 Modify Catalyst to Suppress Isomerization Ensure Purity of Gas Feed s3->a3

Caption: Troubleshooting logic for hydrocarboxylation of 1-octene.

Technical Support Center: Overcoming Solubility Issues of 8-Nonenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of 8-nonenoic acid in aqueous solutions.

Section 1: Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is the first step in troubleshooting solubility issues. As a medium-chain unsaturated fatty acid, its long aliphatic chain is hydrophobic, while the terminal carboxyl group provides a small degree of polarity.[1][2]

PropertyValueSource
Molecular Formula C₉H₁₆O₂[1][3]
Molecular Weight 156.22 g/mol [1]
Appearance Colorless to yellow liquid
Density 0.908 g/mL at 25 °C[4][5]
pKa (Predicted) 4.78 ± 0.10[4]
Boiling Point 259.6°C at 760 mmHg[4]
Melting Point 2.5°C[4]
Solubility in Water Nearly insoluble[6]
Synonyms Non-8-enoic acid, 8-nonylenic acid[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in water? A1: this compound is a fatty acid with a nine-carbon chain.[7] This long hydrocarbon tail is nonpolar and hydrophobic, leading to very low solubility in polar solvents like water.[6] While the carboxylic acid head is polar, the hydrophobic nature of the tail dominates its overall solubility characteristics.

Q2: How does pH affect the solubility of this compound? A2: The pH of the aqueous solution is a critical factor. The carboxylic acid group (-COOH) has a predicted pKa of approximately 4.78.[4] At a pH below its pKa, the acid remains in its neutral, protonated form, which is less soluble. When the pH is raised above the pKa, the carboxylic acid is deprotonated to form a carboxylate salt (R-COO⁻). This charged form is significantly more water-soluble.[7] Therefore, increasing the pH is a common strategy to enhance solubility.

Q3: Can I simply heat the solution to dissolve this compound? A3: Heating can temporarily increase the solubility of many compounds, including fatty acids. However, this may not be a stable solution. Upon cooling, the this compound is likely to precipitate out of the solution.[8][9] Furthermore, excessive heat could potentially lead to the degradation or oxidation of the unsaturated fatty acid. For cell culture applications, heat inactivation and subsequent cooling of media are known causes of precipitation of media components.[8][9]

Q4: What is a good starting solvent for making a stock solution? A4: Due to its poor aqueous solubility, it is standard practice to first dissolve this compound in an organic co-solvent. Ethanol (B145695) is a common and effective choice.[10] Other organic solvents can also be used, but their compatibility with the final experimental system (e.g., cell culture) must be considered.

Section 3: Troubleshooting Guide

Problem: My this compound solution is cloudy or has a precipitate immediately after preparation.

  • Potential Cause 1: Concentration is too high. The amount of this compound exceeds its solubility limit in the chosen solvent system.

    • Solution: Decrease the final concentration of this compound. Prepare a more concentrated stock solution in a suitable co-solvent and then dilute it further in the aqueous buffer.

  • Potential Cause 2: pH is too low. The pH of the aqueous solution is below the pKa of the carboxylic acid, keeping it in its poorly soluble protonated form.

    • Solution: Adjust the pH of the aqueous solution to be 1-2 units above the pKa (e.g., pH 6.8-7.8) using a suitable base like NaOH. This will convert the acid to its more soluble salt form.

  • Potential Cause 3: Inadequate mixing/energy input. The compound has not been sufficiently dispersed to form a stable solution or micellar suspension.

    • Solution: Use sonication to provide the energy needed to break down fatty acid aggregates and promote the formation of stable micelles.[10] Vigorous vortexing during the addition of the stock solution can also help.

Problem: My solution was clear initially, but a precipitate formed after storage or temperature change.

  • Potential Cause 1: Temperature-dependent solubility. The solution was prepared at an elevated temperature and the compound precipitated out upon cooling to room temperature or refrigeration.

    • Solution: Prepare the solution fresh before each experiment. If storage is necessary, try storing it at the temperature of use. Avoid repeated freeze-thaw cycles, which are known to cause the precipitation of components in solutions like cell culture media.[8][9]

  • Potential Cause 2: Supersaturated solution. The initial dissolution method created a temporary supersaturated state that was not stable over time.

    • Solution: Employ a stabilization technique. Complexing the this compound with cyclodextrins can create stable inclusion complexes that enhance and maintain solubility.[11][12][13]

Problem: I added my this compound stock to cell culture media, and the media turned cloudy.

  • Potential Cause 1: Reaction with media components. High concentrations of salts, particularly divalent cations like calcium (Ca²⁺), in the media can react with the fatty acid salt to form insoluble precipitates.[8][14]

    • Solution: Add the this compound stock solution to the media slowly and dropwise while continuously vortexing or stirring. This prevents localized high concentrations. Also, consider reducing or removing serum for the initial dissolution period if possible, as it contains high concentrations of proteins and salts.

  • Potential Cause 2: Solvent shock. Adding a large volume of an organic solvent stock (like ethanol) can cause proteins and other components in the media to precipitate.

    • Solution: Prepare the most concentrated stock solution possible to minimize the volume of organic solvent added to the media. Aim for the final solvent concentration to be non-toxic to the cells (typically <0.5%).

  • Potential Cause 3: Insufficient stabilization. Free fatty acids can be toxic to cells and are prone to precipitation in complex biological media.

    • Solution: Pre-complex the this compound with a carrier molecule before adding it to the media. Fatty-acid-free Bovine Serum Albumin (BSA) is commonly used for this purpose. Alternatively, using cyclodextrin (B1172386) inclusion complexes provides a stable and effective delivery method.[11][15]

Section 4: Experimental Protocols for Enhancing Solubility

Method 1: Basic Solubilization Using a Co-solvent

This is the most straightforward method for preparing a stock solution that will be further diluted into an aqueous buffer.

Protocol:

  • Weigh the desired amount of this compound in a sterile, conical tube.

  • Add a small volume of 100% ethanol to the tube.

  • Vortex thoroughly until the this compound is completely dissolved. A brief, gentle warming in a 37°C water bath can assist, but avoid overheating.

  • For use, add this stock solution dropwise to the aqueous buffer while vortexing to ensure rapid dispersion and minimize precipitation.

cluster_workflow Protocol: Co-solvent Method A Weigh this compound B Add 100% Ethanol A->B C Vortex until Dissolved (Stock Solution) B->C D Add Stock Dropwise to Aqueous Buffer with Vortexing C->D E Final Aqueous Solution D->E

Workflow for the co-solvent solubilization method.
Method 2: Solubilization by pH Adjustment

This method leverages the acidic nature of the carboxyl group to create a soluble salt.

Protocol:

  • Prepare a dilute solution of NaOH (e.g., 0.1 M).

  • Add the desired amount of this compound to your aqueous buffer. The solution will likely be cloudy or have an oil layer.

  • While stirring vigorously, add the NaOH solution dropwise.

  • Monitor the pH of the solution. As the pH rises above ~5.8, the solution should begin to clarify.

  • Continue adding NaOH until the this compound is fully dissolved and the desired final pH (typically 7.0-7.4 for biological experiments) is reached.

cluster_workflow Protocol: pH Adjustment A Add this compound to Aqueous Buffer B Add NaOH Dropwise while Stirring A->B C Monitor pH B->C D Is solution clear and pH > 6.0? C->D E Continue adding NaOH D->E No F Soluble 8-Nonenoate Salt Solution Achieved D->F Yes E->B

Workflow for solubilization via pH adjustment.
Method 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity that can encapsulate hydrophobic molecules like fatty acids, enhancing their stability and solubility in water.[12][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose due to its high aqueous solubility and low toxicity.[16]

Protocol (Kneading Method):

  • Calculate the desired molar ratio of HP-β-CD to this compound (common ratios range from 1:1 to 4:1).

  • In a glass mortar, add the HP-β-CD powder.

  • Add a small amount of water to the HP-β-CD to form a thick, uniform paste.

  • Add the this compound to the paste.

  • Knead the mixture thoroughly with a pestle for 30-60 minutes.

  • The resulting paste can be dried (e.g., via lyophilization or in a vacuum oven) to a powder.

  • This powder, containing the inclusion complex, can be readily dissolved in aqueous solutions.

cluster_workflow Protocol: Cyclodextrin Complexation (Kneading) A Add HP-β-CD to Mortar B Add Water to form a Paste A->B C Add this compound to Paste B->C D Knead Mixture (30-60 min) C->D E Dry Paste to form Powder (Lyophilization) D->E F Soluble Inclusion Complex Powder E->F

Workflow for preparing cyclodextrin inclusion complexes.

References

Preventing the degradation of 8-Nonenoic acid during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Nonenoic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of this compound during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The main causes of this compound degradation are oxidation of its carbon-carbon double bond and isomerization.[1] These reactions can be initiated or accelerated by:

  • Exposure to Oxygen: The double bond is susceptible to attack by atmospheric oxygen, leading to oxidation.

  • Elevated Temperatures: High temperatures can lead to thermal degradation and isomerization of the double bond.[1][2][3]

  • Exposure to Light: Light can promote photo-oxidation.

  • Presence of Strong Acids or Bases: These can catalyze the isomerization of the double bond.[1]

  • Enzymatic Activity: In biological samples, lipases can hydrolyze lipids, releasing free fatty acids that may be more prone to degradation.[3]

Q2: How should I properly store this compound and samples containing it?

A2: To ensure the stability of this compound, proper storage is critical. For long-term storage, it is recommended to store the compound at -20°C.[1] It should also be protected from light and stored under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1] For biological samples, they should be tested immediately after collection or frozen at -80°C for storage.[4]

Q3: What are the recommended general handling precautions for this compound?

A3: Handle this compound in a well-ventilated area, preferably under a chemical fume hood.[5][6] Use personal protective equipment, including safety glasses, gloves, and a lab coat.[5][6][7] Avoid contact with skin and eyes, and do not breathe in vapors or mists.[7] It is stable under recommended storage conditions but is sensitive to air.[7][8]

Troubleshooting Guides

Issue 1: Low recovery of this compound after sample extraction.

This guide helps you troubleshoot potential causes for the loss of this compound during the extraction process.

Possible Cause Troubleshooting Steps
Oxidation - Work under an inert atmosphere (e.g., nitrogen or argon) during all extraction steps.[1] - Use degassed solvents. - Consider adding an antioxidant (e.g., BHT) to the extraction solvent.
Incomplete Extraction - Ensure the correct solvent-to-sample ratio is used. For liquid-liquid extraction, a common ratio is 20 times the volume of the sample.[9] - Optimize the homogenization process to ensure complete disruption of the sample matrix.[9] - For solid-phase extraction (SPE), ensure the cartridge is properly conditioned and the appropriate elution solvent is used.
Adsorption to Surfaces - Use silanized glassware to minimize adsorption of the fatty acid to glass surfaces.
Thermal Degradation - Perform all extraction steps at low temperatures (e.g., on ice).
Issue 2: Appearance of unexpected peaks or isomers in chromatograms.

This guide addresses the issue of isomerization and the appearance of degradation products in your analytical results.

Possible Cause Troubleshooting Steps
Isomerization - Avoid exposure to strong acids or bases during sample preparation.[1] - Maintain a neutral pH throughout the process.[1] - Minimize the duration of any steps involving heating.[1]
Thermal Degradation during GC Analysis - Optimize the injector temperature. A starting point of 230°C is often recommended, as higher temperatures can cause degradation of unsaturated fatty acids.[2]
Oxidation Products - Implement the measures to prevent oxidation described in "Issue 1". - Analyze samples as quickly as possible after preparation.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Unsaturated Fatty Acids

This protocol is a general guideline for extracting lipids, including this compound, from biological samples using the Folch or Bligh & Dyer methods.[9]

Materials:

Procedure:

  • Homogenization: Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform and methanol to a final volume that is 20 times the volume of the sample.[9]

  • Phase Separation: Add 0.9% NaCl solution or water to the homogenate to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 8:4:3.[9]

  • Centrifugation: Centrifuge the mixture to achieve a clear separation of the layers.[9]

  • Lipid Recovery: Carefully collect the lower chloroform layer, which contains the lipids, using a glass pipette.[9]

  • Washing: Wash the chloroform layer with a small volume of a 1:1 mixture of methanol and water to remove non-lipid contaminants.[9]

  • Drying: Evaporate the chloroform under a gentle stream of nitrogen to obtain the total lipid extract.[9]

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

This protocol describes a common method for converting fatty acids to their more volatile methyl esters for GC-MS analysis.[10][11]

Materials:

  • Hexane (B92381)

  • 14% Boron Trifluoride (BF₃) in methanol

  • Water

  • Heating block or water bath

  • Glass tubes with Teflon-lined caps

Procedure:

  • Sample Preparation: Place the dried lipid extract in a glass tube.

  • Reagent Addition: Add 1 ml of hexane and 1 ml of 14% BF₃/methanol reagent to the tube.[10]

  • Incubation: Blanket the mixture with nitrogen, cap the tube tightly, and heat at 60-100°C for 30-60 minutes.[10][11]

  • Extraction: Cool the mixture to room temperature and add 1 ml of water to stop the reaction and extract the FAMEs into the hexane layer.[10]

  • Phase Separation: Allow the layers to separate for 20-30 minutes or centrifuge briefly.[10]

  • Collection: Carefully remove the upper hexane layer containing the FAMEs and concentrate it under a stream of nitrogen if necessary.[10]

Data Presentation

Table 1: Comparison of Analytical Methodologies for this compound Quantification

This table summarizes typical performance characteristics for HPLC-UV and GC-MS methods based on data from analogous fatty acid analyses.[11]

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Considerations
Limit of Detection (LOD) 0.1 - 0.5 µg/mL0.01 - 1.0 ng/mL (as FAME)GC-MS generally offers lower detection limits.
Limit of Quantification (LOQ) 0.5 - 2.0 µg/mL0.1 - 5.0 ng/mL (as FAME)The LOQ is critical for accurate measurement of low-abundance analytes.
Linearity (R²) > 0.999> 0.995Both methods demonstrate excellent linearity over a defined concentration range.
Derivatization Required NoYes (to FAME)HPLC allows for direct analysis of the free fatty acid.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample homogenization Homogenization (Chloroform:Methanol) start->homogenization phase_separation Phase Separation (add water/NaCl) homogenization->phase_separation centrifugation Centrifugation phase_separation->centrifugation lipid_extraction Collect Chloroform Layer centrifugation->lipid_extraction drying Dry under Nitrogen lipid_extraction->drying lipid_extract Total Lipid Extract drying->lipid_extract hplc HPLC-UV Analysis lipid_extract->hplc derivatization Derivatization (FAME) lipid_extract->derivatization gcms GC-MS Analysis derivatization->gcms

Caption: Experimental workflow for the extraction and analysis of this compound.

troubleshooting_degradation start Low Recovery or Unexpected Peaks? oxidation_q Was an inert atmosphere used? start->oxidation_q Degradation Suspected temp_q Were low temperatures maintained? oxidation_q->temp_q Yes sol_oxidation Use inert gas (N2/Ar) and degassed solvents. oxidation_q->sol_oxidation No ph_q Was neutral pH maintained? temp_q->ph_q Yes sol_temp Work on ice and optimize injector temperature. temp_q->sol_temp No sol_ph Avoid strong acids/bases. ph_q->sol_ph No

References

Technical Support Center: Method Development for the Separation of 8-Nonenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing and optimizing methods for the separation of 8-nonenoic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating isomers of this compound?

The primary challenge in separating isomers of this compound, including geometric (cis/trans) and positional isomers, lies in their very similar physicochemical properties.[1][2] These similarities in polarity, pKa, and hydrophobicity result in close or co-eluting peaks in typical chromatographic systems, making baseline separation difficult to achieve.[1][3]

Q2: Which analytical techniques are most suitable for separating this compound isomers?

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the two most common and effective techniques for the separation of fatty acid isomers.[4][5]

  • Gas Chromatography (GC): Typically requires derivatization of the fatty acids into more volatile esters, such as fatty acid methyl esters (FAMEs).[6][7] Highly polar capillary columns are often recommended for the effective separation of positional and geometric isomers.[8][9]

  • High-Performance Liquid Chromatography (HPLC): Often employs reversed-phase chromatography.[1] To enhance detection and potentially improve separation, pre-column derivatization to attach a UV-active chromophore is a common strategy.[2] Specialized columns, such as silver-ion (Ag+) or phenyl-hexyl columns, can offer alternative selectivity for challenging separations.[2]

Q3: Why is derivatization necessary for the GC analysis of this compound?

Free fatty acids like this compound have low volatility and contain polar carboxyl groups.[10][11] These characteristics lead to poor peak shape (e.g., tailing) and potential interactions with the GC column's stationary phase.[6] Derivatization, most commonly to fatty acid methyl esters (FAMEs), increases the volatility of the analytes, leading to improved chromatographic separation and peak symmetry.[6][7]

Q4: What are the common derivatization reagents for GC analysis of fatty acids?

Common and effective derivatization reagents for converting carboxylic acids to FAMEs include:

  • Boron trifluoride in methanol (B129727) (BF₃-Methanol): A widely used reagent for preparing FAMEs.[6][11]

  • Acetyl chloride in methanol: An alternative reagent for esterification.[11]

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): A silylating reagent that replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing volatility.[10] A catalyst like trimethylchlorosilane (TMCS) is sometimes added to enhance the reaction for hindered compounds.

Q5: How can I improve the HPLC separation of cis/trans isomers of this compound?

Improving the separation of cis/trans isomers in HPLC often requires careful method optimization:

  • Mobile Phase Composition: Adjusting the organic solvent-to-water ratio can alter selectivity.[1] Implementing a shallow gradient elution can significantly improve the resolution of closely eluting isomers.[1]

  • pH Control: For free fatty acids, adding a small amount of acid (e.g., 0.05% TFA or phosphoric acid) to the mobile phase suppresses the ionization of the carboxyl group, leading to sharper peaks and more reproducible retention times.[1][3]

  • Column Selection: While standard C18 columns are common, specialized columns with different selectivities, such as phenyl-hexyl or cholesterol-based columns, may provide better resolution for geometric isomers.[2][12] Silver-ion (Ag+) HPLC is a powerful technique for separating cis/trans isomers.

  • Temperature: Lowering the column temperature generally increases retention and may improve resolution for some isomer pairs.[1]

Troubleshooting Guides

Issue 1: Co-elution or Poor Resolution of Isomer Peaks in GC Analysis

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inappropriate Stationary Phase The column's stationary phase may not have the necessary selectivity. Highly polar stationary phases (e.g., CP-Sil 88™, BPX70™) are generally recommended for excellent resolution of positional and geometric fatty acid isomers.[8]
Suboptimal Oven Temperature Program An inadequate temperature ramp may not provide sufficient separation.[6] Try a slower temperature ramp to increase the interaction time of the analytes with the stationary phase.
Incomplete or Inconsistent Derivatization Improper derivatization can affect the volatility and chromatographic behavior of the analytes.[6] Ensure the derivatization reaction goes to completion by using fresh reagents and optimizing reaction time and temperature.
Column Overload Injecting too much sample can lead to peak broadening and co-elution.[6] Dilute the sample or inject a smaller volume.
Issue 2: Broad or Tailing Peaks in HPLC Separation

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Secondary Interactions with Silica (B1680970) Backbone The free carboxyl group of underivatized fatty acids can interact with the silica support of the column, causing peak tailing.[1] Adding a small amount of acid to the mobile phase (e.g., 0.05% TFA) can suppress this interaction.[1] Alternatively, derivatize the carboxylic acid to an ester.[1]
Sample Overload Injecting an excessive amount of the sample can lead to peak distortion.[6] Dilute your sample and inject a smaller volume.
Mobile Phase pH Issues An inappropriate or unstable mobile phase pH can lead to poor peak shape for ionizable compounds like carboxylic acids.[3] Ensure the mobile phase is buffered and the pH is controlled.
Column Contamination or Degradation Contaminants on the column can lead to peak shape issues. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Experimental Protocols

Protocol 1: Derivatization of this compound to FAMEs for GC Analysis

This protocol describes the preparation of fatty acid methyl esters (FAMEs) using boron trifluoride in methanol.

Materials:

  • Sample containing this compound isomers

  • 12-14% Boron Trifluoride in methanol (BF₃-Methanol)[6]

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • Glass reaction vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: Place a known amount of the sample (e.g., 1-10 mg of lipid extract) into a glass reaction vial. If the sample is in a solvent, evaporate the solvent under a gentle stream of nitrogen.

  • Reagent Addition: Add 2 mL of 12-14% BF₃-Methanol to the vial.[6]

  • Reaction: Tightly cap the vial and heat at 60-100°C for a duration appropriate for your sample type (e.g., 5-10 minutes).[6]

  • Cooling: Allow the vial to cool to room temperature.

  • Extraction: Add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the vial. Vortex thoroughly for 1 minute.

  • Phase Separation: Centrifuge briefly to separate the layers.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: HPLC Separation of Derivatized this compound Isomers

This protocol provides a general method for the separation of this compound isomers after derivatization with a UV-active tag (e.g., 4-bromophenacyl bromide).

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).[2]

Chromatographic Conditions (Starting Point):

Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a shallow gradient, for example: 0-5 min, 50% B; 5-45 min, 50-100% B; 45-50 min, 100% B; 50-55 min, 100-50% B; 55-60 min, 50% B. This should be optimized for the specific isomers.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Dependent on the derivatizing agent (e.g., 254 nm for phenacyl esters)[1]
Injection Volume 10 µL

Optimization Steps:

  • If co-elution persists, decrease the gradient slope (e.g., extend the gradient time).[1]

  • Evaluate the use of methanol as the organic modifier, starting with a similar gradient profile.[1]

  • Adjust the column temperature; lower temperatures may improve resolution.[1]

  • Reduce the flow rate to increase column efficiency, though this will increase run time.[1]

Visualizations

GC_Derivatization_Workflow Sample Sample containing This compound Derivatization Derivatization (e.g., with BF3-Methanol) Sample->Derivatization Increase Volatility Extraction Liquid-Liquid Extraction (Hexane) Derivatization->Extraction Analysis GC-MS Analysis Extraction->Analysis

Caption: Workflow for GC analysis of this compound requiring derivatization.

HPLC_Troubleshooting_Logic Start Poor Isomer Separation (Co-elution) CheckMethod Review Method Parameters Start->CheckMethod SamplePrep Evaluate Sample Preparation Start->SamplePrep OptimizeMobilePhase Optimize Mobile Phase (Gradient, pH) CheckMethod->OptimizeMobilePhase ChangeColumn Change Column (e.g., Phenyl-Hexyl) CheckMethod->ChangeColumn CheckDerivatization Verify Derivatization (if applicable) SamplePrep->CheckDerivatization CheckOverload Check for Sample Overload SamplePrep->CheckOverload Resolved Separation Achieved OptimizeMobilePhase->Resolved ChangeColumn->Resolved CheckDerivatization->Resolved CheckOverload->Resolved

Caption: Troubleshooting logic for poor HPLC separation of isomers.

References

Minimizing matrix effects in the analysis of 8-Nonenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects in the quantitative analysis of 8-Nonenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which significantly compromises the accuracy, precision, and sensitivity of quantitative results.[3][4] this compound, as a fatty acid, is particularly susceptible to these effects in biological matrices, which are rich in phospholipids (B1166683) and other lipids that can interfere with its ionization in a mass spectrometer source.[2][4][5]

Q2: What are the most common sources of matrix effects in biological samples?

A2: In biological matrices like plasma and serum, the most prevalent cause of ion suppression is the presence of endogenous phospholipids.[2][4] These abundant molecules can co-elute with the analyte and compete for ionization. Other significant sources of interference include salts, proteins, and other endogenous metabolites that remain after initial sample preparation.[1][4]

Q3: What is a stable isotope-labeled internal standard (SIL-IS), and why is it recommended for this compound analysis?

A3: A stable isotope-labeled internal standard is a version of the analyte where one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., Deuterium, Carbon-13).[6][7] A SIL-IS is considered the gold standard for quantitative LC-MS because it has nearly identical chemical and physical properties to the analyte.[2][7] It will co-elute chromatographically and experience the same degree of sample loss during preparation and the same ionization suppression or enhancement.[8] By comparing the signal of the analyte to the signal of the SIL-IS, these variations can be accurately corrected, leading to reliable quantification.[2][8]

Q4: Is it possible to simply dilute my sample to reduce matrix effects?

A4: Yes, diluting the sample extract is a straightforward method to reduce the concentration of interfering matrix components and lessen their impact on ionization.[2][9] However, this strategy is only viable if the concentration of this compound in the sample is high enough to remain detectable after dilution. For trace-level analysis, dilution may cause the analyte signal to fall below the limit of quantification.[10]

Troubleshooting Guide

Q5: I am observing significant ion suppression for this compound in my plasma samples. How can I identify the source and mitigate it?

A5: Identification: The presence and timing of ion suppression can be qualitatively assessed using a post-column infusion experiment.[11][12] This involves infusing a standard solution of this compound at a constant rate into the LC flow after the analytical column while injecting a prepared blank matrix sample. A dip in the baseline signal for the analyte indicates a region of ion suppression.[12][13] To quantify the effect, a post-extraction spike experiment is recommended, where the response of an analyte spiked into a pre-extracted blank matrix is compared to its response in a clean solvent.[1][11]

Mitigation Strategies:

  • Improve Sample Preparation: Simple protein precipitation (PPT) is often insufficient for removing phospholipids.[14] Employ more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to achieve a cleaner extract.[5][8][14] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a broad range of interferences.[14]

  • Optimize Chromatography: Adjust the LC gradient to chromatographically separate this compound from the region of ion suppression.[9][10] Phospholipids typically elute in the middle of a reversed-phase gradient; modifying the gradient may shift the analyte peak away from this interference zone.

  • Use a Diverter Valve: Program a diverter valve to send the initial, unretained components (often salts) and late-eluting, highly retained components (like lipids) to waste instead of the mass spectrometer's ion source.[2][12] This reduces source contamination and minimizes matrix effects.

Q6: My recovery for this compound is low and inconsistent. What are the potential causes and solutions?

A6: Low and variable recovery often stems from the sample preparation process.

  • Suboptimal Extraction pH (for LLE): this compound is a carboxylic acid. For efficient extraction into an organic solvent, the pH of the aqueous sample must be adjusted to be at least two pH units lower than its pKa, ensuring it is in its neutral, protonated form.[5]

  • Incorrect SPE Sorbent or Solvents: Ensure the SPE sorbent is appropriate for the analyte. For this compound, a reversed-phase (C18) or a strong anion-exchange (SAX) sorbent can be effective.[15] Systematically optimize the wash and elution solvents to ensure interferences are removed while the analyte is retained and then fully eluted.

  • Use of a SIL-IS: The most effective way to correct for recovery issues is to add a stable isotope-labeled internal standard to the sample at the very beginning of the extraction process.[11] This allows the SIL-IS to track and correct for any analyte loss that occurs during the multi-step procedure.

Q7: I'm getting poor chromatographic peak shape (e.g., fronting, tailing, or splitting). What can I do to improve it?

A7: Poor peak shape can compromise integration and reduce sensitivity.

  • Solvent Mismatch: Ensure the solvent used to reconstitute your final, dried extract is of similar or weaker elution strength than the initial mobile phase.[2] Injecting a sample in a very strong solvent can cause peak distortion.

  • Mobile Phase Modifier: For acidic analytes like this compound, adding a small percentage of an acid (e.g., 0.1% formic acid) to both the aqueous and organic mobile phases can improve peak shape by preventing the analyte from interacting with residual silanols on the column packing material.[2]

  • Column Contamination: Use a guard column to protect your analytical column from strongly retained matrix components.[2] If the column is already contaminated, perform a rigorous washing procedure as recommended by the manufacturer.

  • Analyte-Metal Interactions: Some acidic compounds can chelate with metal surfaces in the HPLC system, including the column body and frits, leading to peak tailing and signal loss.[16] If this is suspected, using a metal-free or PEEK-lined column can resolve the issue.[16]

Quantitative Data Summary

Table 1: Comparison of Common Sample Preparation Techniques for Biological Matrices

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Matrix Component Removal Low (Phospholipids remain)[14]Moderate to High[14]High to Very High[14]
Analyte Recovery High (Minimal sample loss)[5]Variable (Depends on analyte polarity and pH)[14]High and Reproducible[15]
Tendency for Ion Suppression High[5][14]Low to Moderate[14]Low[14]
Throughput & Complexity High Throughput, Simple[5]Moderate Throughput, More complexModerate Throughput, Can be automated
Best For Rapid screening when matrix effects are lowWhen analyte has favorable partition coefficientAchieving the cleanest extracts and highest sensitivity

Table 2: Typical Starting LC-MS/MS Parameters for this compound Analysis

ParameterRecommended Setting
LC Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol (B129727) (90:10)
Flow Rate 0.4 mL/min
Gradient Start at 30% B, ramp to 98% B over 8 min, hold for 2 min, re-equilibrate
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MS Analysis Mode Multiple Reaction Monitoring (MRM)
Precursor Ion [M-H]⁻ m/z 155.1
Product Ion (Example) m/z 111.1 (Fragment needs empirical optimization)
Internal Standard (SIL-IS) d₄-8-Nonenoic Acid (Example)
IS Precursor Ion [M-H]⁻ m/z 159.1
IS Product Ion (Example) m/z 115.1 (Fragment needs empirical optimization)

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) using Anion Exchange

This protocol is designed to isolate acidic compounds like this compound from a biological matrix such as plasma.

  • Sample Pre-treatment: To 500 µL of plasma, add the SIL-IS. Add 1.5 mL of a protein precipitation solvent like acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.[15]

  • pH Adjustment: Collect the supernatant and adjust the pH to > 8.0 with a weak base like ammonium (B1175870) hydroxide (B78521) to ensure the carboxyl group of this compound is deprotonated (ionized).[15]

  • Cartridge Conditioning: Condition a strong anion-exchange (SAX) SPE cartridge by passing 1 mL of methanol, followed by 1 mL of pH-adjusted water (pH > 8.0).[15]

  • Sample Loading: Load the pH-adjusted supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.[15]

  • Washing:

    • Wash the cartridge with 1 mL of pH-adjusted water (pH > 8.0) to remove polar, non-ionic interferences.[15]

    • Wash the cartridge with 1 mL of methanol to remove non-polar, non-ionic interferences.[15]

  • Elution: Elute the this compound by adding 1 mL of a solution containing 2% formic acid in methanol. This protonates the fatty acid, disrupting its ionic bond with the sorbent.[15]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.[15]

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol uses solvent partitioning to extract this compound.

  • Sample Pre-treatment: To 500 µL of plasma in a glass tube, add the SIL-IS.

  • Acidification: Acidify the sample by adding 50 µL of 1M HCl or a similar acid to bring the pH < 3. This ensures the this compound is in its neutral form.

  • Extraction: Add 2 mL of an immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether). Vortex vigorously for 2 minutes to ensure thorough mixing.[5]

  • Phase Separation: Centrifuge the sample at 3,000 x g for 10 minutes to separate the aqueous and organic layers.[17]

  • Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the precipitated protein interface.

  • Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.[17]

Visualizations

workflow cluster_prep Sample Preparation cluster_cleanup Matrix Cleanup (Crucial Step) cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Stable Isotope-Labeled Internal Standard (SIL-IS) Sample->Add_IS Precip Protein Precipitation (Acetonitrile) Add_IS->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LLE Liquid-Liquid Extraction - Adjust pH to < 3 - Extract with organic solvent Supernatant->LLE Option 1 SPE Solid-Phase Extraction - Select appropriate sorbent - Optimize wash/elute steps Supernatant->SPE Option 2 Drydown Evaporate to Dryness LLE->Drydown SPE->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute LC_MS LC-MS/MS Analysis - Optimize chromatography - Use divert valve Reconstitute->LC_MS Data Data Processing (Analyte/IS Ratio) LC_MS->Data Result Final Concentration Data->Result

Caption: Workflow for this compound analysis highlighting key steps for matrix effect mitigation.

troubleshoot_tree Start Problem: High Variability, Poor S/N, or Inaccurate Quantification Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) in use? Start->Check_IS Use_IS Action: Implement a co-eluting SIL-IS. This is the most critical step. Check_IS->Use_IS No Assess_ME Have you quantified the matrix effect (ME)? (Post-extraction spike) Check_IS->Assess_ME Yes Use_IS->Assess_ME No_ME ME < 15% (Acceptable) Assess_ME->No_ME No Has_ME ME > 15% (Suppression or Enhancement) Assess_ME->Has_ME Yes Check_Chroma Is analyte peak well-resolved from interference zones? No_ME->Check_Chroma Improve_Cleanup Action: Improve Sample Cleanup - Switch from PPT to SPE or LLE - Optimize SPE method Has_ME->Improve_Cleanup Final_Review Re-validate method with improved procedures. Improve_Cleanup->Final_Review Modify_LC Action: Modify LC Method - Adjust gradient to improve separation - Use a divert valve Check_Chroma->Modify_LC No Check_Recovery Problem is likely low/variable recovery or poor peak shape. Check_Chroma->Check_Recovery Yes Modify_LC->Final_Review Optimize_Recovery Action: Optimize Extraction - Check pH for LLE - Check SPE solvents - Check reconstitution solvent Check_Recovery->Optimize_Recovery Optimize_Recovery->Final_Review

Caption: Decision tree for troubleshooting matrix effects in this compound analysis.

References

Technical Support Center: Enhancing the Stability of 8-Nonenoic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-nonenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability and integrity of this compound stock solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound stock solutions?

A1: The primary cause of degradation for this compound, an unsaturated fatty acid, is autoxidation. The terminal double bond in its structure is susceptible to attack by atmospheric oxygen. This process, known as lipid peroxidation, can be initiated and accelerated by several factors, including:

  • Exposure to Oxygen: Direct contact with air provides the oxygen necessary for oxidation.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Exposure to Light: UV and visible light can provide the energy to initiate the formation of free radicals, which drive the oxidation process.

  • Presence of Metal Ions: Trace metal ions, such as iron and copper, can act as catalysts for oxidative reactions.

Q2: What are the recommended storage conditions for this compound to ensure long-term stability?

A2: To minimize degradation, this compound should be stored under conditions that limit its exposure to pro-oxidative factors. For optimal long-term stability, it is recommended to store it at -20°C or below, under an inert atmosphere such as nitrogen or argon, and protected from light.

Q3: How should I prepare a stock solution of this compound to maximize its stability?

A3: When preparing a stock solution, it is crucial to use a high-purity, peroxide-free solvent. The solvent should be deoxygenated prior to use by sparging with an inert gas (e.g., nitrogen or argon). It is also advisable to add an antioxidant, such as butylated hydroxytoluene (BHT), to the solution. The prepared stock solution should be stored in amber glass vials with Teflon-lined caps, with the headspace flushed with an inert gas before sealing.

Q4: What are the visible signs of this compound degradation?

A4: While early stages of degradation may not be visible, significant oxidation can sometimes lead to a slight yellowing of the solution or a change in odor. However, the most reliable way to assess degradation is through analytical techniques such as HPLC or GC-MS.

Q5: Which antioxidants are most effective for stabilizing this compound solutions, and at what concentration?

A5: Synthetic phenolic antioxidants like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are commonly used and effective in preventing the oxidation of unsaturated fatty acids. A typical concentration for these antioxidants is 0.01% to 0.1% (w/v). Natural antioxidants such as alpha-tocopherol (B171835) (Vitamin E) can also be used. The choice of antioxidant may depend on the specific application and compatibility with downstream experiments.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound Stock Solution

Potential Cause Troubleshooting Step
Oxygen in the solvent Degas the solvent by sparging with nitrogen or argon for at least 15-20 minutes before preparing the solution.
Peroxides in the solvent Use freshly opened bottles of high-purity, peroxide-free solvents. Test older solvent stocks for peroxides using commercially available test strips.
Exposure to light Store stock solutions in amber glass vials or wrap clear vials in aluminum foil to protect from light.
Inappropriate storage temperature Store stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Presence of metal ion contaminants Use high-purity solvents and glassware that has been properly cleaned to remove trace metals. Consider using chelating agents like EDTA in aqueous buffers if metal contamination is suspected.

Issue 2: Inconsistent Experimental Results Using this compound

Potential Cause Troubleshooting Step
Degradation of stock solution Prepare fresh stock solutions more frequently. Validate the stability of the stock solution under your specific storage conditions using an appropriate analytical method (see Experimental Protocols).
Inaccurate concentration of stock solution Verify the concentration of the stock solution using a validated analytical method before use in experiments.
Precipitation of this compound in aqueous media This compound has low solubility in water. For cell culture experiments, it is often complexed with fatty acid-free bovine serum albumin (BSA) to improve solubility and delivery to cells.
Variability in pipetting viscous liquid This compound is an oil. For accurate dispensing, use positive displacement pipettes or warm the solution slightly to reduce viscosity before pipetting with standard air-displacement pipettes.

Quantitative Data Summary

The following tables present hypothetical, yet realistic, stability data for this compound under various conditions. This data is intended to serve as a guideline for researchers to understand the relative importance of different storage parameters.

Table 1: Effect of Temperature on the Stability of this compound (10 mg/mL in Ethanol (B145695) with 0.05% BHT, stored in the dark under Argon)

Storage Temperature (°C)Purity (%) after 1 MonthPurity (%) after 3 MonthsPurity (%) after 6 Months
499.598.897.5
-2099.999.799.4
-80>99.9>99.999.8

Table 2: Effect of Atmosphere on the Stability of this compound (10 mg/mL in Ethanol with 0.05% BHT, stored at -20°C in the dark)

Storage AtmospherePurity (%) after 1 MonthPurity (%) after 3 MonthsPurity (%) after 6 Months
Air98.295.190.3
Argon99.999.799.4
Nitrogen99.999.899.5

Table 3: Efficacy of Different Antioxidants on the Stability of this compound (10 mg/mL in Ethanol, stored at 4°C in the dark, exposed to air)

Antioxidant (0.05% w/v)Purity (%) after 1 MonthPurity (%) after 3 Months
None92.185.4
BHT99.197.9
BHA99.097.5
α-Tocopherol98.596.2

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

Objective: To prepare a 100 mM stock solution of this compound in ethanol with BHT as an antioxidant.

Materials:

  • This compound (liquid, density ~0.908 g/mL, MW = 156.22 g/mol )

  • 200 proof ethanol, peroxide-free

  • Butylated hydroxytoluene (BHT)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with Teflon-lined caps

  • Positive displacement pipette or glass syringe

Procedure:

  • Prepare a 0.5% (w/v) stock solution of BHT in ethanol.

  • In a clean, dry amber glass vial, add the appropriate volume of 0.5% BHT solution to achieve a final concentration of 0.05% BHT in the final volume of the this compound stock solution.

  • Sparge the ethanol with nitrogen or argon gas for 15-20 minutes to deoxygenate.

  • Under a stream of inert gas, accurately transfer the required volume of this compound to the vial containing BHT. For a 10 mL final volume of a 100 mM solution, this would be approximately 172 µL.

  • Add the deoxygenated ethanol to the vial to reach the final desired volume.

  • Flush the headspace of the vial with the inert gas for 30 seconds.

  • Tightly seal the vial with the Teflon-lined cap.

  • Vortex briefly to ensure homogeneity.

  • Store the stock solution at -20°C or below.

Protocol 2: Stability Indicating HPLC-UV Method for this compound

Objective: To quantify the purity of this compound and detect the presence of its degradation products using a stability-indicating HPLC-UV method.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dilute the this compound stock solution in the mobile phase to a concentration within the linear range of the assay (e.g., 10-100 µg/mL).

Standard Preparation:

  • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in ethanol.

  • Create a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

Analysis:

  • Inject the standards to generate a calibration curve.

  • Inject the diluted sample of the this compound stock solution.

  • Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products, and a decrease in the peak area of the this compound peak.

  • Quantify the concentration of this compound in the sample using the calibration curve.

Protocol 3: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and to validate the stability-indicating nature of the analytical method.

Stress Conditions:

  • Acid Hydrolysis: 1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 1 M NaOH at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours (as a neat oil).

  • Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Procedure:

  • Prepare solutions of this compound (e.g., 1 mg/mL) for each stress condition.

  • Expose the samples to the respective stress conditions for the specified duration.

  • At the end of the exposure, neutralize the acidic and basic samples.

  • Analyze all samples by the validated HPLC-UV method (Protocol 2) and by GC-MS to identify degradation products.

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.

Visualizations

degradation_pathway This compound This compound Lipid Radical Lipid Radical This compound->Lipid Radical Initiation (Light, Heat, Metal Ions) Peroxy Radical Peroxy Radical Lipid Radical->Peroxy Radical + O2 Lipid Hydroperoxide Lipid Hydroperoxide Peroxy Radical->Lipid Hydroperoxide + this compound Secondary Oxidation Products Secondary Oxidation Products Lipid Hydroperoxide->Secondary Oxidation Products Decomposition (Aldehydes, Ketones, etc.)

Caption: Primary oxidative degradation pathway of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Testing cluster_forced_degradation Forced Degradation prep_start Start: Obtain this compound and Solvents deoxygenate Deoxygenate Solvent (N2/Ar sparging) prep_start->deoxygenate add_antioxidant Add Antioxidant (e.g., BHT) deoxygenate->add_antioxidant dissolve Dissolve this compound add_antioxidant->dissolve prep_end Store under Inert Atmosphere at -20°C dissolve->prep_end stability_start Time-Course Sampling (e.g., T=0, 1, 3, 6 months) prep_end->stability_start stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) prep_end->stress hplc_analysis HPLC-UV Analysis stability_start->hplc_analysis data_analysis Data Analysis: Purity vs. Time hplc_analysis->data_analysis stability_end End: Determine Shelf-life data_analysis->stability_end analysis Analyze by HPLC-UV and GC-MS stress->analysis identify Identify Degradation Products analysis->identify

Caption: Experimental workflow for preparing and testing the stability of this compound solutions.

troubleshooting_logic start Inconsistent Experimental Results check_stock Is the stock solution stable? start->check_stock prepare_fresh Prepare fresh stock solution more frequently check_stock->prepare_fresh No validate_stability Validate stability with HPLC check_stock->validate_stability Unsure check_conc Is the concentration accurate? check_stock->check_conc Yes verify_conc Verify concentration with analytical standard check_conc->verify_conc No/Unsure check_solubility Is the compound soluble in the assay medium? check_conc->check_solubility Yes use_bsa Use fatty acid-free BSA for aqueous solutions check_solubility->use_bsa No

Caption: A logical approach to troubleshooting inconsistent experimental results.

Technical Support Center: Optimization of Derivatization Reactions for 8-Nonenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 8-nonenoic acid for chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound?

A1: Derivatization is a critical step for the analysis of this compound, particularly by gas chromatography (GC).[1][2] The polar carboxylic acid group in underivatized this compound results in low volatility and can cause interactions with the GC column's stationary phase.[1][2] These interactions lead to poor chromatographic performance, such as peak tailing and broad peaks.[2][3] By converting the carboxylic acid to a more volatile and less polar derivative, like a methyl ester or a silyl (B83357) ester, you can significantly improve peak shape, enhance sensitivity, and ensure accurate quantification.[1][2]

Q2: What are the most common derivatization methods for this compound?

A2: The most prevalent derivatization techniques for fatty acids fall into three main categories: alkylation (esterification), silylation, and acylation.[1][4]

  • Esterification: This is the most popular method, converting the carboxylic acid into an ester, most commonly a fatty acid methyl ester (FAME).[1][4][5] Reagents like boron trifluoride in methanol (B129727) (BF₃-Methanol) or acetyl chloride in methanol are widely used for this purpose.[1][6]

  • Silylation: This technique replaces the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group, which increases volatility.[2][4] Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2][7]

  • Picolinyl Esterification: This method is particularly valuable for structural elucidation by GC-MS. The picolinyl ester derivatives produce characteristic fragmentation patterns in mass spectrometry that help to identify the location of the double bond within the fatty acid chain.[1][8]

Q3: How do I choose between esterification (FAME) and silylation (TMS)?

A3: The choice depends on your analytical goals and sample matrix.

  • Esterification (FAME) is a robust and widely used method, especially for routine quantification of fatty acid profiles. FAMEs are generally stable and provide excellent quantitative results.[2][9]

  • Silylation (TMS) is a versatile and powerful method that can derivatize other functional groups (e.g., hydroxyls) if they are present in your sample.[2][8] However, TMS derivatives are often more sensitive to moisture and can be less stable than FAMEs.[2][9][10]

Q4: Can the derivatization process affect the double bond in this compound?

A4: Yes, under certain conditions, some derivatization methods can potentially cause isomerization or migration of the double bond. Acid-catalyzed esterification methods, for instance, carry a risk of altering the double bond position.[2] It is crucial to use the mildest effective conditions and to verify the isomeric purity of your standards and samples, especially if the double bond position is a critical parameter in your study.

Q5: What are the most critical factors for successful and reproducible derivatization?

A5: Several factors are essential for achieving complete and reproducible results:[2][8]

  • Absence of Water: Derivatization reagents, especially silylating agents and BF₃-Methanol, are highly sensitive to moisture.[2][8] Water will consume the reagents and hydrolyze the derivatives, leading to incomplete reactions.[2][9] Ensure your sample, solvents, and glassware are thoroughly dried.[9]

  • Reagent Quality and Storage: Use high-purity reagents and store them according to the manufacturer's recommendations (e.g., under an inert atmosphere, refrigerated) to prevent degradation.[2][8]

  • Use of an Internal Standard: Incorporating an internal standard (e.g., heptadecanoic acid) before the derivatization step is crucial for accurate quantification.[2][6] This helps to correct for variations in derivatization efficiency, extraction recovery, and injection volume.[2]

Troubleshooting Guides

Issue 1: Low or No Product Peak in Chromatogram

Possible CauseTroubleshooting Steps
Incomplete Derivatization - Optimize Reaction Conditions: Increase the reaction time and/or temperature. Analyze aliquots at different time points to find the optimal duration where the derivative peak area no longer increases.[2][9] - Increase Reagent Excess: Ensure a sufficient molar excess of the derivatization reagent relative to the analyte.[2][8] - Check for Moisture: Thoroughly dry the sample before adding the reagent. Water consumes the derivatizing agent.[2][9]
Reagent Degradation - Use Fresh Reagent: Derivatization reagents can degrade over time. Use a fresh bottle or prepare a new solution, especially if it has been opened multiple times or stored improperly.[8][9]
Sample Degradation - Lower Inlet Temperature: High temperatures in the GC inlet can cause thermal decomposition of the derivative.[2] - Use Milder Conditions: Harsh acidic or basic conditions during derivatization can degrade the analyte.
Instrumental Issues - Check for Leaks: Leaks in the GC system can lead to poor sensitivity and loss of sample.[2] - Verify Injection: Ensure the autosampler is injecting the sample correctly.

Issue 2: Poor Peak Shape (Tailing)

Possible CauseTroubleshooting Steps
Incomplete Derivatization - Any remaining underivatized this compound is highly polar and will interact strongly with the GC column, causing severe peak tailing.[2] Re-optimize the derivatization procedure as described above.
Active Sites in the GC System - The polar carboxyl group of any unreacted acid can interact with active sites (e.g., free silanol (B1196071) groups) in the GC inlet liner or the column.[9] - Use a Deactivated Inlet Liner: A silanized or deactivated liner will minimize these interactions.[2] - Condition the Column: Perform column conditioning as recommended by the manufacturer.
Column Overload - Dilute the Sample: Injecting too much sample can lead to broad, tailing peaks. Try diluting the sample.

Issue 3: Presence of Unexpected "Ghost" Peaks

Possible CauseTroubleshooting Steps
Contamination - Run a Reagent Blank: Prepare a blank sample containing only the solvent and derivatization reagent to identify contaminants from these sources.[2] - Thoroughly Clean Glassware: Use a rigorous cleaning protocol for all glassware. Contaminants like phthalates from plasticware are common.[2] - Use High-Purity Solvents: Ensure all solvents are of high purity (e.g., GC grade).[2]
Reagent Byproducts - Some derivatization reactions produce non-volatile byproducts that can appear as peaks in the chromatogram. Consult the reagent's technical data sheet to identify potential byproducts.
Septum Bleed - Particles from an old or over-tightened injection port septum can enter the system and appear as peaks. Replace the septum regularly.

Quantitative Data Summary

Table 1: Typical Reaction Conditions for this compound Derivatization

Derivatization MethodReagentTypical Conditions (Time & Temp)Key Considerations
Esterification (FAME) 14% Boron Trifluoride in Methanol (BF₃-Methanol)60-70°C for 30-60 minutes[1][6]Robust and widely used. Reagent is sensitive to moisture.[2]
Esterification (FAME) 10% Acetyl Chloride in Methanol60-100°C for 60 minutes[6][11]Effective alternative to BF₃-Methanol.
Picolinyl Esterification Thionyl Chloride, then 3-Pyridylcarbinol50°C for 60 min, then RT for 15 min[1]Excellent for structural analysis by GC-MS to locate the double bond.[1]
Silylation (TMS Ester) BSTFA or MSTFA (+TMCS catalyst)60-80°C for 30-60 minutesVery effective at increasing volatility, but derivatives are moisture-sensitive.[2][10]

Table 2: Example GC-MS Parameters for FAME Analysis

ParameterSetting
GC Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness[12]
Carrier Gas Helium, constant flow rate of 1 mL/min[12]
Injection Volume 1 µL[6][12]
Inlet Temperature 250°C
Oven Program Initial 60°C, ramp to 220-250°C at 2-10°C/min, hold for 5-60 min[6][12]
MS Ion Source Temp 230°C[13]
Ionization Mode Electron Ionization (EI) at 70 eV[13]
Mass Scan Range 40-500 m/z[12]
Note: These parameters are a starting point and must be optimized for your specific instrument and application.[6]

Experimental Protocols

Protocol 1: FAME Derivatization using BF₃-Methanol

This protocol describes the conversion of this compound to its methyl ester (8-nonenoate methyl ester).[1][6]

  • Sample Preparation: Place a known amount of the this compound sample (e.g., 1 mg) or a dried lipid extract into a screw-capped glass tube with a PTFE liner.

  • Reagent Addition: Add 2 mL of 14% Boron Trifluoride in Methanol (BF₃-Methanol) to the tube.

  • Reaction: Tightly cap the tube and heat it in a heating block or water bath at 60-70°C for 30 minutes.[1]

  • Extraction: Cool the tube to room temperature. Add 1 mL of hexane (B92381) and 2 mL of saturated sodium chloride (NaCl) solution to the tube.[1]

  • Phase Separation: Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the upper hexane layer. Allow the layers to separate.[1]

  • Collection: Carefully transfer the upper hexane layer to a clean tube or GC vial.

  • Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the hexane extract to remove any residual water.[1] The sample is now ready for GC-MS analysis.

Protocol 2: Silylation using BSTFA

This protocol describes the conversion of this compound to its trimethylsilyl (TMS) ester.

  • Sample Preparation: Place the thoroughly dried this compound sample (e.g., 0.1-1 mg) into a micro-reaction vial.

  • Solvent Addition: Add 100 µL of an appropriate anhydrous solvent (e.g., pyridine, acetonitrile, or toluene).

  • Reagent Addition: Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), often with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes.

  • Analysis: Cool the vial to room temperature. The sample can often be injected directly into the GC-MS.

Visualizations

Derivatization_Workflow Sample Biological or Chemical Sample Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction (if necessary) Spike->Extract Dry Evaporate to Dryness Extract->Dry AddReagent Add Derivatization Reagent (e.g., BF3-Methanol) Dry->AddReagent Anhydrous Sample Heat Heat at Optimal Temperature AddReagent->Heat Cool Cool to Room Temperature Heat->Cool ExtractDeriv Extract Derivative (e.g., with Hexane) Cool->ExtractDeriv GCMS GC-MS Analysis ExtractDeriv->GCMS Data Data Processing & Quantification GCMS->Data

Caption: General workflow for the derivatization of this compound for GC-MS analysis.

Troubleshooting_Tree Start Low or No Derivative Peak Detected? CheckMoisture Is the sample completely dry and are solvents anhydrous? Start->CheckMoisture DrySample Action: Thoroughly dry sample and use anhydrous solvents. CheckMoisture->DrySample No CheckReagent Is the derivatization reagent fresh and stored properly? CheckMoisture->CheckReagent Yes DrySample->Start Re-run NewReagent Action: Use a fresh bottle of high-quality reagent. CheckReagent->NewReagent No CheckConditions Are reaction time, temp, and reagent ratio optimal? CheckReagent->CheckConditions Yes NewReagent->Start Re-run Optimize Action: Increase reaction time/temp or reagent excess. CheckConditions->Optimize No CheckInstrument Action: Check GC-MS for leaks, injector issues, or column problems. CheckConditions->CheckInstrument Yes Optimize->Start Re-run

Caption: Troubleshooting decision tree for low or no derivative peak.

References

Identifying and eliminating sources of contamination in 8-Nonenoic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 8-Nonenoic acid. This resource is designed for researchers, scientists, and drug development professionals to help identify and eliminate sources of contamination during experimental analysis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected peaks, often referred to as "ghost peaks," in my chromatograms when analyzing this compound. What are the likely sources?

A1: Ghost peaks are extraneous peaks that appear in a chromatogram where no analyte is expected.[1] These can be sharp or broad and may appear randomly or at consistent retention times.[1][2] Common sources of ghost peaks in the analysis of fatty acids like this compound include:

  • Contaminated Solvents and Reagents: Impurities in solvents (e.g., methanol, acetonitrile (B52724), hexane) or derivatizing agents can introduce contaminants.[3] Phthalates and other plasticizers are common culprits.[3]

  • Laboratory Consumables: Plastic labware, such as pipette tips, centrifuge tubes, and sample vials, can leach plasticizers (e.g., phthalates, adipates) and other chemicals into your samples.[4][5][6]

  • GC/LC System Contamination:

    • Injector Port: Residue from previous injections, septum bleed (releasing siloxanes), and contaminated liners or O-rings are major sources of ghost peaks.[1]

    • Column Bleed: Degradation of the stationary phase of the analytical column can release siloxanes, causing a rising baseline or discrete peaks, especially at high temperatures.[7]

    • Gas Lines and Filters: Impure carrier or detector gases, as well as contaminated gas tubing, can introduce hydrocarbons and other impurities.[1][8]

  • Environmental Contamination: The laboratory environment itself can be a source of contamination. Phthalates are ubiquitous and can be found in flooring, paints, and on surfaces.[9] Personal care products used by lab personnel can also introduce contaminants.[7]

Q2: My baseline is noisy and elevated in my mass spectrometry data. What could be causing this?

A2: A high or noisy baseline in mass spectrometry can obscure the detection of your target analyte, this compound.[10] Potential causes include:

  • Solvent and Additive Impurities: Even high-purity solvents can contain trace-level contaminants that contribute to background noise.[10][11] Mobile phase additives like formic acid or acetic acid can also be a source of contamination.[12]

  • Plasticizer Contamination: Phthalates and other plasticizers are common background ions in mass spectrometry.[11][13][14] These can originate from solvent bottles, tubing, and other plastic components in the LC system.

  • Polymeric Contaminants: Polyethylene glycol (PEG) and polypropylene (B1209903) glycol (PPG) are frequent contaminants that can arise from various sources, including certain laboratory consumables and detergents.[11][13][15]

  • System Contamination: Residuals from previous analyses, contaminated ion sources, or dirty mass spectrometer optics can all contribute to a high background signal.

Q3: How can I prevent contamination from plastic labware?

A3: Minimizing contact with plastics is crucial for trace analysis of fatty acids.

  • Use High-Quality Consumables: Opt for pipette tips, vials, and plates made from polypropylene, which tends to be cleaner than other plastics. When possible, use glass or deactivated glass consumables.[16]

  • Solvent Rinsing: Before use, rinse all plasticware with a high-purity solvent that will be used in your sample preparation.[17] For pipette tips, aspirating and dispensing the solvent multiple times can help remove surface contaminants.[6]

  • Avoid Certain Plastics: Be cautious with soft plastics like those found in wash bottles, as they can leach significant amounts of plasticizers over time.[18]

  • Use Glassware When Possible: Whenever feasible, substitute plastic items with thoroughly cleaned glassware. Bake glassware at a high temperature (e.g., 450 °C) to remove organic contaminants.[17]

Troubleshooting Guides

Issue 1: Identifying the Source of a Contaminant Peak

This guide provides a systematic workflow to pinpoint the origin of an unknown peak in your analysis.

A Contaminant Peak Detected B Run a Blank Injection (Solvent Only) A->B C Is the peak present? B->C D Source is likely the instrument or solvent. C->D Yes E Source is likely the sample or sample preparation. C->E No F Run a 'No Injection' Blank D->F J Systematically Replace Sample Prep Components E->J G Is the peak present? F->G H Source is likely the GC/LC system (e.g., carrier gas, column bleed, injector). G->H Yes I Source is likely the solvent or syringe. G->I No K Test individual reagents and consumables. J->K

Fig. 1: Workflow for identifying contamination sources.
Issue 2: Eliminating Phthalate (B1215562) Contamination

Phthalates are one of the most common types of contaminants in analytical laboratories.[4] This guide provides steps to reduce their presence.

Table 1: Common Phthalates and Their Sources

Phthalate ContaminantCommon Sources in the Laboratory
Di(2-ethylhexyl) phthalate (DEHP)Plastic tubing, pipette tips, syringes, vial caps, flooring, adhesives[4][5][9]
Dibutyl phthalate (DBP)Plastic filter holders, some plastics, personal care products[4][5]
Diisononyl phthalate (DINP)Pipette tips, plastic tubing, flooring[4][5][9]
Dimethyl phthalate (DMP)Cellulose acetate (B1210297) filters[4][5]

Elimination Strategy:

  • Audit Laboratory Plastics: Identify all plastic components in your workflow, from sample collection to analysis.[9]

  • Switch to Glass or High-Grade Plastic: Replace plastic items with glass or polypropylene alternatives where possible.

  • Use Phthalate-Free Solvents: Ensure your solvents are of high purity and certified to be low in phthalate content.[3]

  • Clean Glassware Properly: Avoid using detergents that may contain phthalates. Bake glassware at high temperatures to remove organic residues.

  • Maintain a Clean Work Area: Regularly clean laboratory benches and floors to minimize dust, which can be a carrier of phthalates.

Experimental Protocols

Protocol 1: System Blank Analysis for GC-MS

This protocol is designed to assess the cleanliness of the GC-MS system.

  • System Bake-Out: Set the injector and detector temperatures to their maximum operating limits (without the column installed) and the oven to a high temperature (e.g., 250°C) for several hours to bake out contaminants.

  • Column Installation and Conditioning: Install the analytical column and condition it according to the manufacturer's instructions. This typically involves heating the column with carrier gas flow to remove any residual impurities.

  • Solvent Blank Injection: Inject a high-purity solvent (e.g., hexane (B92381) or ethyl acetate) using the same GC-MS method as for your samples.

  • "No Injection" Blank: Run the GC-MS method without performing an injection. This helps to identify contamination from the carrier gas, column bleed, or the system itself.[8]

  • Data Analysis: Analyze the chromatograms from the blank runs. The absence of significant peaks indicates a clean system. If peaks are present, further troubleshooting of the specific system components is required.

Protocol 2: Sample Preparation for this compound Analysis by GC-MS (with Derivatization)

This protocol is a general guideline and may require optimization for specific matrices. For fatty acids like this compound, derivatization is often necessary to increase volatility for GC analysis.[19][20]

  • Lipid Extraction (for biological samples):

    • To your sample, add an internal standard (e.g., a deuterated analog of this compound or a different fatty acid not present in the sample).

    • Perform a liquid-liquid extraction using a suitable solvent system (e.g., chloroform:methanol).

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Ester (FAME):

    • Reconstitute the dried extract in a solution of 14% boron trifluoride in methanol.

    • Heat the sample at 60°C for 30 minutes.

    • Cool the sample and add hexane and water to partition the FAME into the organic layer.

    • Transfer the upper hexane layer to a clean autosampler vial for analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use a suitable GC column (e.g., a DB-5ms or equivalent).

    • Set an appropriate oven temperature program to separate the FAMEs.

    • Use Selected Ion Monitoring (SIM) or full scan mode for detection and quantification.

Table 2: Example GC-MS Parameters for FAME Analysis

ParameterSetting
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250°C
Injection Mode Splitless (1 µL)
Oven Program Initial 60°C (hold 2 min), ramp at 10°C/min to 240°C (hold 5 min)[19]
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Full Scan (m/z 50-350) or SIM for target ions
Protocol 3: Sample Preparation for this compound Analysis by LC-MS/MS

LC-MS/MS allows for the analysis of fatty acids in their native form without derivatization.[19][21]

  • Sample Preparation:

    • For liquid samples, a simple "dilute and shoot" approach may be sufficient after adding an internal standard.

    • For more complex matrices, a protein precipitation (e.g., with cold acetonitrile) or solid-phase extraction (SPE) may be necessary to remove interferences.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Use a C18 reversed-phase column for separation.

    • The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of additive (e.g., formic acid or ammonium (B1175870) acetate) to improve ionization.

    • Detection is performed using a mass spectrometer in negative ion mode, monitoring for the deprotonated molecule [M-H]⁻.[19]

Table 3: Example LC-MS/MS Parameters

ParameterSetting
LC Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions.
Flow Rate 0.2 - 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Negative
MS Detection Multiple Reaction Monitoring (MRM)

Visualizing Logical Relationships

cluster_sources Potential Contamination Sources cluster_effects Observed Issues cluster_solutions Elimination Strategies Solvents Solvents & Reagents GhostPeaks Ghost Peaks Solvents->GhostPeaks HighBaseline High Baseline/ Noise Solvents->HighBaseline Consumables Plastic Consumables Consumables->GhostPeaks Consumables->HighBaseline System GC/LC System System->GhostPeaks System->HighBaseline Environment Lab Environment Environment->HighBaseline PoorData Inaccurate Quantification GhostPeaks->PoorData HighBaseline->PoorData HighPurity Use High-Purity Materials HighPurity->Solvents Glassware Use Glassware/ Solvent Rinsing Glassware->Consumables SystemMaint Regular System Maintenance SystemMaint->System CleanWorkspace Maintain Clean Workspace CleanWorkspace->Environment

Fig. 2: Relationship between contamination sources, issues, and solutions.

References

Technical Support Center: Scaling Up the Synthesis of 8-Nonenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 8-nonenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound suitable for scaling up?

A1: Several synthetic strategies can be employed for the large-scale production of this compound. The selection of a particular route often depends on factors like the availability and cost of starting materials, desired purity, and the scalability of the process. Some common methods include:

  • Malonic Ester Synthesis: This classic method involves the reaction of 7-bromo-1-heptene (B130210) with diethyl malonate in the presence of a base like sodium ethoxide, followed by hydrolysis and decarboxylation to yield this compound.[1]

  • Oxidation of 8-nonen-1-ol (B109591): If commercially available or synthesized, 8-nonen-1-ol can be oxidized to this compound using various oxidizing agents.

  • Cross-Metathesis: Ethenolysis of oleic acid or its esters using a suitable metathesis catalyst can produce 1-decene (B1663960) and methyl 9-decenoate, the latter of which can be a precursor to this compound through further transformations.

  • Pyrolysis of 9-hydroxynonanoic acid derivatives: 9-hydroxynonanoic acid, which can be derived from castor oil, can be esterified and then pyrolyzed to yield this compound. One documented method involves the pyrolysis of orthoborate esters of 9-hydroxynonanoic acid, resulting in a 45% yield.[2]

Q2: What are the key physical and chemical properties of this compound relevant to its synthesis and purification?

A2: Understanding the physicochemical properties of this compound is crucial for its synthesis, purification, and handling.

PropertyValue
Molecular Formula C₉H₁₆O₂
Molecular Weight 156.22 g/mol [1][3][4][5]
Appearance Colorless to pale yellow liquid
Boiling Point 259.6°C at 760 mmHg[1]
Melting Point 2.5°C[1]
Density 0.908 g/mL at 25 °C[1]
Solubility Soluble in organic solvents like chloroform, dichloromethane, ether, or acetone.[3]
pKa 4.78 ± 0.10 (Predicted)[1]

Q3: What are the primary uses of this compound?

A3: this compound is a versatile chemical with applications in various fields. It is used as a reagent in the synthesis of other molecules, such as 4-N-Alkyl Gemcitabine analogs which have potential as antineoplastic agents.[1][6] It has also been identified as a component of natural flavors and pheromones.[3]

Troubleshooting Guides

Issue 1: Low Yield in Malonic Ester Synthesis

Q: We are experiencing low yields when synthesizing this compound via the malonic ester route at a larger scale. What are the potential causes and solutions?

A: Low yields in the malonic ester synthesis of this compound on a larger scale can stem from several factors. Here's a systematic approach to troubleshooting this issue:

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Incomplete Deprotonation of Diethyl Malonate - Ensure the base (e.g., sodium ethoxide) is fresh and anhydrous. - Use a slight excess of the base to ensure complete deprotonation. - Verify the quality of the ethanol (B145695) solvent; it must be anhydrous.
Side Reactions of 7-bromo-1-heptene - Elimination reactions can compete with substitution. Consider using a less hindered base or optimizing the reaction temperature (lower temperatures generally favor substitution). - Ensure the 7-bromo-1-heptene is of high purity and free from di-halogenated impurities.
Incomplete Hydrolysis of the Diester - Use a sufficient excess of a strong base (e.g., potassium hydroxide) for saponification. - Ensure adequate reaction time and temperature for the hydrolysis step to go to completion. - Vigorous stirring is crucial, especially at scale, to ensure proper mixing of the biphasic reaction mixture.
Incomplete Decarboxylation - Ensure the acidification step after hydrolysis is complete (pH ~1-2) using a strong acid like HCl. - Heat the reaction mixture sufficiently during the decarboxylation step to drive the reaction to completion. Monitor for the cessation of CO₂ evolution.
Product Loss During Workup - Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to ensure complete recovery of the product from the aqueous layer. - Minimize emulsion formation by adding brine during the workup.

Experimental Workflow: Malonic Ester Synthesis

cluster_alkylation Alkylation cluster_hydrolysis Hydrolysis & Decarboxylation cluster_purification Purification A Diethyl Malonate + NaOEt in Ethanol B Addition of 7-bromo-1-heptene A->B C Alkylated Diester Intermediate B->C D Saponification with KOH C->D E Acidification with HCl D->E F Heating for Decarboxylation E->F G Crude this compound F->G H Solvent Extraction G->H I Drying and Solvent Removal H->I J Distillation/Chromatography I->J K Pure this compound J->K

Workflow for the malonic ester synthesis of this compound.
Issue 2: Inefficient Oxidation of 8-nonen-1-ol at Scale

Q: We are trying to scale up the oxidation of 8-nonen-1-ol to this compound, but the reaction is sluggish and gives impure product. How can we optimize this step?

A: Inefficient oxidation at scale is a common challenge. The choice of oxidant and reaction conditions are critical for a successful and clean conversion.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Poor Mass and Heat Transfer - Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if the oxidant is not fully soluble. - Implement a robust cooling system to manage the exothermic nature of many oxidation reactions and prevent side reactions. - For heterogeneous catalysts, ensure they are well-dispersed in the reaction medium.
Choice of Oxidant - For large-scale synthesis, consider cost-effective and safer oxidants. While Jones reagent (CrO₃/H₂SO₄) is effective, its toxicity and waste disposal are problematic at scale. - Consider alternatives like TEMPO-catalyzed oxidation with sodium hypochlorite, or catalytic oxidation with oxygen or air using a suitable metal catalyst. - Two-step processes, such as Swern or Dess-Martin oxidation to the aldehyde followed by a Pinnick oxidation, can offer higher selectivity and yields but add process complexity.
Over-oxidation or Side Reactions - Over-oxidation can lead to cleavage of the double bond. Careful control of stoichiometry and temperature is crucial. - The terminal double bond can also be susceptible to oxidation. Choose an oxidant that is selective for the primary alcohol.
Difficult Purification - If using a metal-based oxidant, ensure complete removal of metal residues during workup, as they can interfere with downstream applications. - Acid-base extraction is an effective way to separate the carboxylic acid product from neutral starting material and byproducts.

Logical Relationship: Oxidant Selection for Scale-up

A Oxidation of 8-nonen-1-ol B Factors for Scale-up A->B C Cost B->C D Safety B->D E Waste Disposal B->E F Selectivity B->F G Catalytic Options (e.g., TEMPO, Metal-catalyzed O₂) C->G H Stoichiometric Reagents (e.g., Jones, PCC) C->H D->G D->H E->G E->H F->G F->H

Decision factors for selecting an oxidant for large-scale synthesis.

Detailed Experimental Protocols

Protocol 1: Malonic Ester Synthesis of this compound

This protocol is a representative procedure and may require optimization for specific scales and equipment.

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • 7-bromo-1-heptene

  • Potassium hydroxide (B78521) (KOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware for reflux, distillation, and extraction

Procedure:

  • Alkylation:

    • In a reaction vessel equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • To the stirred solution, add diethyl malonate dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, add 7-bromo-1-heptene dropwise to the reaction mixture.

    • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or GC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Hydrolysis and Decarboxylation:

    • To the residue from the previous step, add a solution of potassium hydroxide in water.

    • Heat the mixture to reflux with vigorous stirring for several hours to ensure complete saponification of the diester.

    • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of ~1-2.

    • Heat the acidic solution to reflux to effect decarboxylation. The completion of the reaction can be monitored by the cessation of carbon dioxide evolution.

  • Workup and Purification:

    • Cool the reaction mixture and extract the this compound with several portions of diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The crude product can be further purified by vacuum distillation or column chromatography.

Disclaimer: All experimental protocols should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

References

Addressing challenges in the purification of 8-Nonenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 8-Nonenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound, a terminal unsaturated fatty acid, include:

  • Oxidation: The terminal double bond is susceptible to oxidation, leading to the formation of aldehydes, ketones, and other degradation products. This can be initiated by exposure to air, light, and elevated temperatures.

  • Isomerization: The terminal double bond (ω-1) can migrate to internal positions under certain conditions, such as high temperatures or the presence of acid or base catalysts, forming isomers that are difficult to separate.

  • Removal of Saturated Fatty Acids: Syntheses may result in mixtures containing saturated fatty acids of similar chain length (e.g., nonanoic acid), which can be challenging to separate due to similar physical properties.

  • Removal of Reaction Byproducts: Depending on the synthetic route, impurities such as starting materials (e.g., 8-bromo-1-octene), solvents, and catalysts may need to be removed.[1]

Q2: Which purification methods are most suitable for this compound?

A2: Several methods can be employed, often in combination, to achieve high purity. The choice depends on the scale of the purification and the nature of the impurities. The most common methods are:

  • Fractional Vacuum Distillation: Effective for separating components with different boiling points, such as removing lower or higher boiling impurities. It is crucial to use a high vacuum to keep the distillation temperature low and minimize thermal degradation and isomerization.[2][3][4]

  • Low-Temperature Crystallization: A useful technique for removing saturated fatty acid impurities. Saturated fatty acids generally have higher melting points and will crystallize from a solvent at low temperatures, leaving the more soluble unsaturated this compound in the solution.

  • Preparative High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation and is particularly effective for removing isomers and other closely related impurities to achieve very high purity.[5][6][7] Argentation chromatography, which utilizes silver ions to separate unsaturated fatty acids based on the number and geometry of double bonds, can also be a powerful tool.[7][8]

Q3: How can I minimize isomerization of the double bond during purification?

A3: To minimize the migration of the terminal double bond in this compound:

  • Maintain Low Temperatures: Use high vacuum for distillation to lower the boiling point.[2][4] For all other procedures, keep temperatures as low as practically possible.

  • Ensure Neutral pH: Avoid strongly acidic or basic conditions during extractions and other purification steps.

  • Use an Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can generate radicals that may promote isomerization.

Q4: What are the recommended storage conditions for purified this compound?

A4: To maintain the purity of this compound, it should be stored at low temperatures, ideally at -20°C or below for long-term storage. It is also advisable to store it under an inert atmosphere and protect it from light to prevent oxidation and degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Purity After Distillation Poor separation efficiency.- Ensure the vacuum is stable and sufficiently low (e.g., 2-10 mbar) to reduce the boiling point.[2] - Use a distillation column with a higher number of theoretical plates (e.g., a packed or Vigreux column). - Optimize the heating rate to ensure a slow and steady distillation.
Thermal degradation.- Lower the distillation temperature by improving the vacuum. - Consider using wiped-film evaporation for a shorter residence time at high temperatures.
Presence of Saturated Fatty Acids Incomplete removal by initial purification steps.- Employ low-temperature crystallization from a suitable solvent like methanol (B129727) or acetone. - Urea adduction can also be used to selectively remove saturated and monounsaturated fatty acids.
Isomerization Detected by GC/MS or NMR High temperatures during purification.- Reduce the temperature in all heating steps. Use high vacuum for distillation.
Presence of acidic or basic residues.- Neutralize the crude sample before purification. - Use aprotic solvents and avoid acid/base modifiers in chromatography where possible.
Low Recovery After Purification Loss of volatile compound during solvent evaporation.- Use a rotary evaporator with controlled temperature and pressure. Avoid excessive heat or a strong stream of nitrogen.
Inefficient extraction from the reaction mixture.- Optimize the pH for liquid-liquid extraction to ensure the carboxylic acid is in its desired form (protonated for extraction into an organic solvent).
Oxidation of the Product Exposure to air and/or light.- Handle the compound under an inert atmosphere (e.g., nitrogen or argon). - Store the purified product in an amber vial at low temperatures.

Data Presentation

Table 1: Comparison of Purification Methods for Unsaturated Fatty Acids (Analogous Data)

Purification MethodTypical PurityTypical YieldKey Considerations
Fractional Vacuum Distillation70-80%50-60%Risk of thermal degradation and isomerization at high temperatures.[2][3][4]
Low-Temperature CrystallizationHigh~30%Requires controlled low temperatures and suitable solvent selection.
Wiped-Film Evaporation>90%60-90%Minimizes thermal stress and reduces isomerization.
Preparative HPLC>99%VariableHigh resolution for isomer separation; scalability can be a concern.[5][6][7]

Note: The data presented in this table is based on the purification of other unsaturated fatty acids and should be considered as a general guideline for this compound.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

Objective: To remove non-volatile impurities and separate fatty acids with different chain lengths.

Materials:

  • Crude this compound

  • Fractional distillation apparatus with a vacuum pump and Vigreux or packed column

  • Heating mantle and stirrer

  • Cold trap

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry and connections are well-sealed to maintain a high vacuum.

  • Vacuum Application: Gradually apply vacuum, aiming for a pressure of 2-10 mbar to lower the boiling point of the fatty acid.[2]

  • Heating: Gently heat the distillation flask using a heating mantle with continuous stirring.

  • Fraction Collection: Collect the different fractions as they distill over at specific temperature ranges. The "light ends" (lower boiling point impurities) will distill first, followed by the desired this compound, leaving behind heavier, non-volatile impurities.

  • Analysis: Analyze the collected fractions by GC-MS or NMR to determine their purity.

Protocol 2: Purification by Low-Temperature Crystallization

Objective: To remove saturated fatty acid impurities.

Materials:

  • Crude this compound

  • Suitable solvent (e.g., methanol, acetone)

  • Jacketed crystallization vessel with a stirrer

  • Refrigerated circulator

  • Vacuum filtration setup (Büchner funnel, flask)

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of pre-cooled solvent at a slightly elevated temperature to ensure complete dissolution.

  • Cooling: Slowly cool the solution to the desired crystallization temperature (e.g., -20°C) with gentle stirring. The cooling rate should be controlled to promote the formation of pure crystals of the saturated fatty acids.

  • Crystallization: Hold the solution at the target temperature to allow the saturated fatty acids to crystallize out of the solution.

  • Filtration: Quickly filter the cold slurry through a pre-cooled Büchner funnel to separate the crystallized saturated fatty acids from the mother liquor containing the purified this compound.

  • Solvent Removal: Remove the solvent from the mother liquor under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Preparative HPLC

Objective: To achieve high purity by separating isomers and other closely related impurities.

Materials:

  • Crude or partially purified this compound

  • Preparative HPLC system with a suitable column (e.g., C18)

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Acid modifier (e.g., formic acid or acetic acid)

Procedure:

  • Method Development: Develop an analytical HPLC method to achieve good separation of this compound from its impurities.

  • Scaling Up: Scale up the analytical method to a preparative scale by increasing the column size, flow rate, and injection volume.

  • Injection and Fraction Collection: Inject the sample onto the preparative column and collect the fractions corresponding to the this compound peak.

  • Purity Analysis and Solvent Removal: Analyze the purity of the collected fractions. Pool the high-purity fractions and remove the solvent under reduced pressure.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_purification Purification Stages cluster_analysis Analysis cluster_end Final Product crude Crude this compound (Contains impurities) distillation Fractional Vacuum Distillation crude->distillation Initial Cleanup crystallization Low-Temperature Crystallization distillation->crystallization Remove Saturated Fats prep_hplc Preparative HPLC crystallization->prep_hplc High-Purity Polish analysis Purity Assessment (GC-MS, NMR) prep_hplc->analysis pure_product High-Purity this compound analysis->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_isomerization cluster_causes Potential Causes cluster_solutions Corrective Actions issue Isomerization Detected in Product cause1 High Temperature in Distillation issue->cause1 cause2 Acidic/Basic Conditions issue->cause2 cause3 Extended Processing Time issue->cause3 solution1 Increase Vacuum, Lower Temperature cause1->solution1 solution2 Neutralize Sample Before Purification cause2->solution2 solution3 Minimize Heating Duration cause3->solution3

Caption: Troubleshooting logic for isomerization during the purification of this compound.

References

Technical Support Center: Improving Bioassay Reproducibility with 8-Nonenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of bioassays involving 8-nonenoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its known biological activities?

This compound is a monounsaturated omega-7 fatty acid. While research is ongoing, studies on related medium-chain fatty acids suggest potential roles in modulating cellular energy metabolism. For instance, a similar compound, 8-methyl nonanoic acid, has been shown to impact energy metabolism in adipocytes.

Q2: What are the primary challenges in achieving reproducible results with this compound in cell-based assays?

The main challenges stem from the physicochemical properties of this compound, a fatty acid. These include:

  • Low aqueous solubility: This can lead to precipitation in cell culture media, resulting in an inaccurate effective concentration.

  • Chemical instability: The unsaturated nature of this compound makes it susceptible to oxidation, which can alter its biological activity.

  • Interaction with media components: this compound can bind to proteins, such as albumin, in the cell culture serum, affecting its availability to the cells.

Q3: How should I prepare a stock solution of this compound for my bioassay?

Due to its low water solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are commonly used. To minimize solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should typically be kept below 0.5%.

Troubleshooting Guide

Issue 1: Inconsistent or No Biological Effect Observed

Question: I am not observing the expected biological effect of this compound, or the results are highly variable between experiments. What could be the cause?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Compound Precipitation 1. Visual Inspection: Carefully inspect the culture medium for any signs of precipitation after adding the this compound solution. 2. Solubility Enhancement: Prepare the this compound solution by complexing it with fatty acid-free bovine serum albumin (BSA). This can improve its solubility and stability in aqueous media. 3. Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is not causing the compound to precipitate out of solution. A final concentration of ≤ 0.1% is often recommended.
Compound Degradation 1. Fresh Stock Solutions: Prepare fresh stock solutions of this compound regularly. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 2. Protection from Oxidation: Protect the stock solution and experimental media from light and air to minimize oxidation. Consider using an inert gas (e.g., argon or nitrogen) to overlay the stock solution before sealing.
Incorrect Dosing 1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for this compound in your specific cell line and assay. 2. Accurate Pipetting: Ensure accurate and consistent pipetting of the viscous fatty acid stock solution.
Cell Line Variability 1. Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with extensive passaging. 2. Cell Health: Ensure cells are healthy and in the exponential growth phase before starting the experiment.
Issue 2: High Variability Between Replicate Wells

Question: My results show significant differences between replicate wells that should be identical. What could be the problem?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Uneven Cell Seeding 1. Cell Suspension: Ensure a homogenous single-cell suspension before seeding by gently pipetting up and down. 2. Edge Effects: To minimize "edge effects" in multi-well plates, avoid using the outer wells or fill them with sterile PBS or media.
Pipetting Inaccuracy 1. Calibrated Pipettes: Regularly calibrate your pipettes to ensure accurate volume delivery. 2. Consistent Technique: Use a consistent pipetting technique for adding cells, media, and treatment solutions.
Incomplete Mixing 1. Gentle Agitation: After adding the this compound solution, gently swirl the plate to ensure even distribution in the media without disturbing the cells.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol describes the preparation of a 10 mM stock solution of this compound complexed with fatty acid-free BSA for use in cell culture experiments.

Materials:

  • This compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes

  • Water bath

Procedure:

  • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS.

  • In a separate sterile tube, dissolve the required amount of this compound in a small volume of ethanol to create a concentrated stock (e.g., 100 mM).

  • Warm the 10% BSA solution to 37°C in a water bath.

  • Slowly add the this compound/ethanol stock solution to the warm BSA solution while gently vortexing. The final molar ratio of this compound to BSA should be between 3:1 and 5:1.

  • Incubate the mixture at 37°C for 30 minutes with gentle agitation to allow for complex formation.

  • Sterile-filter the final this compound-BSA complex solution using a 0.22 µm filter.

  • Store the complexed stock solution in aliquots at -20°C.

Protocol 2: Adipocyte Lipid Accumulation Assay

This protocol outlines a method to assess the effect of this compound on lipid accumulation in 3T3-L1 adipocytes using Oil Red O staining.

Materials:

  • Differentiated 3T3-L1 adipocytes in a 24-well plate

  • This compound-BSA complex stock solution

  • Oil Red O staining solution

  • 10% Formalin

  • 60% Isopropanol (B130326)

  • Microplate reader

Procedure:

  • Treat differentiated 3T3-L1 adipocytes with various concentrations of the this compound-BSA complex for the desired duration (e.g., 48 hours). Include a vehicle control (BSA solution without this compound).

  • Wash the cells twice with PBS.

  • Fix the cells with 10% formalin for 1 hour at room temperature.

  • Wash the cells with water and then with 60% isopropanol.

  • Stain the cells with Oil Red O solution for 20 minutes at room temperature.

  • Wash the cells with water to remove excess stain.

  • Elute the stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.

  • Measure the absorbance of the eluted stain at 520 nm using a microplate reader.

Protocol 3: Western Blot for AMPK Activation

This protocol details the detection of phosphorylated AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, following treatment with this compound.

Materials:

  • Cell lysates from this compound-treated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated cells with ice-cold RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against phospho-AMPKα overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the primary antibody against total AMPKα as a loading control.

Data Presentation

Table 1: Hypothetical Quantitative Data for the Effect of this compound on Lipid Accumulation in 3T3-L1 Adipocytes

TreatmentConcentration (µM)Oil Red O Absorbance (520 nm) (Mean ± SD)
Vehicle Control-0.85 ± 0.05
This compound100.78 ± 0.06
This compound500.62 ± 0.04
This compound1000.45 ± 0.03
Positive Control (e.g., Rosiglitazone)11.25 ± 0.08
p < 0.05, ** p < 0.01 compared to vehicle control

Table 2: Hypothetical Quantitative Data for the Effect of this compound on AMPK Phosphorylation in 3T3-L1 Adipocytes

TreatmentConcentration (µM)p-AMPKα/Total AMPKα Ratio (Arbitrary Units) (Mean ± SD)
Vehicle Control-1.0 ± 0.1
This compound101.2 ± 0.15
This compound501.8 ± 0.2
This compound1002.5 ± 0.3
Positive Control (e.g., AICAR)5003.2 ± 0.4
p < 0.05, ** p < 0.01 compared to vehicle control

Visualizations

Signaling_Pathway cluster_0 8-Nonenoic_Acid This compound Cell_Membrane Cell Membrane AMPK_Activation AMPK Activation (Phosphorylation at Thr172) Cell_Membrane->AMPK_Activation Enters Cell Metabolic_Effects Downstream Metabolic Effects AMPK_Activation->Metabolic_Effects Lipid_Metabolism Altered Lipid Metabolism (e.g., Reduced Lipid Accumulation) Metabolic_Effects->Lipid_Metabolism

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (in DMSO/Ethanol) BSA_Complex Complex with Fatty Acid-Free BSA Stock_Solution->BSA_Complex Treatment Treat with this compound-BSA Complex BSA_Complex->Treatment Cell_Seeding Seed 3T3-L1 Preadipocytes Differentiation Differentiate to Adipocytes Cell_Seeding->Differentiation Differentiation->Treatment Lipid_Assay Lipid Accumulation Assay (Oil Red O Staining) Treatment->Lipid_Assay Western_Blot Western Blot for p-AMPK/Total AMPK Treatment->Western_Blot

Caption: General experimental workflow for bioassays.

Troubleshooting_Logic Start Inconsistent Results? Check_Solubility Is the compound precipitating? Start->Check_Solubility Check_Stability Is the stock solution fresh and properly stored? Check_Solubility->Check_Stability No Solution_Solubility Optimize with BSA complex or adjust solvent concentration. Check_Solubility->Solution_Solubility Yes Check_Dosing Is the concentration in the optimal range? Check_Stability->Check_Dosing Yes Solution_Stability Prepare fresh stock solution and store in aliquots. Check_Stability->Solution_Stability No Check_Cells Are cells healthy and at a low passage number? Check_Dosing->Check_Cells Yes Solution_Dosing Perform a dose-response curve. Check_Dosing->Solution_Dosing No Solution_Cells Use a new batch of cells and standardize passage number. Check_Cells->Solution_Cells No

Caption: Troubleshooting decision tree.

Technical Support Center: Refining 8-Nonenoic Acid Extraction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 8-nonenoic acid extraction.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of this compound, providing potential causes and recommended solutions in a clear question-and-answer format.

Issue 1: Low Yield of this compound

Question Potential Cause(s) Recommended Solution(s)
Why is my this compound yield consistently low? Incomplete Cell Lysis: The solvent may not be effectively penetrating the sample matrix to release the fatty acids.Ensure thorough homogenization of the sample. For plant materials, grinding to a fine powder can increase surface area, but for epicuticular waxes, gentle cutting may be preferable to avoid releasing intracellular contaminants. For microbial sources, ensure cell disruption methods (e.g., sonication, bead beating) are optimized.
Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound.This compound is a medium-chain fatty acid and is soluble in most organic solvents.[1] A common and effective solvent system for fatty acid extraction is a chloroform (B151607):methanol (B129727) mixture (e.g., 2:1 v/v), as used in the Folch or Bligh & Dyer methods.[2][3] Hexane (B92381) or ethyl acetate (B1210297) can also be effective.[4]
Insufficient Solvent Volume: The solvent-to-sample ratio may be too low for complete extraction.Use a solvent-to-sample ratio of at least 20:1 (v/w) to ensure exhaustive extraction.[3]
Insufficient Number of Extractions: A single extraction may not be sufficient to recover all the this compound.Perform sequential extractions (at least 2-3 times) of the sample homogenate and pool the organic phases to maximize recovery.
Analyte Loss During Workup: this compound may be lost during phase separation or solvent evaporation steps.Ensure complete phase separation by centrifugation.[3] When evaporating the solvent, use a gentle stream of nitrogen and avoid excessive heat to prevent loss of the semi-volatile this compound.

Issue 2: Degradation of this compound During Extraction

Question Potential Cause(s) Recommended Solution(s)
How can I prevent my this compound from degrading during the extraction process? Oxidation: The double bond in this compound is susceptible to oxidation, which can be accelerated by exposure to oxygen, heat, light, and metal ions.[5]Work quickly and keep samples on ice to minimize enzymatic activity.[5] Add an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent.[5] Whenever possible, work under an inert atmosphere (e.g., nitrogen or argon).[5]
Hydrolysis: If extracting from a sample containing esterified this compound, harsh acidic or basic conditions can lead to hydrolysis.Use neutral or mildly acidic/basic conditions during extraction, depending on the nature of the starting material. If derivatization is required for analysis, it should be performed as a separate step after extraction.
Thermal Degradation: High temperatures during solvent evaporation can cause degradation.Evaporate solvents under reduced pressure using a rotary evaporator or a gentle stream of nitrogen at a controlled, low temperature.

Issue 3: Co-extraction of Impurities

Question Potential Cause(s) Recommended Solution(s)
My this compound extract contains a high level of impurities. How can I improve its purity? Co-extraction of Polar Impurities: Solvent systems like chloroform:methanol can also extract polar compounds.Perform a "Folch wash" by adding a salt solution (e.g., 0.9% NaCl) to the extract to partition polar impurities into the aqueous phase.[3]
Co-extraction of Other Lipids: The initial extract will likely contain a mixture of different fatty acids and other lipids.For higher purity, consider a post-extraction purification step such as Solid-Phase Extraction (SPE).[6] Normal phase SPE can be used to separate fatty acids from other less polar lipids.
Formation of Emulsions: High-fat samples can sometimes form emulsions during liquid-liquid extraction, trapping impurities.Gently swirl instead of vigorously shaking the separatory funnel.[5] Adding a small amount of a different organic solvent or centrifugation can help to break the emulsion.[5]

Frequently Asked Questions (FAQs)

1. What is the best method for extracting this compound?

The optimal extraction method depends on the sample matrix, the desired purity of the extract, and the available equipment.

  • Solvent Extraction (e.g., Folch or Bligh & Dyer methods): A robust and widely used method for general lipid extraction.[2][3] It is relatively simple and effective for a wide range of sample types.

  • Solid-Phase Extraction (SPE): Offers excellent sample cleanup and can be used to fractionate fatty acids and remove interfering compounds.[6][7] It is particularly useful for preparing samples for chromatographic analysis.

  • Supercritical Fluid Extraction (SFE): A "green" extraction technique that uses supercritical CO2 as the solvent.[8][9] It is highly tunable and can provide selective extraction by adjusting pressure and temperature.[8]

2. Do I need to derivatize this compound for analysis?

  • For Gas Chromatography (GC) analysis: Yes, derivatization is typically necessary. This compound is not volatile enough for direct GC analysis. It is commonly converted to its fatty acid methyl ester (FAME) to increase its volatility.

  • For Liquid Chromatography (LC) analysis: Derivatization is generally not required. This compound can be analyzed directly by LC, often coupled with mass spectrometry (MS).

3. How should I store this compound to ensure its stability?

This compound should be stored in a cool, dark place.[10] For long-term storage, it is recommended to keep it at -20°C or below, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5] If in solution, use a high-purity, degassed organic solvent.[5]

4. What are the key physical and chemical properties of this compound?

PropertyValue
Molecular Formula C9H16O2[11]
Molecular Weight 156.22 g/mol [11]
Appearance Liquid[12]
Density 0.908 g/mL at 25 °C[12]
Solubility Soluble in most organic solvents; insoluble in water.[1]

Data Presentation

The following table summarizes representative recovery rates for different extraction methods for medium-chain fatty acids, which can serve as a reference for optimizing this compound extraction. Note: This data is for structurally similar fatty acids, and method validation with this compound standards is crucial for accurate quantification.

Extraction MethodSample MatrixTypical Recovery Rate (%)Key Considerations
Solvent Extraction (Folch) Biological Tissues95 - 99Robust and widely applicable, but may co-extract impurities.[2][3]
Solid-Phase Extraction (SPE) Plant Extracts85 - 95Provides a cleaner extract and allows for fractionation.[6][7]
Supercritical Fluid Extraction (SFE) Natural Products90 - 98Environmentally friendly and highly selective, but requires specialized equipment.[8][9]

Experimental Protocols

Protocol 1: Solvent Extraction of this compound (Adapted from Folch Method)

Objective: To extract total lipids, including this compound, from a biological sample.

Materials:

  • Sample (e.g., homogenized tissue, microbial cell pellet)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Homogenization: Homogenize the sample in a 2:1 (v/v) mixture of chloroform and methanol to a final volume that is 20 times the volume of the sample.[3]

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate. Vortex thoroughly to induce phase separation.

  • Centrifugation: Centrifuge the mixture at a sufficient speed (e.g., 2000 x g) for 10 minutes to achieve a clear separation of the two phases.

  • Lipid Recovery: Carefully collect the lower (chloroform) layer, which contains the lipids, using a glass Pasteur pipette.

  • Washing (Optional): To remove non-lipid contaminants, wash the chloroform layer by adding an equal volume of a 1:1 mixture of methanol and water, vortexing, centrifuging, and re-collecting the lower phase.

  • Drying: Evaporate the chloroform from the collected lipid extract under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for downstream analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Purification

Objective: To purify this compound from a crude lipid extract.

Materials:

  • Crude lipid extract containing this compound

  • Normal phase SPE cartridge (e.g., silica-based)

  • Hexane

  • Ethyl acetate

  • Methanol

  • SPE vacuum manifold

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 2-3 column volumes of methanol followed by 2-3 column volumes of hexane through the cartridge. Do not allow the cartridge to dry out.

  • Sample Loading: Dissolve the crude lipid extract in a minimal amount of hexane and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2-3 column volumes of hexane to elute non-polar impurities.

  • Elution: Elute the this compound from the cartridge using a solvent of intermediate polarity, such as a mixture of hexane and ethyl acetate (e.g., 90:10 v/v). The optimal solvent ratio may need to be determined empirically.

  • Drying and Reconstitution: Evaporate the solvent from the collected eluate and reconstitute the purified this compound in a suitable solvent for analysis.

Protocol 3: Supercritical Fluid Extraction (SFE) of this compound

Objective: To extract this compound from a solid sample using supercritical CO2.

Materials:

  • Dried and ground solid sample

  • Supercritical Fluid Extractor

  • Supercritical grade CO2

Procedure:

  • Sample Preparation: Ensure the sample is adequately dried and ground to a consistent particle size to facilitate efficient extraction.

  • Loading the Extraction Vessel: Place the prepared sample into the extraction vessel of the SFE system.

  • Setting Extraction Parameters: Set the desired extraction temperature (e.g., 40-60°C) and pressure (e.g., 200-400 bar).[8] These parameters can be optimized to selectively extract this compound.

  • Extraction: Pump supercritical CO2 through the extraction vessel at a constant flow rate. The this compound will be dissolved in the supercritical fluid.

  • Collection: The extract-laden supercritical fluid is passed into a separator where the pressure is reduced, causing the CO2 to return to a gaseous state and the this compound to precipitate and be collected.

  • Post-Processing: The collected extract can be used directly or further purified if necessary.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification (Optional) cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization/ Grinding Sample->Homogenization Solvent_Extraction Solvent Extraction Homogenization->Solvent_Extraction SFE Supercritical Fluid Extraction Homogenization->SFE Purification_SPE Solid-Phase Extraction Solvent_Extraction->Purification_SPE Derivatization Derivatization (FAME) Solvent_Extraction->Derivatization LC_MS LC-MS Analysis Solvent_Extraction->LC_MS SPE Solid-Phase Extraction SFE->Purification_SPE SFE->Derivatization SFE->LC_MS Purification_SPE->Derivatization Purification_SPE->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS

Caption: General experimental workflow for this compound extraction and analysis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions Start Low this compound Yield Incomplete_Lysis Incomplete Lysis Start->Incomplete_Lysis Wrong_Solvent Inappropriate Solvent Start->Wrong_Solvent Low_Volume Insufficient Solvent Volume Start->Low_Volume Few_Extractions Insufficient Extractions Start->Few_Extractions Analyte_Loss Loss During Workup Start->Analyte_Loss Optimize_Homogenization Optimize Homogenization Incomplete_Lysis->Optimize_Homogenization Use_Chloroform_Methanol Use Chloroform:Methanol Wrong_Solvent->Use_Chloroform_Methanol Increase_Ratio Increase Solvent:Sample Ratio Low_Volume->Increase_Ratio Sequential_Extractions Perform Sequential Extractions Few_Extractions->Sequential_Extractions Careful_Workup Careful Phase Separation & Gentle Evaporation Analyte_Loss->Careful_Workup

Caption: Troubleshooting logic for low this compound yield.

References

Validation & Comparative

A Comparative Guide to the Analytical Quantification of 8-Nonenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GC-MS and LC-MS/MS Methods for the Quantification of 8-Nonenoic Acid.

This guide provides a comprehensive overview and comparison of the two primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for obtaining accurate and reproducible data in research, clinical diagnostics, and drug development. This document outlines detailed experimental protocols, presents a summary of performance data, and includes visualizations to aid in methodological decisions.

Performance Comparison: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and desired sample throughput. Both techniques offer high levels of sensitivity and selectivity. A key difference lies in the sample preparation, as GC-MS typically requires a derivatization step to increase the volatility of this compound, usually by converting it to its fatty acid methyl ester (FAME). In contrast, LC-MS/MS can often analyze the underivatized acid directly.

Below is a summary of typical performance characteristics for the quantification of this compound and related fatty acids using these two methods. It is important to note that specific performance values can vary based on the instrumentation, sample matrix, and the specific validated method employed.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.99 for various FAMEs[1]> 0.99 for various fatty acids
Limit of Detection (LOD) 0.01 - 1 µg/L (for cis-2-nonenoic acid)[1]0.8–10.7 nmol/L for various fatty acids[2][3]
Limit of Quantification (LOQ) 0.05 - 5 µg/L (for cis-2-nonenoic acid)[1]2.4–285.3 nmol/L for various fatty acids[2][3]
Accuracy (% Recovery) 85% - 115% (dependent on matrix and extraction)[1]Typically within 80-120%
Precision (%RSD) < 15% (intra- and inter-day)[1]< 15% (intra- and inter-day)
Derivatization Typically required (e.g., to FAME)Often not required

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are representative protocols for the quantification of this compound in a biological matrix such as plasma or serum.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol involves lipid extraction, derivatization to form the fatty acid methyl ester (FAME) of this compound, and subsequent analysis by GC-MS.

1. Sample Preparation and Lipid Extraction:

  • To 100 µL of plasma or serum, add an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar fatty acid not present in the sample).

  • Perform a lipid extraction using a suitable solvent system, such as a modified Folch extraction with chloroform (B151607) and methanol (B129727) or a methyl-tert-butyl ether (MTBE) extraction.

  • After phase separation, collect the organic layer containing the lipids.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add a derivatizing agent such as 14% Boron Trifluoride in methanol (BF₃/methanol) or methanolic HCl.

  • Heat the mixture at a controlled temperature (e.g., 60-100°C) for a specified time (e.g., 30-60 minutes) to facilitate the conversion to FAMEs.[4]

  • After cooling, add a nonpolar solvent like hexane (B92381) to extract the FAMEs.

  • Wash the organic layer with a salt solution to remove any remaining reagent.

  • Collect the hexane layer containing the FAMEs for GC-MS analysis.

3. GC-MS Analysis:

  • GC System: Agilent GC-MS or equivalent.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used for FAME analysis.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: An initial temperature of around 100°C, held for a few minutes, followed by a temperature ramp of 10-20°C/min to a final temperature of approximately 250°C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selective Ion Monitoring (SIM) of characteristic ions of the this compound methyl ester for enhanced sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol allows for the direct analysis of this compound without derivatization.

1. Sample Preparation:

  • To 100 µL of plasma or serum, add an internal standard (e.g., a deuterated analog of this compound).

  • Perform protein precipitation by adding a threefold excess of a cold organic solvent like acetonitrile (B52724) or methanol.

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is typically used for the separation of fatty acids.[2]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or a mixture of acetonitrile and isopropanol (B130326) with 0.1% formic acid.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Gradient: A gradient elution starting with a lower percentage of organic phase and ramping up to a high percentage is used to separate the analyte from matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MS/MS Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for this compound will be [M-H]⁻, and specific product ions are monitored.

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the typical experimental workflows for the quantification of this compound using GC-MS and LC-MS/MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization to FAME Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Quantification GCMS->Data LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Extraction Protein Precipitation & Extraction Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Acquisition & Quantification LCMS->Data Metabolic_Pathway cluster_entry Cellular Entry & Activation cluster_beta_oxidation β-Oxidation Spiral DHC Dihydrocapsaicin MNA8 8-Methyl Nonanoic Acid DHC->MNA8 Hydrolysis MNA8_CoA 8-Methylnonanoyl-CoA MNA8->MNA8_CoA Acyl-CoA Synthetase BetaOx β-Oxidation MNA8_CoA->BetaOx AcetylCoA Propionyl-CoA & Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

References

Comparative Analysis of 8-Nonenoic Acid Levels in Different Tissues: A Methodological and Informational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 8-nonenoic acid, a monounsaturated medium-chain fatty acid. Due to a lack of readily available direct comparative studies on its endogenous levels across different tissues, this document focuses on providing the essential methodologies for such a comparative analysis. It also presents a putative signaling pathway for this compound based on the known pathways of structurally similar fatty acids.

Data Presentation: A Call for Future Research

A comprehensive comparative analysis of this compound concentrations in various tissues is a critical area for future research. To facilitate such studies and the presentation of their findings, the following table structure is recommended for the clear and concise summary of quantitative data.

TissueSpeciesConcentration (nmol/g or µg/g tissue)Analytical MethodReference
Brain
Liver
Adipose Tissue
Muscle
Plasma/Serum
Heart
Kidney

Currently, a comprehensive dataset to populate this table is not available in the public domain based on the conducted literature review.

Experimental Protocols for the Quantification of this compound

The accurate quantification of this compound in biological matrices is achievable through established analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below are detailed protocols that can be adapted for the analysis of this compound in various tissues.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like fatty acids, which typically require derivatization to increase their volatility.

1. Sample Preparation and Lipid Extraction:

  • Tissue Homogenization: Weigh a known amount of frozen tissue (e.g., 50-100 mg) and homogenize in a suitable solvent, such as a chloroform:methanol (B129727) mixture (2:1, v/v), to extract total lipids.

  • Internal Standard: Add a known amount of an appropriate internal standard, such as a deuterated analog of a medium-chain fatty acid, to the homogenization buffer to correct for extraction losses and analytical variability.

  • Phase Separation: After homogenization, add water or a salt solution to induce phase separation. The lower organic phase containing the lipids should be carefully collected.

  • Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add a derivatizing agent such as 14% boron trifluoride in methanol (BF3/methanol) or methanolic HCl.

  • Heat the mixture at a controlled temperature (e.g., 60-100°C) for a specific duration (e.g., 30-60 minutes) to convert the fatty acids to their more volatile methyl esters.

  • After cooling, add water and a non-polar solvent like hexane (B92381) to extract the FAMEs. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for FAMEs analysis (e.g., a polar-coated column like a DB-23 or a non-polar column like a DB-5ms).

  • Oven Temperature Program: An initial temperature of around 100°C, ramped up to approximately 250°C, with appropriate hold times to ensure separation of this compound methyl ester from other FAMEs.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, targeting the characteristic ions of this compound methyl ester.

4. Quantification:

  • A calibration curve is generated using standard solutions of this compound methyl ester of known concentrations.

  • The peak area ratio of the analyte to the internal standard is plotted against the concentration to create the calibration curve.

  • The concentration of this compound in the tissue sample is then determined by interpolating its peak area ratio from the calibration curve.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers the advantage of analyzing fatty acids in their native form without the need for derivatization, which can simplify sample preparation and reduce the risk of analytical artifacts.

1. Sample Preparation and Lipid Extraction:

  • Follow the same tissue homogenization and lipid extraction procedure as described for the GC-MS protocol, including the use of an appropriate internal standard.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Column: A reversed-phase column (e.g., C18 or C8) is typically used for the separation of fatty acids.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of acid like formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode is ideal for high sensitivity and specificity.

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for fatty acid analysis.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

3. Quantification:

  • A calibration curve is constructed by analyzing standard solutions of this compound at various concentrations.

  • The peak area ratio of this compound to the internal standard is used to calculate the concentration in the tissue samples.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

To visualize the potential biological roles and the analytical process for this compound, the following diagrams are provided in the DOT language for Graphviz.

G Putative Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 8-NA This compound Receptor G-Protein Coupled Receptor (GPCR) or Fatty Acid Transporter 8-NA->Receptor Metabolism Metabolic Pathways (e.g., β-oxidation) 8-NA->Metabolism G-Protein G-Protein Activation Receptor->G-Protein AC/PLC Adenylyl Cyclase (AC) or Phospholipase C (PLC) G-Protein->AC/PLC cAMP/IP3_DAG cAMP or IP3/DAG AC/PLC->cAMP/IP3_DAG PKA/PKC PKA or PKC Activation cAMP/IP3_DAG->PKA/PKC Gene_Expression Alteration of Gene Expression PKA/PKC->Gene_Expression Biological_Response Cellular Response (e.g., Inflammation, Metabolism) Gene_Expression->Biological_Response Leads to G Experimental Workflow for this compound Quantification Tissue_Sample Tissue Sample (e.g., Liver, Brain) Homogenization Homogenization & Lipid Extraction Tissue_Sample->Homogenization Derivatization Derivatization (for GC-MS) (FAMEs) Homogenization->Derivatization No_Derivatization Direct Analysis (for LC-MS/MS) Homogenization->No_Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis No_Derivatization->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing

A Comparative Guide to the Cross-Validation of Analytical Platforms for 8-Nonenoic Acid Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Nonenoic acid, an unsaturated fatty acid, is a molecule of increasing interest in various research fields, including as a potential biomarker and its role in chemical communication. Accurate and reliable quantification of this compound in diverse biological matrices is crucial for elucidating its physiological and pathological significance. This guide provides an objective comparison of the two primary analytical platforms for this compound measurement: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While direct cross-validation studies for this compound are limited, this document synthesizes data from the analysis of structurally similar fatty acids to provide a comprehensive performance comparison and detailed experimental protocols.

Data Presentation: Performance Characteristics

The selection of an analytical platform is a critical decision that impacts the sensitivity, specificity, and throughput of this compound quantification. The following tables summarize the typical performance characteristics for GC-MS and LC-MS/MS based on validated methods for similar unsaturated fatty acids.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance

ParameterTypical Performance for Fatty Acid Methyl Esters (FAMEs)Key Considerations
Linearity (r²) > 0.99Demonstrates excellent linearity over a wide concentration range.
Limit of Detection (LOD) 0.01 - 1 µg/LHigh sensitivity, suitable for trace-level analysis.[1]
Limit of Quantification (LOQ) 0.05 - 5 µg/LReliably quantifies low concentrations of the analyte.[1]
Accuracy (Recovery %) 85% - 115%Good recovery is achievable with appropriate internal standards and extraction methods.[1]
Precision (%RSD) < 15%Both intra- and inter-day precision are typically within acceptable limits for bioanalytical methods.[1]
Derivatization MandatoryA necessary step to increase the volatility of this compound for GC analysis.

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance

ParameterTypical Performance for Underivatized Fatty AcidsKey Considerations
Linearity (r²) > 0.99Excellent linearity is consistently achieved.
Limit of Detection (LOD) low pg to fg rangeGenerally offers superior sensitivity compared to GC-MS for targeted analysis.
Limit of Quantification (LOQ) low pg to fg rangeEnables the quantification of very low analyte concentrations.
Accuracy (Recovery %) 90% - 110%High accuracy is attainable, particularly with the use of stable isotope-labeled internal standards.
Precision (%RSD) < 10%Often provides slightly better precision than GC-MS.
Derivatization Not typically requiredSimplifies sample preparation and reduces the potential for analyte loss or degradation.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining accurate and reproducible results. The following sections outline standardized methodologies for the analysis of this compound using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of this compound requires a derivatization step to convert the non-volatile fatty acid into a volatile fatty acid methyl ester (FAME).

1. Sample Preparation: Lipid Extraction

A common method for extracting lipids from biological samples is the Folch extraction.

  • To 100 µL of the sample (e.g., plasma, cell lysate), add an internal standard (e.g., heptadecanoic acid).

  • Add a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727).

  • Vortex thoroughly to ensure complete mixing and extraction.

  • Centrifuge to separate the organic and aqueous layers.

  • Collect the lower organic layer containing the lipids.

  • Evaporate the solvent under a gentle stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Ester (FAME)

  • To the dried lipid extract, add 1 mL of 14% Boron Trifluoride (BF₃) in methanol.

  • Seal the tube and heat at 60°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane (B92381) and 1 mL of a saturated NaCl solution.

  • Vortex and centrifuge to separate the layers.

  • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

3. GC-MS Instrumental Parameters

ParameterSetting
GC Column Polar capillary column suitable for FAME analysis (e.g., CP-Sil 88 or BPX-70, 100 m)
Oven Program Initial temperature 150°C, ramp to 220°C at 4°C/min, hold for 20 minutes
Carrier Gas Helium at a constant flow rate
Ionization Mode Electron Ionization (EI) at 70 eV
Detection Mode Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS allows for the direct analysis of this compound in its native form, simplifying the sample preparation workflow.

1. Sample Preparation: Protein Precipitation and Extraction

  • To 100 µL of the sample (e.g., plasma), add an internal standard (e.g., deuterated this compound).

  • Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex and then centrifuge at high speed.

  • Collect the supernatant containing the analyte.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of the initial mobile phase.

2. LC-MS/MS Instrumental Parameters

ParameterSetting
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A gradient of methanol and water with 0.1% formic acid
Flow Rate 0.3 mL/min
Ion Source Electrospray ionization (ESI) in negative ion mode
MS Detection Multiple Reaction Monitoring (MRM) of the transition from the precursor ion (M-H)⁻ of this compound to a specific product ion

Mandatory Visualization

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Workflow cluster_lcms LC-MS/MS Workflow cluster_data_analysis Data Analysis Biological_Sample Biological Sample Add_IS Add Internal Standard Biological_Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Derivatization Derivatization (FAME) Extraction->Derivatization LC_Separation LC Separation Extraction->LC_Separation GC_Separation GC Separation Derivatization->GC_Separation MS_Detection_GC MS Detection (EI) GC_Separation->MS_Detection_GC Quantification Quantification MS_Detection_GC->Quantification MS_Detection_LC MS/MS Detection (ESI) LC_Separation->MS_Detection_LC MS_Detection_LC->Quantification

Caption: General experimental workflow for this compound analysis.

Decision_Tree Start Start: Need to measure this compound High_Sensitivity Is highest sensitivity critical? Start->High_Sensitivity High_Throughput Is high throughput required? High_Sensitivity->High_Throughput Yes Complex_Matrix Is the sample matrix highly complex? High_Sensitivity->Complex_Matrix No High_Throughput->Complex_Matrix No LCMS LC-MS/MS is recommended High_Throughput->LCMS Yes Complex_Matrix->LCMS Yes GCMS GC-MS is a suitable option Complex_Matrix->GCMS No

References

A Comparative Guide to the Structural Confirmation of Enzymatically Produced 8-Nonenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the production and structural confirmation of 8-nonenoic acid, a valuable unsaturated fatty acid. It is designed to assist researchers in selecting the most suitable methods for their specific applications, with a focus on comparing a plausible enzymatic synthesis route with a traditional chemical approach. Detailed experimental protocols and data presentation are included to support informed decision-making in research and development.

Production Methods: Enzymatic vs. Chemical Synthesis

The choice of production method for this compound depends on factors such as desired purity, scalability, cost, and environmental impact. Here, we compare a potential enzymatic pathway with a conventional chemical synthesis.

ParameterEnzymatic Synthesis (via P450 Decarboxylase)Chemical Synthesis (via Grignard Reaction)
Principle Biocatalytic decarboxylation of a C10 dicarboxylic acid precursor using a P450 fatty acid decarboxylase (e.g., OleT).[1][2][3][4][5]Nucleophilic addition of a Grignard reagent to carbon dioxide, followed by acidic workup.[6][7][8][9][10]
Precursors Decane-1,10-dioic acid, H₂O₂8-bromo-1-octene (B45317), Magnesium, CO₂ (dry ice)
Reaction Conditions Mild (e.g., near-neutral pH, room temperature).[11][12]Harsh (anhydrous ether, cryogenic temperatures for CO₂ addition).[7][8]
Specificity High (enzyme-specific).[13][14]Low (can have side reactions).
Byproducts CO₂, H₂O.[4]Magnesium salts, side-products from unreacted Grignard reagent.
Environmental Impact Generally considered "greener" and more sustainable.[12]Involves hazardous reagents and solvents.
Scalability Can be challenging and costly to scale up.[11]Well-established for large-scale industrial production.
Purity of Product Typically high due to enzyme specificity.[12]May require extensive purification.

Structural Confirmation Methods

Once this compound is synthesized, its chemical structure must be rigorously confirmed. The following analytical techniques are commonly employed for the characterization of fatty acids.

Analytical TechniquePrincipleSample PreparationKey Performance Metrics for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection and fragmentation analysis.[15][16][17][18][19]Derivatization to a volatile ester, typically a fatty acid methyl ester (FAME), is required.[15][19]Retention Time: Specific for the FAME of this compound under defined GC conditions. Mass Spectrum: Characteristic fragmentation pattern with a molecular ion peak (for the FAME) at m/z 170.25 and key fragment ions.[20][21]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Exploits the magnetic properties of atomic nuclei to provide detailed information about the chemical structure and connectivity of atoms in a molecule.[22][23]Dissolution in a deuterated solvent (e.g., CDCl₃).¹H NMR: Distinct signals for protons of the terminal double bond, the carboxylic acid group, and the aliphatic chain. ¹³C NMR: Unique chemical shifts for each carbon atom, including the carbonyl carbon, the two sp² carbons of the double bond, and the aliphatic carbons.[20]
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, which excites molecular vibrations and provides information about the functional groups present.[24][25][26]The liquid sample can be analyzed directly using an ATR-FTIR accessory.[25]Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C=C stretch of the alkene, and the C-H stretches of the aliphatic chain.[25][26]

Experimental Protocols

Enzymatic Synthesis of this compound (Conceptual)

This protocol describes a plausible enzymatic approach for the production of this compound utilizing a P450 fatty acid decarboxylase.

Objective: To produce this compound from a C10 dicarboxylic acid precursor.

Materials:

  • Recombinant E. coli expressing a P450 fatty acid decarboxylase (e.g., OleT).[1][3]

  • Decane-1,10-dioic acid (substrate).

  • Hydrogen peroxide (H₂O₂).

  • Phosphate (B84403) buffer (pH 7.4).

  • Ethyl acetate (B1210297) for extraction.

  • Standard laboratory glassware and incubator shaker.

Procedure:

  • Cultivate the recombinant E. coli strain to an appropriate cell density.

  • Harvest and resuspend the cells in the phosphate buffer.

  • Add the decane-1,10-dioic acid substrate to the cell suspension.

  • Initiate the reaction by adding hydrogen peroxide.

  • Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30°C) for a specified time.

  • Stop the reaction by acidification and extract the product with ethyl acetate.

  • Analyze the organic extract for the presence of this compound using GC-MS.

Chemical Synthesis of this compound

This protocol outlines the synthesis of this compound via a Grignard reaction.[6][8][9]

Objective: To synthesize this compound from 8-bromo-1-octene.

Materials:

  • 8-bromo-1-octene.

  • Magnesium turnings.

  • Anhydrous diethyl ether.

  • Dry ice (solid CO₂).

  • Hydrochloric acid (HCl) for workup.

  • Standard laboratory glassware for anhydrous reactions.

Procedure:

  • Activate the magnesium turnings in a flame-dried flask under an inert atmosphere.

  • Add a solution of 8-bromo-1-octene in anhydrous diethyl ether dropwise to the magnesium to form the Grignard reagent.

  • Cool the reaction mixture and slowly add crushed dry ice.

  • Allow the mixture to warm to room temperature and then perform an acidic workup with HCl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.

  • Purify the product by distillation or chromatography.

Structural Confirmation Protocols

1. GC-MS Analysis:

  • Derivatization to FAME: Methylate the this compound sample using a standard procedure, such as heating with a solution of H₂SO₄ in methanol.[15]

  • GC Separation: Inject the FAME sample into a GC equipped with a suitable capillary column (e.g., a polar column like HP-88).[15] Use a temperature program to separate the components.

  • MS Detection: Analyze the eluting compounds using a mass spectrometer in electron ionization (EI) mode.

  • Data Analysis: Compare the retention time and mass spectrum of the sample with that of an authentic this compound methyl ester standard.[27]

2. NMR Analysis:

  • Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., TMS).

  • ¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum. Expected signals include a multiplet for the terminal vinyl protons, a triplet for the protons alpha to the carbonyl group, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR Spectroscopy: Acquire a ¹³C NMR spectrum. Look for characteristic peaks corresponding to the carbonyl carbon (~180 ppm), the two alkene carbons (~139 ppm and ~114 ppm), and the aliphatic carbons.[20]

3. FTIR Analysis:

  • Sample Preparation: Place a drop of the neat liquid this compound sample on the crystal of an ATR-FTIR spectrometer.[25]

  • Spectral Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands: a broad O-H stretch from ~3300-2500 cm⁻¹, a strong C=O stretch around 1710 cm⁻¹, a C=C stretch around 1640 cm⁻¹, and C-H stretching and bending vibrations.[25][26]

Visualizations

Enzymatic_Synthesis Decane-1,10-dioic Acid Decane-1,10-dioic Acid P450 Decarboxylase (OleT) P450 Decarboxylase (OleT) Decane-1,10-dioic Acid->P450 Decarboxylase (OleT) H₂O₂ This compound This compound P450 Decarboxylase (OleT)->this compound + CO₂ + H₂O

Caption: Plausible enzymatic synthesis of this compound.

Structural_Confirmation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_confirmation Structural Confirmation Enzymatic Synthesis Enzymatic Synthesis Extraction/Chromatography Extraction/Chromatography Enzymatic Synthesis->Extraction/Chromatography Chemical Synthesis Chemical Synthesis Chemical Synthesis->Extraction/Chromatography GC-MS GC-MS Extraction/Chromatography->GC-MS NMR NMR Extraction/Chromatography->NMR FTIR FTIR Extraction/Chromatography->FTIR

Caption: Workflow for production and structural confirmation.

References

A Comparative Guide to Synthetic vs. Natural 8-Nonenoic Acid in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 8-Nonenoic Acid

This compound is a medium-chain fatty acid with a terminal double bond.[1][2] It has been identified in various natural sources, including the leaves of Solanum tuberosum (potato), where it contributes to the plant's flavor profile.[2] It also functions as a semiochemical in the chemical defense mechanisms of certain insects.[1] In cellular metabolism, as a fatty acid, it is implicated in signaling pathways that regulate energy homeostasis, such as the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR) pathways.[3][4] Additionally, derivatives of nonanoic acid have demonstrated antimicrobial properties.[5]

While the chemical identity of this compound from natural sources (e.g., secreted by bacteria) and synthetic "authentic standards" has been confirmed to be identical through analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS), a critical question for researchers is whether the source of the molecule impacts its biological activity in functional assays.[6] This guide aims to provide the necessary tools to investigate this question.

Data Presentation: A Comparative Overview

Direct quantitative comparisons of the biological activities of synthetic versus natural this compound are scarce in published literature. However, data from structurally similar compounds, such as methyl-branched derivatives of nonanoic acid, can provide a valuable benchmark. Researchers can utilize the experimental protocols outlined in this guide to generate comparative data for synthetic and natural this compound.

The following table summarizes the antimicrobial activity of 8-methyl-nonanoic acid, a structurally related compound, against a panel of microorganisms. This data is presented to illustrate the type of quantitative comparison that can be made.

Microorganism8-methyl-nonanoic acid MIC (µg/mL)
Bacillus subtilis>1000
Mycobacterium smegmatis>1000
Sarcina lutea>1000
Escherichia coli>1000
Salmonella typhimurium>1000
Streptomyces nojiriensis500
Candida utilis>1000
(Data adapted from a study on methyl-branched nonanoic acid derivatives[5])

Key Functional Assays & Experimental Protocols

To facilitate a direct comparison between synthetic and natural this compound, the following detailed protocols for key functional assays are provided.

Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of a substance that prevents the visible growth of a microorganism.

a. Materials:

  • Synthetic and natural this compound

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

b. Protocol:

  • Preparation of Stock Solutions: Prepare stock solutions of both synthetic and natural this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Microorganism Preparation: Inoculate the test microorganism into the appropriate broth and incubate until it reaches the logarithmic growth phase. Adjust the culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solutions in the appropriate sterile broth to achieve a range of concentrations.

  • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (broth with microorganism, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm with a plate reader.

AMPK Activation Assay: Western Blot for Phospho-AMPK

This assay assesses the ability of this compound to activate the AMPK signaling pathway by measuring the phosphorylation of the AMPKα subunit at Threonine 172.

a. Materials:

  • Cell line (e.g., HepG2, C2C12 myotubes)

  • Cell culture medium and supplements

  • Synthetic and natural this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

b. Protocol:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with various concentrations of synthetic or natural this compound for a predetermined time (e.g., 1-24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]

    • Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.[7]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Detect the signal using an ECL reagent and an imaging system.

  • Data Analysis: Strip the membrane and re-probe with an antibody for total AMPKα as a loading control. Quantify the band intensities and express the results as the ratio of phospho-AMPKα to total AMPKα.

PPARα Activation Assay: Luciferase Reporter Gene Assay

This cell-based assay measures the ability of this compound to act as a ligand for the PPARα nuclear receptor and induce the transcription of a reporter gene.

a. Materials:

  • Cell line (e.g., HEK293T, HepG2)

  • Expression plasmid for full-length human or mouse PPARα

  • Reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene (e.g., pPPRE-Luc)

  • Transfection reagent

  • Synthetic and natural this compound

  • Luciferase assay system

  • Luminometer

b. Protocol:

  • Cell Culture and Transfection: Seed cells in a 96-well plate. Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent. A plasmid expressing Renilla luciferase can be co-transfected as an internal control for transfection efficiency.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of synthetic or natural this compound. Include a vehicle control and a known PPARα agonist (e.g., GW7647) as a positive control.

  • Incubation: Incubate the cells for another 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of luciferase activity relative to the vehicle control.

Mandatory Visualizations

The following diagrams illustrate key concepts relevant to the functional analysis of this compound.

experimental_workflow cluster_source This compound Source cluster_assays Functional Assays cluster_data Data Analysis & Comparison synthetic Synthetic antimicrobial Antimicrobial Assay (MIC) synthetic->antimicrobial ampk AMPK Activation (Western Blot) synthetic->ampk ppar PPARα Activation (Reporter Assay) synthetic->ppar natural Natural Extract natural->antimicrobial natural->ampk natural->ppar comparison Comparative Analysis of Bioactivity antimicrobial->comparison ampk->comparison ppar->comparison

Caption: Experimental workflow for comparing synthetic and natural this compound.

AMPK_Signaling_Pathway fatty_acid This compound ampk AMPK fatty_acid->ampk Activates acc ACC ampk->acc Inhibits (via phosphorylation) malonyl_coa Malonyl-CoA acc->malonyl_coa Produces cpt1 CPT1 malonyl_coa->cpt1 Inhibits fatty_acid_synthesis Fatty Acid Synthesis malonyl_coa->fatty_acid_synthesis Substrate for beta_oxidation Fatty Acid β-Oxidation cpt1->beta_oxidation Promotes atp_production ATP Production beta_oxidation->atp_production Leads to

Caption: Simplified AMPK signaling pathway activated by fatty acids.

Conclusion

The provided experimental protocols and background information serve as a foundational guide for researchers aiming to conduct a rigorous comparison of synthetic and natural this compound. While chemical equivalence has been established, functional equivalence in biological systems remains an open question. By employing the outlined assays, scientists can generate the necessary quantitative data to objectively assess any potential differences in bioactivity, thereby informing the selection of the most appropriate source of this compound for their specific research and development needs.

References

Inter-laboratory Study for the Validation of an 8-Nonenoic Acid Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary analytical methods for the quantification of 8-nonenoic acid: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The data presented is a synthesis of typical performance characteristics observed in inter-laboratory validation studies for similar medium-chain fatty acids, offering a robust framework for methodology selection and validation.

Data Presentation: Quantitative Performance Comparison

The following tables summarize the validation parameters for the quantification of this compound using GC-MS and HPLC-MS/MS. These values represent a consensus from a hypothetical inter-laboratory study, reflecting expected performance across multiple laboratories.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance

Validation ParameterMean ResultRange Across LaboratoriesKey Considerations
Limit of Detection (LOD) 0.5 ng/mL0.2 - 1.0 ng/mLHigh sensitivity, suitable for trace analysis.
Limit of Quantification (LOQ) 1.5 ng/mL0.8 - 3.0 ng/mLReliable quantification at low concentrations.
Linearity (r²) > 0.995> 0.992Excellent linearity over a wide dynamic range.
Intra-Assay Precision (%CV) 4.5%3.0% - 6.5%Good repeatability within a single laboratory run.[1][2]
Inter-Assay Precision (%CV) 7.8%6.0% - 10.2%Good reproducibility across different runs and days.[1][2]
Accuracy (Recovery %) 95%88% - 105%High accuracy with the use of appropriate internal standards.[1][3]

Table 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Performance

Validation ParameterMean ResultRange Across LaboratoriesKey Considerations
Limit of Detection (LOD) 0.1 ng/mL0.05 - 0.5 ng/mLSuperior sensitivity compared to GC-MS.[4]
Limit of Quantification (LOQ) 0.3 ng/mL0.15 - 1.0 ng/mLAdvantageous for applications requiring very low-level detection.[4]
Linearity (r²) > 0.998> 0.995Exceptional linearity.
Intra-Assay Precision (%CV) 3.2%2.5% - 5.0%Slightly better precision than GC-MS.[4]
Inter-Assay Precision (%CV) 6.5%5.0% - 8.5%High reproducibility.[4]
Accuracy (Recovery %) 97%92% - 108%Excellent accuracy, often with simpler sample preparation.[4]

Experimental Protocols

Detailed methodologies for the quantification of this compound are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method requires derivatization of this compound to a volatile ester prior to analysis.

a. Sample Preparation (Lipid Extraction and Derivatization)

  • Lipid Extraction:

    • To 100 µL of plasma or serum, add an internal standard (e.g., deuterated this compound).

    • Perform a liquid-liquid extraction using a 2:1 (v/v) mixture of chloroform (B151607) and methanol.[3]

    • Vortex the mixture thoroughly and centrifuge to separate the layers.

    • Collect the lower organic layer containing the lipids.

  • Saponification:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add methanolic NaOH and heat to hydrolyze the lipids and release the free fatty acids.

  • Derivatization (Methylation):

    • Acidify the sample and add a methylating agent (e.g., BF3-methanol).

    • Heat the mixture to form fatty acid methyl esters (FAMEs).

    • Extract the FAMEs with hexane (B92381).

    • Wash the hexane layer with water and dry it over anhydrous sodium sulfate.

    • Evaporate the hexane and reconstitute the FAMEs in a suitable solvent for GC-MS analysis.

b. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature of 100°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min, hold for 5 minutes.

    • Ramp to 240°C at 5°C/min, hold for 10 minutes.

  • MS Detector: Electron Impact (EI) ionization.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of this compound methyl ester.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocol

This method allows for the direct analysis of this compound without derivatization.

a. Sample Preparation

  • Protein Precipitation and Extraction:

    • To 100 µL of plasma or serum, add an internal standard (e.g., deuterated this compound).

    • Add ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex and centrifuge at high speed.

    • Collect the supernatant containing the this compound.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

b. HPLC-MS/MS Instrumentation and Conditions

  • HPLC System: Agilent 1290 Infinity II LC System or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate this compound from other matrix components.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.

    • Monitor the specific precursor-to-product ion transition for this compound and its internal standard.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Serum) Extraction Extraction of This compound Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC-MS Path HPLCMS HPLC-MS/MS Analysis Extraction->HPLCMS HPLC-MS/MS Path GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification HPLCMS->Quantification Validation Validation Quantification->Validation

Caption: General experimental workflow for this compound analysis.

Potential Signaling Pathway Involvement

Medium-chain fatty acids (MCFAs) like this compound can influence cellular metabolism and signaling. The diagram below depicts a simplified, hypothetical signaling pathway.

signaling_pathway cluster_cell Cellular Environment cluster_cytosol Cytosol cluster_response Cellular Response MCFA This compound (MCFA) MCFA_in Intracellular This compound MCFA->MCFA_in Transport Membrane Cell Membrane Metabolism Beta-Oxidation (Mitochondria) MCFA_in->Metabolism Energy Production Signaling Signaling Cascade (e.g., PPARα activation) MCFA_in->Signaling Gene Regulation Energy Increased ATP Production Metabolism->Energy GeneExp Altered Gene Expression Signaling->GeneExp

Caption: Hypothetical signaling pathway for this compound.

References

8-Nonenoic acid versus other fatty acids in cell signaling pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acids, once primarily viewed as simple energy storage molecules and structural components of cell membranes, are now recognized as critical players in a multitude of cell signaling pathways. Their diverse roles in regulating cellular processes such as inflammation, proliferation, and metabolism have positioned them as key targets for therapeutic intervention. Among the vast array of fatty acids, 8-Nonenoic acid, a medium-chain unsaturated fatty acid, has garnered interest for its potential signaling activities. This guide provides a comparative analysis of this compound versus other well-characterized fatty acids in the context of key cell signaling pathways, supported by experimental data and detailed methodologies.

Comparative Analysis of Fatty Acid Signaling

The signaling functions of fatty acids are diverse and depend on their structure, including chain length and degree of saturation. This section compares the known effects of this compound with those of other representative fatty acids on major signaling pathways.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism, as well as inflammation. Fatty acids are natural ligands for PPARs.

While direct studies on this compound as a PPAR ligand are limited, research on its saturated counterpart, nonanoic acid, provides valuable insights. A study using X-ray crystallography revealed that nonanoic acid, along with octanoic acid, can occupy the ligand-binding pocket of PPARγ, acting as a partial agonist.[1] This suggests that this compound, with its similar carbon chain length, may also interact with and modulate PPARγ activity.

In comparison, other fatty acids exhibit distinct PPAR activation profiles:

  • Polyunsaturated fatty acids (PUFAs) , such as linoleic acid and arachidonic acid, are known activators of PPARα.[2]

  • Hydroxy monounsaturated fatty acids , like 11-hydroxy-(9Z)-octadecenoic acid, have been shown to activate PPARα, PPARδ, and PPARγ more effectively than oleic acid.[3]

  • Eicosapentaenoic acid (EPA) , an omega-3 fatty acid, and its derivative 8-hydroxyeicosapentaenoic acid (8-HEPE) have been identified as PPARα and PPARγ ligands.[4][5]

The potential for this compound to act as a selective PPAR modulator warrants further investigation, as this could have implications for metabolic diseases and inflammation.

Table 1: Comparative Effects of Fatty Acids on PPAR Activation

Fatty AcidPPAR Isoform(s) ActivatedPotency/EffectReference
Nonanoic Acid PPARγPartial Agonist[1]
Linoleic Acid PPARαAgonist[2]
Arachidonic Acid PPARαAgonist[2]
11-hydroxy-(9Z)-octadecenoic acid PPARα, PPARδ, PPARγAgonist (more potent than oleic acid)[3]
8-hydroxyeicosapentaenoic acid (8-HEPE) PPARα, PPARγAgonist[4][5]
Inflammatory Signaling Pathways: MAPK and NF-κB

The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways are central to the cellular inflammatory response. Certain fatty acids can modulate these pathways, leading to either pro- or anti-inflammatory outcomes.

Direct experimental data on the effect of this compound on these pathways is not yet available. However, a study on a structurally related compound, 8-oxo-9-octadecenoic acid (OOA), demonstrated significant anti-inflammatory effects. OOA was found to inhibit the lipopolysaccharide (LPS)-induced phosphorylation of JNK and ERK (members of the MAPK family) and reduce the phosphorylation of IκB-α and p50, key steps in the activation of the NF-κB pathway in RAW 264.7 macrophage cells.[6] This suggests that this compound may possess similar anti-inflammatory properties by targeting these critical signaling nodes.

In contrast, other fatty acids have shown varied effects on these inflammatory pathways:

  • Arachidonic acid , an omega-6 PUFA, can have pro-inflammatory effects by serving as a precursor for the synthesis of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[7]

  • α-Linolenic acid , an omega-3 PUFA, has demonstrated anti-inflammatory effects in M1-like macrophages, associated with the production of anti-inflammatory oxylipins.[8]

  • Kaurenoic acid , a diterpene, has been shown to exert anti-inflammatory effects by inhibiting the LPS-induced activation of NF-κB.[9]

Further research is necessary to elucidate the precise impact of this compound on the MAPK and NF-κB signaling cascades and to determine its potential as an anti-inflammatory agent.

Table 2: Comparative Effects of Fatty Acids on Inflammatory Signaling Pathways

Fatty Acid/CompoundSignaling Pathway(s) AffectedEffectCell TypeReference
8-oxo-9-octadecenoic acid (OOA) MAPK (JNK, ERK), NF-κBInhibitionRAW 264.7 macrophages[6]
Arachidonic Acid Pro-inflammatory mediator synthesisPro-inflammatoryVarious[7]
α-Linolenic Acid Oxylipin productionAnti-inflammatoryM1-like macrophages[8]
Kaurenoic Acid NF-κBInhibitionRAW 264.7 macrophages[9]

Experimental Protocols

To facilitate further research and validation of the findings discussed, this section provides detailed methodologies for key experiments.

PPAR Activation Assay (Luciferase Reporter Assay)

Objective: To determine if a fatty acid can activate specific PPAR isoforms.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.

    • Co-transfect the cells with three plasmids:

      • A plasmid expressing the ligand-binding domain of the PPAR isoform of interest (α, γ, or δ) fused to a GAL4 DNA-binding domain.

      • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

      • A plasmid expressing a constitutively active Renilla luciferase for normalization of transfection efficiency.

  • Treatment:

    • After 24 hours of transfection, treat the cells with various concentrations of the test fatty acid (e.g., this compound) or a known PPAR agonist (positive control) for 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

    • Calculate the fold induction of luciferase activity relative to the vehicle control.

Western Blot Analysis for MAPK and NF-κB Pathway Activation

Objective: To assess the effect of a fatty acid on the activation of key proteins in the MAPK and NF-κB signaling pathways.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., RAW 264.7 macrophages) and treat with the fatty acid of interest for a specified time course.

    • For inflammatory studies, cells are often pre-treated with the fatty acid before stimulation with an inflammatory agent like LPS.

  • Protein Extraction:

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to obtain total cell lysates.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-ERK, ERK, p-JNK, JNK, p-IκBα, IκBα).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizing Signaling Pathways

To provide a clearer understanding of the molecular interactions discussed, the following diagrams illustrate the key signaling pathways.

PPAR_Signaling FattyAcid Fatty Acid (e.g., this compound) PPAR PPAR FattyAcid->PPAR Binds RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes MetabolicRegulation Metabolic Regulation Inflammation Control TargetGenes->MetabolicRegulation

Caption: Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway.

Inflammatory_Signaling cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS MAPKKK MAPKKK LPS->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK TranscriptionFactors_MAPK Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors_MAPK InflammatoryGenes_MAPK Inflammatory Gene Expression TranscriptionFactors_MAPK->InflammatoryGenes_MAPK LPS_NFkB LPS IKK IKK Complex LPS_NFkB->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades, releasing NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus Translocates to InflammatoryGenes_NFkB Inflammatory Gene Expression NFkB_nucleus->InflammatoryGenes_NFkB FattyAcid Fatty Acid (e.g., this compound) FattyAcid->MAPK Inhibits? FattyAcid->IKK Inhibits?

Caption: Overview of MAPK and NF-κB Inflammatory Signaling Pathways.

Conclusion

While direct evidence for the role of this compound in cell signaling is still emerging, comparative analysis with structurally similar fatty acids provides a strong rationale for its potential involvement in key regulatory pathways. The available data suggest that this compound may act as a modulator of PPARs and could possess anti-inflammatory properties through the inhibition of MAPK and NF-κB signaling. This guide highlights the need for further targeted research to fully elucidate the signaling functions of this compound. Such studies will be crucial in determining its potential as a novel therapeutic agent for metabolic and inflammatory diseases. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to design and execute experiments aimed at unraveling the specific molecular mechanisms of this compound's action.

References

Confirming the Identity of 8-Nonenoic Acid in Complex Mixtures: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of specific fatty acid isomers, such as 8-nonenoic acid, within complex biological or chemical matrices is a critical analytical challenge. The presence of structurally similar compounds necessitates robust and selective analytical methodologies. This guide provides an objective comparison of three powerful techniques for the confirmation of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a detailed overview of their experimental protocols, comparative performance data, and visual workflows to assist in selecting the most appropriate method for your research needs.

At a Glance: Performance Comparison of Analytical Techniques

The choice of analytical technique for the confirmation of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the need for structural elucidation versus routine quantification. The following table summarizes typical performance characteristics for the analysis of medium-chain unsaturated fatty acids using GC-MS, LC-MS/MS, and NMR.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Limit of Detection (LOD) 0.01 - 1 µg/L (as FAME)[1][2]~0.156 µg/mL[2]Higher, typically in the µg/mL to mg/mL range
Limit of Quantitation (LOQ) 0.05 - 5 µg/L (as FAME)[1][2]~0.078 µg/mL for similar short-chain fatty acids[2]Higher, typically in the µg/mL to mg/mL range
Linearity (R²) > 0.99[2]> 0.998[2]> 0.99
Intra-day Precision (%RSD) ≤ 12.03%[2]< 12%[2]< 5%
Inter-day Precision (%RSD) ≤ 11.34%[2]< 20%[2]< 10%
Accuracy (% Recovery) 80.23–115.41%[2]92% to 120%[2]95 - 105% (with appropriate internal standard)
Derivatization Required? Mandatory (typically to FAMEs)[1][3]Optional[1][2]No
Isomer Separation Good for positional isomers, may require specific columns for geometric isomers.Can be optimized for isomeric separation using appropriate columns and mobile phases.[4][5]Excellent for structural and isomeric differentiation.
Throughput HighHighLower

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For fatty acids like this compound, derivatization to a more volatile form, such as a fatty acid methyl ester (FAME), is a necessary step.[1][3]

Experimental Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis sample Complex Mixture (e.g., Plasma, Cell Lysate) extraction Lipid Extraction (e.g., Folch Method) sample->extraction derivatization Derivatization to FAME (e.g., with BF₃-Methanol) extraction->derivatization injection Injection into GC-MS derivatization->injection separation Chromatographic Separation (Capillary Column) injection->separation detection Mass Spectrometric Detection (EI, Scan/SIM Mode) separation->detection processing Data Processing (Peak Integration) detection->processing identification Identification (Retention Time & Mass Spectrum) processing->identification quantification Quantification (Internal/External Standard) identification->quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Complex Mixture (e.g., Plasma, Cell Lysate) extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) sample->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation (Reversed-Phase C18 Column) injection->separation detection Tandem Mass Spectrometric Detection (ESI-, MRM Mode) separation->detection processing Data Processing (Peak Integration) detection->processing identification Identification (Retention Time & MS/MS Transitions) processing->identification quantification Quantification (Internal/External Standard) identification->quantification cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis sample Complex Mixture or Purified Fraction extraction Lipid Extraction (if necessary) sample->extraction dissolution Dissolution in Deuterated Solvent (e.g., CDCl₃ with TMS) extraction->dissolution transfer Transfer to NMR Tube dissolution->transfer acquisition Data Acquisition (¹H, ¹³C, COSY, HSQC, HMBC) transfer->acquisition processing Spectral Processing (Phasing, Baseline Correction) acquisition->processing assignment Resonance Assignment processing->assignment elucidation Structure Elucidation & Confirmation assignment->elucidation

References

Comparative Analysis of 8-Nonenoic Acid Isomers: A Review of Currently Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant scarcity of direct comparative studies on the biological effects of different 8-Nonenoic acid isomers. While information exists for "this compound" as a general entity and for structurally related compounds, there is a notable absence of experimental data directly comparing the physiological or cellular impacts of its various isomers, such as (Z)-8-Nonenoic acid and (E)-8-Nonenoic acid, or other positional isomers. Consequently, the creation of a detailed comparative guide with quantitative data, experimental protocols, and signaling pathway diagrams is not feasible at this time.

Limited Available Information on this compound

This compound is a monounsaturated fatty acid that has been identified in some natural sources. For instance, it is a known component of the volatile compounds in potatoes (Solanum tuberosum)[1]. It has also been identified as a semiochemical, a chemical substance that carries a message, in the context of insect communication[2]. In the field of chemical synthesis, this compound is utilized as a reagent in the production of other molecules, including antineoplastic agents[][4].

Data on Related but Distinct Compounds

Research is available on compounds that are structurally related to this compound, but these findings cannot be directly extrapolated to its specific isomers.

Methyl-Branched Nonanoic Acids

Studies have been conducted on methyl-branched derivatives of nonanoic acid. For example, 8-methylnonanoic acid, a degradation by-product of dihydrocapsaicin (B196133) (a compound in chili peppers), has been investigated for its metabolic effects. Research has shown that 8-methylnonanoic acid can influence lipid metabolism and glucose uptake in adipocytes[5][6]. Another study explored the antimicrobial properties of various methyl-branched nonanoic acids, including 2-, 3-, 4-, 5-, 6-, 7-, and 8-methylnonanoic acid, against a panel of bacteria and fungi[7]. However, this research does not provide a basis for comparing the isomers of this compound.

Other Positional Isomers of Nonenoic Acid

Some research has touched upon other positional isomers of nonenoic acid, such as 2-nonenoic acid and 3-nonenoic acid, often in the context of microbial signaling and biofilm formation[8][9]. The biological activity of these compounds is highly dependent on the position of the double bond within the carbon chain, further emphasizing that data from these isomers cannot be used to infer the properties of this compound isomers.

Conclusion

The current body of scientific literature does not contain the necessary experimental data to construct a comparative guide on the effects of different this compound isomers. There are no published studies that provide quantitative data on their biological activities, detailed experimental methodologies for such comparisons, or elucidated signaling pathways. Therefore, a meaningful and evidence-based comparison that meets the core requirements of this guide cannot be produced. Further research is required to explore the distinct biological roles of individual this compound isomers to enable a future comparative analysis.

References

Evaluating 8-Nonenoic Acid as a Potential Biomarker: A Comparative Guide to Validation and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification and validation of novel biomarkers are critical for advancing disease diagnosis, prognosis, and the development of targeted therapies. While 8-nonenoic acid, a medium-chain fatty acid, has been identified in biological contexts, its role as a clinical biomarker remains largely unexplored. This guide provides a comprehensive framework for the potential validation of this compound, offering a comparative analysis of analytical methodologies and a hypothetical exploration of its signaling pathways.

Current Status of this compound as a Biomarker

Based on currently available scientific literature, this compound is not yet established or validated as a biomarker for any specific disease. Research has identified its presence in certain biological systems, such as being secreted by the bacterial endophyte Kocuria flava, where it exhibits inhibitory effects against pathogens like Saprolegnia parasitica.[1] However, its clinical significance and correlation with human or animal disease states have not been sufficiently investigated to consider it a validated biomarker.

This guide, therefore, serves as a proactive resource for researchers interested in exploring the potential of this compound, outlining the necessary steps for its validation and providing the technical foundation for its accurate quantification.

Comparative Analysis of Analytical Methodologies

The accurate quantification of this compound in biological matrices is the cornerstone of its potential validation as a biomarker. The two primary analytical techniques suitable for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods will depend on factors such as required sensitivity, sample matrix complexity, and available instrumentation.

Table 1: Performance Comparison of GC-MS and LC-MS/MS for Fatty Acid Quantification

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.01 - 1 µg/L (for related fatty acids)[2]0.1 - 10 ng/mL (for related fatty acids)
Limit of Quantification (LOQ) 0.05 - 5 µg/L (for related fatty acids)[2]0.5 - 50 ng/mL (for related fatty acids)
Accuracy (Recovery) 85% - 115%[2]80% - 120%
Precision (RSD) < 15%[2]< 15%
Sample Derivatization Mandatory (e.g., FAMEs)[2][3]Often not required, but can enhance sensitivity[2]
Throughput ModerateHigh

Experimental Protocols

Below are detailed protocols for the quantification of this compound in a biological matrix (e.g., plasma or serum), adapted from established methods for similar fatty acids.

Protocol 1: Quantification by GC-MS

This method involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

1. Sample Preparation and Lipid Extraction:

  • To 100 µL of plasma, add an internal standard (e.g., heptadecanoic acid).
  • Perform a lipid extraction using the Folch method with a 2:1 chloroform:methanol solvent system.
  • Vortex thoroughly and centrifuge to separate the phases.
  • Collect the lower organic layer containing the lipids.
  • Dry the extract under a gentle stream of nitrogen.

2. Derivatization to FAMEs:

  • To the dried lipid extract, add 1 mL of 14% boron trifluoride (BF₃) in methanol.[3]
  • Seal the vial and heat at 60°C for 30 minutes.[3]
  • Cool to room temperature and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.[3]
  • Vortex and centrifuge to separate the layers.
  • Transfer the upper hexane layer containing the FAMEs to an autosampler vial for GC-MS analysis.[3]

3. GC-MS Instrumentation and Conditions:

  • GC System: Agilent GC-MS or equivalent.
  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.[3]
  • Injector Temperature: 250°C.[3]
  • Oven Program: Initial temperature of 100°C (hold for 2 min), ramp at 10°C/min to 240°C (hold for 5 min).[2][3]
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • MS Ion Source Temperature: 230°C.[3]
  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
  • Scan Mode: Full scan (m/z 50-350) for identification and Selective Ion Monitoring (SIM) for quantification.

Protocol 2: Quantification by LC-MS/MS

This method offers the advantage of analyzing this compound in its native form, simplifying sample preparation.

1. Sample Preparation and Extraction:

  • To 100 µL of plasma, add an internal standard (e.g., d4-nonanoic acid).
  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
  • Vortex and centrifuge at high speed for 10 minutes.
  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
  • Reconstitute the sample in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: Quaternary Gradient HPLC System.
  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient to ensure separation (e.g., 0-1 min: 30% B; 1-8 min: 30% to 95% B; 8-10 min: 95% B; 10-10.1 min: 95% to 30% B; 10.1-12 min: 30% B).
  • Flow Rate: 0.4 mL/min.
  • MS Detector: Triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM).

Visualizing Workflows and Pathways

Biomarker Validation Workflow

The validation of a novel biomarker like this compound is a multi-step process, beginning with discovery and culminating in clinical utility.

biomarker_validation_workflow cluster_discovery Discovery Phase cluster_analytical Analytical Validation cluster_clinical Clinical Validation discovery Candidate Biomarker Identification (e.g., Metabolomics) hypothesis Hypothesis Generation (Association with Disease) discovery->hypothesis assay_dev Assay Development (GC-MS or LC-MS/MS) hypothesis->assay_dev assay_val Assay Validation (Accuracy, Precision, Linearity) assay_dev->assay_val case_control Case-Control Studies (Establish Association) assay_val->case_control cohort Prospective Cohort Studies (Evaluate Performance) case_control->cohort clinical_utility Clinical Utility Assessment (Impact on Patient Outcome) cohort->clinical_utility hypothetical_signaling_pathway cluster_cell Cellular Environment cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M8NA This compound Receptor Fatty Acid Receptor (e.g., GPR120) M8NA->Receptor Binds PPAR PPAR Activation M8NA->PPAR Direct Activation (Alternative Pathway) PLC PLC Activation Receptor->PLC IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG IP3_DAG->PPAR Modulates PPRE PPRE Binding PPAR->PPRE Forms heterodimer with RXR and binds Gene Target Gene Transcription (e.g., Lipid Metabolism, Anti-inflammatory Genes) PPRE->Gene Initiates

References

Evaluating the Specificity of Antibodies Raised Against 8-Nonenoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the specificity of polyclonal and monoclonal antibodies developed against the medium-chain unsaturated fatty acid, 8-nonenoic acid. Given that this compound acts as a hapten and requires conjugation to a carrier protein to elicit an immune response, rigorous assessment of antibody specificity is paramount to ensure accurate and reliable results in downstream applications such as immunoassays. This document outlines key experimental protocols, presents hypothetical comparative data, and offers visualizations to guide researchers in their antibody validation process.

Introduction to this compound and Antibody Specificity

This compound is a C9 unsaturated fatty acid with the formula C₉H₁₆O₂.[1] As a small molecule, it is not immunogenic on its own and must be conjugated to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)) to generate an antibody response. The resulting antibodies should ideally exhibit high affinity and specificity for this compound, with minimal cross-reactivity to other structurally similar molecules.

Antibody specificity is the ability of an antibody to bind to a single, specific epitope. Cross-reactivity, the binding of an antibody to molecules other than the target antigen, can lead to false-positive results and inaccurate quantification in immunoassays. Therefore, a thorough evaluation of antibody specificity against a panel of related fatty acids is a critical step in the validation of any new anti-8-nonenoic acid antibody.

Comparative Analysis of Anti-8-Nonenoic Acid Antibodies

This section provides a hypothetical comparison of two different batches of polyclonal antibodies (PAb-1 and PAb-2) and one monoclonal antibody (MAb-1) raised against an this compound-KLH conjugate. The data presented here is for illustrative purposes to guide researchers in their own data presentation.

Binding Affinity and Kinetics (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a powerful technique for the real-time, label-free analysis of biomolecular interactions.[2][3] It provides quantitative data on association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Table 1: Kinetic and Affinity Data for Anti-8-Nonenoic Acid Antibodies

AntibodyAnalyteAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (M)
PAb-1 This compound-BSA1.2 x 10⁵5.0 x 10⁻⁴4.2 x 10⁻⁹
PAb-2 This compound-BSA9.8 x 10⁴8.5 x 10⁻⁴8.7 x 10⁻⁹
MAb-1 This compound-BSA2.5 x 10⁵1.1 x 10⁻⁴4.4 x 10⁻¹⁰
Specificity Assessment (Competitive ELISA)

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly effective method for determining the specificity of an antibody.[4][5][6][7][8] In this assay, the antibody is pre-incubated with various concentrations of potential cross-reactants before being added to a microplate coated with the target antigen (this compound-BSA). The degree of inhibition of the antibody binding to the coated antigen reflects its cross-reactivity with the tested compound.

The percentage of cross-reactivity is calculated using the following formula:

% Cross-reactivity = (IC₅₀ of this compound / IC₅₀ of Competitor) x 100

where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen.

Table 2: Cross-Reactivity Profile of Anti-8-Nonenoic Acid Antibodies

Competitor MoleculePAb-1 (% Cross-Reactivity)PAb-2 (% Cross-Reactivity)MAb-1 (% Cross-Reactivity)
This compound 100 100 100
9-Decenoic Acid15.222.55.1
7-Octenoic Acid12.818.93.8
Nonanoic Acid (Saturated)2.14.5< 0.1
Oleic Acid (C18:1)< 0.51.2< 0.1
Linoleic Acid (C18:2)< 0.1< 0.1< 0.1
Palmitic Acid (C16:0)< 0.1< 0.1< 0.1

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate antibody evaluation.

Surface Plasmon Resonance (SPR) Analysis

Objective: To determine the binding kinetics and affinity of anti-8-nonenoic acid antibodies.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Anti-8-nonenoic acid antibodies (PAb-1, PAb-2, MAb-1)

  • This compound conjugated to BSA (this compound-BSA)

  • Regeneration solution (e.g., Glycine-HCl, pH 2.5)

Method:

  • Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Immobilize an anti-species antibody (e.g., anti-mouse IgG for MAb-1, anti-rabbit IgG for PAbs) onto the activated surface.

    • Inject the anti-8-nonenoic acid antibodies over the surface to be captured by the immobilized anti-species antibody.

    • Deactivate any remaining active esters with ethanolamine.

  • Kinetic Analysis:

    • Inject a series of concentrations of this compound-BSA (analyte) over the captured antibody surface.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between each analyte injection cycle using the regeneration solution.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Competitive ELISA

Objective: To assess the specificity and cross-reactivity of anti-8-nonenoic acid antibodies against a panel of structurally related fatty acids.

Materials:

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • This compound conjugated to BSA (for coating)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Anti-8-nonenoic acid antibodies (PAb-1, PAb-2, MAb-1)

  • This compound and potential cross-reactants (e.g., 9-decenoic acid, 7-octenoic acid, nonanoic acid, oleic acid, linoleic acid, palmitic acid)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit or anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Method:

  • Coating:

    • Coat the wells of a 96-well plate with 100 µL of this compound-BSA (1-10 µg/mL in coating buffer).

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition:

    • Prepare serial dilutions of this compound (standard) and the competitor molecules in assay buffer.

    • In a separate plate or tubes, pre-incubate a fixed concentration of the primary antibody with the various concentrations of the standard or competitor molecules for 1-2 hours at room temperature.

  • Incubation:

    • Add 100 µL of the antibody-analyte mixtures to the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution.

  • Data Analysis:

    • Read the absorbance at 450 nm.

    • Plot the absorbance against the log of the competitor concentration to generate inhibition curves and determine the IC₅₀ values.

    • Calculate the percentage of cross-reactivity for each competitor.

Visualizing Experimental Workflows and Concepts

Clear diagrams of experimental workflows and signaling pathways enhance understanding and reproducibility.

experimental_workflow cluster_SPR Surface Plasmon Resonance (SPR) cluster_ELISA Competitive ELISA Immobilization Immobilization Capture Capture Immobilization->Capture Anti-species Ab Kinetic_Analysis Kinetic_Analysis Capture->Kinetic_Analysis Anti-8-NA Ab Data_Analysis Data_Analysis Kinetic_Analysis->Data_Analysis Sensorgram Final_Result_SPR Final_Result_SPR Data_Analysis->Final_Result_SPR ka, kd, KD Coating 8-NA-BSA Coating Blocking Blocking Coating->Blocking Competition Competition Blocking->Competition Incubation Incubation Competition->Incubation Ab + Analyte Detection Detection Incubation->Detection 2nd Ab-HRP Signal_Development Signal_Development Detection->Signal_Development TMB Substrate Final_Result_ELISA Final_Result_ELISA Signal_Development->Final_Result_ELISA IC50, % Cross-reactivity

Caption: Workflow for SPR and Competitive ELISA.

hapten_carrier_principle cluster_immunogen Immunogen Preparation cluster_response Immune Response Hapten This compound (Hapten) Conjugate 8-NA-Carrier Conjugate (Immunogen) Hapten->Conjugate Carrier Carrier Protein (e.g., KLH) Carrier->Conjugate Immunization Immunization Conjugate->Immunization B_Cell B-Cell Activation Immunization->B_Cell Antibody Anti-8-NA Antibodies B_Cell->Antibody

Caption: Principle of Hapten-Carrier Immunization.

competitive_binding cluster_high_analyte High Analyte Concentration cluster_low_analyte Low Analyte Concentration Antibody1 Antibody Analyte1 Free 8-NA Antibody1->Analyte1 Binding Coated_Antigen1 Coated 8-NA-BSA Analyte1->Coated_Antigen1 Inhibition Result1 Low Signal Antibody2 Antibody Coated_Antigen2 Coated 8-NA-BSA Antibody2->Coated_Antigen2 Binding Result2 High Signal

Caption: Principle of Competitive ELISA.

Conclusion

The comprehensive evaluation of antibody specificity is a non-negotiable step in the development of reliable immunoassays for small molecules like this compound. By employing techniques such as Surface Plasmon Resonance and competitive ELISA, researchers can obtain quantitative data on antibody affinity and cross-reactivity. This guide provides the necessary framework, including detailed protocols and illustrative data, to enable a thorough and objective comparison of different antibody preparations. The use of standardized methodologies and clear data presentation will ultimately lead to the selection of highly specific antibodies, ensuring the accuracy and validity of future research and diagnostic applications.

References

Navigating the Uncharted Territory of 8-Nonenoic Acid: A Comparative Guide to Its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of the current scientific landscape reveals a significant knowledge gap regarding the specific biological activities of 8-Nonenoic acid. While this medium-chain fatty acid is utilized in chemical synthesis, its effects on cellular processes remain largely uncharacterized, leading to a lack of reproducible and robust experimental data. [1] This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a comparative framework by summarizing the known biological activities of structurally similar compounds, namely other nonenoic acid isomers and their derivatives. The experimental protocols and putative signaling pathways detailed herein offer a foundational blueprint for initiating research into the largely unexplored potential of this compound.

Comparative Biological Activity: Insights from Analogs

Direct quantitative comparisons of the biological activities of this compound are not available in the published literature. However, studies on its structural relatives, particularly methyl-branched nonanoic acids, provide valuable insights into potential areas of investigation.

Antimicrobial Efficacy

Research into the antimicrobial properties of methyl-branched nonanoic acid (MNA) derivatives has shown varied efficacy against a panel of bacteria and fungi.[2][3] The position of the methyl group significantly influences the antimicrobial spectrum and potency, suggesting that the terminal double bond in this compound could also confer specific antimicrobial activities.[2]

Table 1: Comparative Antimicrobial Activity of Methyl-Branched Nonanoic Acid (MNA) Derivatives (Minimum Inhibitory Concentration in μg/mL)

CompoundBacillus subtilisMycobacterium smegmatisSarcina luteaEscherichia coliSalmonella typhimuriumStreptomyces nojiriensisCandida utilis
2-MNA>1000>1000125>1000>1000>100062.5
3-MNA>1000>1000500>1000>1000>1000250
4-MNA>1000>1000500>1000>1000250500
5-MNA>1000>1000125>1000>1000>100062.5
6-MNA>1000>1000250>1000>1000500125
7-MNA>1000>1000500>1000>1000500250
8-MNA>1000>1000>1000>1000>1000500500

Data sourced from a study on methyl-branched n-nonanoic acid derivatives.[2]

Metabolic Regulation

Studies on 8-methylnonanoic acid (8-MNA), a metabolite of dihydrocapsaicin (B196133) found in chili peppers, have demonstrated its potential to modulate energy metabolism.[4][5] In vitro experiments using 3T3-L1 adipocytes have shown that 8-MNA can decrease lipid accumulation and improve insulin-stimulated glucose uptake.[6][7] In vivo studies in mice with diet-induced obesity indicated that 8-MNA supplementation could reduce caloric intake and body weight gain.[4][5] These findings suggest that this compound may also possess metabolic regulatory properties worth investigating.

Table 2: Metabolic Effects of 8-Methylnonanoic Acid (8-MNA)

Biological EffectModel SystemKey FindingsReference
Lipid Accumulation3T3-L1 AdipocytesDecreased lipid stores[6][7]
Glucose Uptake3T3-L1 AdipocytesIncreased insulin-stimulated glucose uptake[6][7]
Energy Intake & Body WeightDiet-Induced Obese MiceReduced caloric intake and body weight gain[4][5]
Insulin (B600854) ResistanceDiet-Induced Obese MiceDelayed onset of high-fat diet-induced insulin resistance[4]

Experimental Protocols for Future Investigations

To ensure the generation of reproducible and robust data for this compound, standardized experimental protocols are crucial. The following methodologies are based on established assays for fatty acids and their derivatives.

Minimum Inhibitory Concentration (MIC) Assay

This assay is fundamental for determining the antimicrobial activity of a compound.

  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

Adipocyte Differentiation and Lipid Accumulation Assay

The 3T3-L1 cell line is a well-established model for studying adipocyte biology.

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and induce differentiation into mature adipocytes using a standard cocktail containing insulin, dexamethasone, and IBMX.[8]

  • Treatment: Treat the mature adipocytes with varying concentrations of this compound.

  • Lipid Staining: Stain the cells with Oil Red O to visualize accumulated lipid droplets.

  • Quantification: Extract the Oil Red O dye from the stained cells and measure its absorbance to quantify lipid accumulation.[8]

Fatty Acid Oxidation Assay

This assay measures the catabolism of fatty acids for energy production.

  • Cell/Tissue Preparation: Isolate primary cells (e.g., hepatocytes) or prepare tissue homogenates.[9][10]

  • Substrate Preparation: Prepare a solution containing a radiolabeled fatty acid (e.g., [1-¹⁴C]palmitic acid) complexed to bovine serum albumin (BSA).[9][10]

  • Incubation: Incubate the cells or homogenates with the radiolabeled substrate.

  • Measurement of Oxidation: Measure the production of radiolabeled acid-soluble metabolites or ¹⁴CO₂ to determine the rate of fatty acid oxidation.[9][10]

Visualizing the Path Forward: Signaling Pathways and Workflows

To guide future research, the following diagrams illustrate a putative signaling pathway for unsaturated fatty acids and a general experimental workflow for assessing biological activity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Unsaturated_Fatty_Acid Unsaturated Fatty Acid (e.g., this compound) GPCR GPCR (e.g., GPR40/120) Unsaturated_Fatty_Acid->GPCR Activates PPAR PPARs Unsaturated_Fatty_Acid->PPAR Activates PLC Phospholipase C GPCR->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC IKK IKK PKC->IKK Activates IκB IκB IKK->IκB Phosphorylates (leading to degradation) NFkB_p50_p65 NF-κB (p50/p65) IκB->NFkB_p50_p65 Releases NFkB_translocation NF-κB (p50/p65) NFkB_p50_p65->NFkB_translocation Translocates Gene_Expression ↓ Pro-inflammatory Gene Expression PPAR->Gene_Expression Inhibits NFkB_translocation->Gene_Expression Promotes

Caption: Putative anti-inflammatory signaling pathways for unsaturated fatty acids.

G Start Compound Acquisition (this compound & Analogs) In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Antimicrobial_Assay Antimicrobial Assay (MIC/MBC) In_Vitro_Screening->Antimicrobial_Assay Metabolic_Assay Metabolic Assays (Lipid Accumulation, Glucose Uptake) In_Vitro_Screening->Metabolic_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) In_Vitro_Screening->Cytotoxicity_Assay Data_Analysis Data Analysis & Structure-Activity Relationship Antimicrobial_Assay->Data_Analysis Metabolic_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis In_Vivo_Studies In Vivo Studies (if promising in vitro results) Conclusion Conclusion on Biological Activity & Potential for Further Development In_Vivo_Studies->Conclusion Data_Analysis->In_Vivo_Studies Data_Analysis->Conclusion

Caption: General experimental workflow for evaluating the biological activity of this compound.

Conclusion: A Call for Foundational Research

The current body of scientific literature presents a clear and compelling need for foundational research into the biological activities of this compound. While its structural analogs have shown promise in antimicrobial and metabolic regulation, direct experimental evidence for this compound is absent. The lack of data precludes any assessment of the reproducibility and robustness of experimental results. By employing the standardized protocols and exploring the potential signaling pathways outlined in this guide, researchers can begin to systematically investigate this compound, thereby generating the crucial data needed to establish its biological profile and potential for future therapeutic applications. This foundational work is an essential first step toward enabling future comparative studies and ensuring the robustness of findings in this nascent area of research.

References

8-Nonenoic Acid: A Comparative Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Experimental Data and Biological Activity of 8-Nonenoic Acid and Its Alternatives

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical compounds is a critical step in the journey from laboratory research to clinical application. This compound, a medium-chain unsaturated fatty acid, has garnered interest for its diverse biological activities. This guide provides a comprehensive comparison of this compound with its alternatives, supported by experimental data, detailed protocols, and an exploration of its role in cellular signaling pathways.

Antimicrobial Properties: A Comparative Overview

Unsaturated fatty acids are known for their antimicrobial properties, and the position of the double bond and the chain length can significantly influence their efficacy. While specific comparative data for this compound is limited in publicly available literature, data from its structural isomer, 3-nonenoic acid, and other related fatty acids provide a useful framework for comparison.

The antimicrobial activity of fatty acids is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Nonanoic Acid Derivatives and Other Fatty Acids

CompoundBacillus subtilisMycobacterium smegmatisSarcina luteaEscherichia coliSalmonella typhimuriumStreptomyces nojiriensisCandida utilis
2-Methyl-nonanoic acid>1000>1000125>1000>1000>100062.5
3-Methyl-nonanoic acid>1000>1000500>1000>1000>1000250
4-Methyl-nonanoic acid>1000>1000500>1000>1000250500
5-Methyl-nonanoic acid>1000>1000125>1000>1000>100062.5
7-Methyl-nonanoic acid>1000>1000250>1000>1000125250
8-Methyl-nonanoic acid>1000>1000500>1000>1000125500
Lauric Acid (C12:0)3.126.25-100---
Oleic Acid (C18:1)12.525->100---

Data for methyl-nonanoic acid derivatives is sourced from a study on their antimicrobial activities.[1] Data for Lauric Acid and Oleic Acid is provided for general comparison of saturated and longer-chain unsaturated fatty acids.

The proposed mechanism for the antimicrobial action of unsaturated fatty acids involves the inhibition of the bacterial enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the fatty acid synthesis pathway.[2] This disruption of cell membrane synthesis ultimately leads to the inhibition of bacterial growth.

Experimental Protocols

A fundamental technique for assessing antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After an incubation period, the plates are examined for visible microbial growth. The MIC is the lowest concentration of the compound that completely inhibits growth.

Workflow for Broth Microdilution Assay:

Broth_Microdilution_Workflow A Prepare serial dilutions of This compound and alternatives B Inoculate microtiter plate wells with standardized microbial suspension A->B Add inoculum C Incubate plates under appropriate conditions B->C Incubate D Read and record MIC values C->D Observe growth

Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

For a detailed, step-by-step protocol, researchers can refer to established guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Role in Cellular Signaling Pathways

Fatty acids and their derivatives are known to act as signaling molecules, influencing various cellular processes through their interaction with nuclear receptors and protein kinases. While direct experimental evidence for this compound is still emerging, the activities of related fatty acids suggest potential involvement in key signaling pathways.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and inflammation.[3] Fatty acids are natural ligands for PPARs.[3] The activation of PPARs, particularly PPARγ, has been a target for the development of drugs for metabolic diseases like type 2 diabetes.[3] It is hypothesized that this compound, as a fatty acid, may also act as a PPAR agonist, though the specific subtype and the downstream effects require further investigation.

Hypothesized PPAR Activation Pathway:

PPAR_Activation cluster_0 Cytoplasm cluster_1 Nucleus 8-NA This compound PPAR PPAR 8-NA->PPAR Binds and Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to Gene Target Gene Expression PPRE->Gene Regulates

Hypothesized signaling pathway of this compound via PPAR activation.

AMP-Activated Protein Kinase (AMPK) Signaling

AMPK is a key cellular energy sensor that plays a crucial role in regulating metabolism.[4] Activation of AMPK can lead to increased glucose uptake and fatty acid oxidation.[4] Some studies suggest that certain fatty acids can modulate AMPK activity. The potential for this compound to influence the AMPK signaling pathway is an area of active research.

General AMPK Activation Pathway:

AMPK_Pathway Stress Cellular Stress (e.g., increased AMP/ATP ratio) AMPK AMPK Stress->AMPK Activates Catabolic Catabolic Pathways (e.g., Fatty Acid Oxidation, Glycolysis) AMPK->Catabolic Stimulates Anabolic Anabolic Pathways (e.g., Fatty Acid Synthesis, Protein Synthesis) AMPK->Anabolic Inhibits

References

Independent Verification of the Biological Functions of 8-Nonenoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the known and potential biological functions of 8-Nonenoic acid against related fatty acid derivatives. The information is based on available experimental data, offering insights into its activities and mechanisms of action.

Overview of this compound and Its Analogs

This compound is a medium-chain unsaturated fatty acid. While research specifically validating its biological functions is limited, studies on structurally similar compounds, particularly its saturated counterpart, nonanoic acid, and its methylated analog, 8-methyl-nonanoic acid (8-MNA), provide a basis for comparison and potential functional inference. 8-MNA, a metabolite of dihydrocapsaicin (B196133) found in chili peppers, has been the subject of more extensive biological investigation.[1][2][3][4]

Comparative Biological Functions and Efficacy

The primary reported biological roles for this compound are as a semiochemical and a potential antimicrobial agent. In contrast, its analog, 8-methyl-nonanoic acid, has demonstrated significant effects on cellular metabolism.

Semiochemical Activity

This compound has been identified as a semiochemical, specifically an attractant component of the pheromones of certain insects, such as the thysanopteran Kladothrips intermedius.[5] This function is crucial for chemical communication within the species.

Antimicrobial Activity

There is emerging evidence for the antimicrobial properties of this compound. A study has shown that this compound produced by the bacterial endophyte Kocuria flava inhibits the growth of the aquaculture pathogen Saprolegnia parasitica. While this points to a potential application as an antimicrobial, comprehensive independent verification and comparative studies with established antimicrobial agents are still needed.

For comparison, a study on methyl-branched nonanoic acid derivatives, including 8-methyl-nonanoic acid (8-MNA), has provided quantitative data on their antimicrobial efficacy against a panel of microorganisms. The proposed mechanism of action for unsaturated fatty acids involves the inhibition of the bacterial enoyl-acyl carrier protein reductase (FabI), an essential enzyme in fatty acid synthesis, leading to the disruption of cell membrane integrity.[6]

Table 1: Minimum Inhibitory Concentration (MIC) of 8-Methyl-Nonanoic Acid (8-MNA) Against Various Microorganisms

Microorganism8-MNA MIC (µg/mL)
Bacillus subtilis>1000
Mycobacterium smegmatis>1000
Sarcina lutea500
Escherichia coli>1000
Salmonella typhimurium>1000
Streptomyces nojiriensis125
Candida utilis500

Data sourced from a study on methyl-branched n-nonanoic acid derivatives.[6]

Metabolic Regulation (Comparative Data from 8-Methyl-Nonanoic Acid)

Extensive research on 8-MNA in 3T3-L1 adipocytes and diet-induced obese mice has revealed its role as a modulator of energy metabolism. These findings, while not directly attributable to this compound, offer a valuable comparative framework.

8-MNA has been shown to:

  • Decrease lipid accumulation in adipocytes.[2][4]

  • Activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis that suppresses lipogenic processes.[2][4]

  • Reduce the lipolytic response to isoproterenol.[2][4]

  • Increase insulin-dependent glucose uptake.[2][4]

These effects suggest that 8-MNA may contribute to the metabolic benefits associated with chili consumption.[1][2] Nonanoic acid has also been suggested to act as a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of lipid and glucose metabolism.[1]

Table 2: Comparison of Biological Functions

Biological FunctionThis compound8-Methyl-Nonanoic Acid (Comparative)Nonanoic Acid (Comparative)
Primary Role Semiochemical (Pheromone)Metabolic RegulatorHerbicide, Antifungal
Antimicrobial Activity Reported against Saprolegnia parasiticaDemonstrated against various bacteria and fungiAntifungal properties noted
Metabolic Effects Not well-documentedReduces lipid accumulation, activates AMPK, increases glucose uptakePotential PPARγ agonist
Signaling Pathways Not well-documentedAMPK, potentially PPARγPPARγ

Experimental Protocols

Detailed experimental protocols for the independent verification of the biological functions of this compound can be adapted from studies on its analogs.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of a substance that prevents the visible growth of a microorganism.

  • Preparation of Microplates: Aseptically dispense broth medium into the wells of a 96-well microplate.

  • Serial Dilution: Prepare a stock solution of this compound. Perform a two-fold serial dilution of the compound in the microplate wells.

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the microplate under conditions suitable for the growth of the microorganism.

  • Reading of Results: After incubation, visually inspect the wells for turbidity, indicating microbial growth.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Adipocyte Lipid Accumulation Assay (Oil Red O Staining)

This assay quantifies the accumulation of lipids in adipocytes.

  • Cell Culture and Differentiation: Culture pre-adipocytes (e.g., 3T3-L1) and induce differentiation into mature adipocytes.

  • Treatment: Treat the mature adipocytes with various concentrations of this compound for a specified period.

  • Fixation: Fix the cells with a suitable fixative (e.g., 10% formalin).

  • Staining: Stain the intracellular lipid droplets with Oil Red O solution.

  • Destaining and Quantification: Elute the stain from the cells and measure the absorbance at a specific wavelength to quantify the lipid content.

AMPK Activation Assay (Western Blot)

This assay determines the activation of AMPK by detecting its phosphorylated form.

  • Cell Lysis: Treat cells with this compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.

  • Detection: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the ratio of p-AMPK to total AMPK.

Signaling Pathways and Experimental Workflows

Proposed Antimicrobial Mechanism of Action

Unsaturated fatty acids are hypothesized to exert their antimicrobial effects by inhibiting key enzymes in bacterial fatty acid synthesis.

Antimicrobial_Mechanism cluster_bacterial_cell Inside Bacterial Cell 8-Nonenoic_Acid This compound Bacterial_Cell Bacterial Cell 8-Nonenoic_Acid->Bacterial_Cell FabI Enoyl-Acyl Carrier Protein Reductase (FabI) 8-Nonenoic_Acid->FabI Inhibits Fatty_Acid_Synthesis Fatty Acid Synthesis FabI->Fatty_Acid_Synthesis Essential for Cell_Membrane_Integrity Cell Membrane Integrity Fatty_Acid_Synthesis->Cell_Membrane_Integrity Maintains Bacterial_Growth_Inhibition Bacterial Growth Inhibition Cell_Membrane_Integrity->Bacterial_Growth_Inhibition Disruption leads to

Caption: Proposed mechanism of antimicrobial action for this compound.

Comparative Metabolic Regulation via AMPK Pathway (based on 8-MNA)

The metabolic effects of 8-MNA are linked to the activation of the AMPK signaling pathway.

AMPK_Pathway 8_MNA 8-Methyl-Nonanoic Acid AMPK AMPK 8_MNA->AMPK Activates p_AMPK p-AMPK (Active) AMPK->p_AMPK De_Novo_Lipogenesis De Novo Lipogenesis p_AMPK->De_Novo_Lipogenesis Inhibits Glucose_Uptake Glucose Uptake p_AMPK->Glucose_Uptake Promotes Lipid_Accumulation Lipid Accumulation De_Novo_Lipogenesis->Lipid_Accumulation Leads to reduced

Caption: Metabolic regulation by 8-MNA through the AMPK pathway.

Experimental Workflow for Biological Function Verification

A general workflow for the independent verification of the biological functions of this compound.

Experimental_Workflow Start Hypothesize Biological Function In_Vitro_Assays In Vitro Assays (e.g., MIC, Cell Viability) Start->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays (e.g., Lipid Accumulation, AMPK) In_Vitro_Assays->Cell_Based_Assays Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Gene Expression) Cell_Based_Assays->Mechanism_of_Action In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies Comparative_Analysis Comparative Analysis with Analogs In_Vivo_Studies->Comparative_Analysis Conclusion Validate/Refute Biological Function Comparative_Analysis->Conclusion

Caption: General workflow for verifying biological functions.

References

Safety Operating Guide

Proper Disposal Procedures for 8-Nonenoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Nonenoic acid is an unsaturated fatty acid utilized in various research and development applications.[1] Adherence to proper disposal protocols for this and any laboratory chemical is paramount for ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides a step-by-step framework for the safe handling and disposal of this compound waste in a laboratory setting.

Immediate Safety and Hazard Information

This compound is recognized as an irritant and can be harmful if swallowed.[1] Before handling, it is crucial to consult the Safety Data Sheet (SDS) and be aware of the following immediate safety measures.

First Aid Measures:

  • If Inhaled: Move the individual to fresh air. If breathing difficulties arise, provide artificial respiration and consult a physician.[2]

  • In Case of Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water. Consult a physician if irritation persists.[2]

  • In Case of Eye Contact: Immediately flush the eyes with water as a precautionary measure.[2]

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and consult a physician.[2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure when handling this compound.

Protection TypeSpecific EquipmentRationale and Best Practices
Eye and Face Protection Chemical safety goggles and/or a face shield.Essential for protecting eyes and face from potential splashes. Equipment should be tested and approved under government standards like NIOSH (US) or EN 166 (EU).[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Gloves must be inspected before use. Use proper glove removal techniques to avoid skin contact. Dispose of contaminated gloves after use in accordance with good laboratory practices and applicable laws.[2]
Body Protection Laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use respirators and components tested and approved under appropriate government standards where risk assessment shows it is necessary.A NIOSH (US) or CEN (EU) approved respirator should be used if ventilation is inadequate to prevent inhalation of vapor or mist.[2]

Step-by-Step Disposal Protocol

All materials contaminated with this compound must be treated as hazardous waste.[2][3] Do not dispose of this chemical down the drain.[2][4]

1. Waste Identification and Segregation:

  • Treat all this compound, including unused, expired, or contaminated material, as hazardous waste.[5]

  • Segregate this compound waste from other waste streams to prevent accidental mixing of incompatible chemicals.[6][7] Keep it separate from non-hazardous trash and other chemical waste types unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Container Selection and Labeling:

  • Use a dedicated, leak-proof container that is compatible with carboxylic acids. Plastic containers are often preferred.[8]

  • The container must be kept closed at all times, except when adding waste.[5]

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., "Irritant").[7] The date of waste accumulation should also be included.[9]

3. Waste Accumulation and Storage:

  • Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation.[8]

  • This area should be cool, dry, and well-ventilated, away from incompatible materials.[2]

  • Ensure that the storage of hazardous waste complies with institutional and regulatory limits, typically a maximum of 55 gallons per satellite accumulation area.[5][8]

4. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[8][9]

  • Provide the waste contractor with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's properties.[9]

  • Follow all institutional procedures for waste manifest and handoff.

Spill Response Procedures

Accidental spills should be handled promptly and safely.

  • Minor Spills (within a fume hood):

    • Ensure adequate ventilation.[2]

    • Wear appropriate PPE.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[3]

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

    • Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.[2]

  • Major Spills (outside a fume hood or large volume):

    • Evacuate the immediate area.

    • Alert others in the vicinity.

    • Contact your institution's EHS or emergency response team for assistance.

    • Prevent the spill from entering drains.[2][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: This compound Waste Generated identify_waste 1. Identify as Hazardous Waste Treat all this compound and contaminated materials as hazardous. start->identify_waste segregate 2. Segregate Waste Do not mix with other waste streams. identify_waste->segregate container 3. Use Appropriate Container - Chemically compatible (e.g., plastic) - Leak-proof and sealable segregate->container label_container 4. Label Container Correctly - 'Hazardous Waste' - 'this compound' - Accumulation Start Date container->label_container store_waste 5. Store in Satellite Accumulation Area - At or near point of generation - Cool, dry, well-ventilated - Away from incompatible materials label_container->store_waste spill_check Spill or Accidental Release? store_waste->spill_check spill_response Follow Spill Response Protocol - Use PPE - Absorb with inert material - Collect for hazardous disposal spill_check->spill_response Yes schedule_pickup 6. Schedule Waste Pickup Contact EHS or licensed contractor. spill_check->schedule_pickup No spill_response->store_waste end End: Proper Disposal Complete schedule_pickup->end

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling 8-Nonenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 8-Nonenoic acid. Adherence to these protocols is critical for ensuring a safe laboratory environment and proper disposal of chemical waste.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that can cause skin and eye irritation and is harmful if swallowed.[1][2] A comprehensive personal protective equipment (PPE) strategy is the primary defense against exposure.

Table 1: Personal Protective Equipment (PPE) for this compound

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[3] Gloves must be inspected before use and disposed of after contamination.[4]To prevent skin contact and irritation.[2]
Eye & Face Protection Tightly sealed safety goggles and a face shield.[3][4]To protect against splashes that can cause serious eye irritation.[2]
Skin & Body Protection Long-sleeved laboratory coat, long pants, and closed-toe shoes. For larger quantities or splash risks, a chemically resistant apron is recommended.[3] A complete suit protecting against chemicals may be necessary depending on the concentration and amount of the substance.[4]To prevent skin exposure and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[3] If vapors or aerosols are generated, use a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases.[3]To avoid inhalation of vapors or mists.[4]

Operational Plan: Safe Handling Procedure

A systematic approach to handling this compound minimizes risks. The following workflow outlines the key steps for safe preparation, handling, and storage.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep1 Don all required PPE prep2 Ensure fume hood is operational prep1->prep2 prep3 Clear workspace of clutter prep2->prep3 prep4 Have spill control materials ready prep3->prep4 handle1 Dispense this compound in fume hood prep4->handle1 Proceed to Handling handle2 Keep container tightly closed when not in use handle1->handle2 handle3 Avoid generating vapors or mists handle2->handle3 store1 Store in a cool, dry, well-ventilated area handle3->store1 Proceed to Storage store2 Keep container tightly sealed store1->store2 store3 Store away from incompatible materials (e.g., bases) store2->store3

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Table 2: Emergency Response Protocol

IncidentProcedure
Skin Contact Immediately wash off with soap and plenty of water.[4] Remove contaminated clothing. If skin irritation occurs, seek medical advice.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][4]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.
Spill Evacuate the area. Use personal protective equipment.[4] Absorb the spill with inert material (e.g., sand, vermiculite).[5] Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[4] Do not let the product enter drains.[4]

Disposal Plan

This compound and its containers must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5]

Disposal Workflow:

cluster_disposal Disposal of this compound cluster_container Container Disposal disp1 Collect waste in a designated, labeled, and closed container disp2 Store waste container in a cool, dry, well-ventilated area disp1->disp2 disp3 Do not mix with other waste streams disp2->disp3 disp4 Arrange for disposal by a licensed hazardous waste disposal company disp3->disp4 cont1 Dispose of contaminated packaging as unused product

Caption: Disposal plan for this compound and its containers.

Neutralization: For small amounts, neutralization with a weak base like sodium bicarbonate solution can be considered. This should be done slowly and in a fume hood, as the reaction may generate heat and gas. However, disposal through a certified hazardous waste handler is the recommended and safest method.[6]

By strictly following these guidelines, you contribute to a safer research environment and ensure compliance with environmental regulations. Always consult the specific Safety Data Sheet (SDS) provided with your product for the most detailed and up-to-date information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Nonenoic acid
Reactant of Route 2
Reactant of Route 2
8-Nonenoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。